molecular formula C7H13NO B1403758 3-(Oxetan-3-yl)pyrrolidine CAS No. 1273567-00-2

3-(Oxetan-3-yl)pyrrolidine

Cat. No.: B1403758
CAS No.: 1273567-00-2
M. Wt: 127.18 g/mol
InChI Key: MXASJDNDNLHYAN-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)pyrrolidine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxetan-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXASJDNDNLHYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312395
Record name 3-(3-Oxetanyl)pyrrolidine
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-00-2
Record name 3-(3-Oxetanyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273567-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Oxetanyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Oxetan-3-yl)pyrrolidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Tale of Two Rings and Their Synergy in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the rising stars in this field is the unique hybrid molecule, 3-(Oxetan-3-yl)pyrrolidine. This compound marries the three-dimensional, metabolically robust nature of the oxetane ring with the versatile and frequently bioactive pyrrolidine scaffold.[1] The incorporation of the strained four-membered oxetane ring, in particular, has been shown to be a valuable strategy for improving properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique vector for molecular interactions.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties to its synthesis and burgeoning applications in drug development.

Physicochemical and Computed Properties

Understanding the fundamental properties of a molecule is the bedrock of its application in any scientific pursuit. While extensive experimental data for this compound is not widely published, a combination of data from its commercially available hemioxalate salt, computed properties, and analysis of its constituent rings provides a strong foundation for its characterization.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[2]
Molecular Weight 127.18 g/mol PubChem[2]
CAS Number 1273567-00-2PubChem[2]
Appearance Inferred to be a colorless liquid or low-melting solid; the hemioxalate salt is an off-white powder.Amadis Chemical [Inferred]
XLogP3 (Computed) 0.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 21.3 ŲPubChem[2]

Note: The physical state of the free base is inferred from the solid nature of its salt form.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the pyrrolidine and oxetane ring protons.

  • Oxetane Protons: The methylene protons on the oxetane ring would likely appear as multiplets in the range of 4.0-5.0 ppm.[3]

  • Pyrrolidine Protons: The protons on the pyrrolidine ring would be expected to appear as a series of multiplets between 1.5 and 3.5 ppm. The N-H proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • Methine Proton: The proton at the junction of the two rings (C3 of the pyrrolidine) would appear as a multiplet, likely in the upfield region of the pyrrolidine signals.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the seven carbon atoms in the molecule.

  • Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of 70-80 ppm for the carbons bonded to the oxygen and at a higher field for the other carbon.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring would typically appear in the range of 25-60 ppm.[4]

  • Quaternary Carbon: The carbon at the junction of the two rings would be a quaternary carbon and would likely have a chemical shift in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5]

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the aliphatic rings.[5]

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the ether linkage within the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 127. Key fragmentation pathways would likely involve the cleavage of the pyrrolidine or oxetane rings. A common fragmentation for pyrrolidine-containing compounds is the loss of the pyrrolidine ring.[6]

Synthesis of this compound: A Strategic Construction

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical retrosynthetic analysis suggests several potential synthetic routes, likely involving the coupling of a pre-functionalized pyrrolidine with an oxetane precursor or vice versa.

synthesis_workflow cluster_0 Synthetic Strategies cluster_1 Key Intermediates cluster_2 Target Molecule strategy1 Strategy 1: Pyrrolidine as Nucleophile pyrrolidine_intermediate N-Protected 3-lithiopyrrolidine or 3-Grignard strategy1->pyrrolidine_intermediate oxetane_intermediate1 Oxetan-3-one strategy1->oxetane_intermediate1 strategy2 Strategy 2: Oxetane as Nucleophile oxetane_intermediate2 3-Halo- or 3-Tosyloxy-oxetane strategy2->oxetane_intermediate2 pyrrolidine_intermediate2 N-Protected Pyrrolidine strategy2->pyrrolidine_intermediate2 target This compound pyrrolidine_intermediate->target Nucleophilic Addition oxetane_intermediate1->target Nucleophilic Addition oxetane_intermediate2->target Nucleophilic Substitution pyrrolidine_intermediate2->target Nucleophilic Substitution

Caption: Potential synthetic strategies for this compound.

Exemplary Synthetic Protocol (Hypothetical)

The following is a plausible, though not experimentally verified, protocol for the synthesis of this compound, illustrating one of the potential strategies.

Step 1: Synthesis of N-Boc-3-iodopyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.

  • Cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to afford N-Boc-3-iodopyrrolidine.

Step 2: Lithiation and Reaction with Oxetan-3-one

  • To a solution of N-Boc-3-iodopyrrolidine (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.2 eq) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by distillation or column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine and a strained ether.

  • N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and will readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to introduce a wide variety of substituents. This functional handle is key to its utility in building more complex molecules.

  • Oxetane Ring Opening: While the oxetane ring is generally more stable than an epoxide, it can undergo ring-opening reactions under acidic or with strong nucleophilic conditions. This reactivity can be exploited in synthetic chemistry to generate 1,3-difunctionalized compounds.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the pyrrolidine and oxetane rings makes this compound a highly attractive building block in drug discovery.

applications cluster_0 Core Scaffold cluster_1 Medicinal Chemistry Advantages cluster_2 Potential Therapeutic Areas core This compound solubility Improved Aqueous Solubility core->solubility metabolism Enhanced Metabolic Stability core->metabolism lipophilicity Modulation of Lipophilicity core->lipophilicity scaffolding 3D Scaffolding core->scaffolding cns CNS Disorders solubility->cns oncology Oncology metabolism->oncology infectious Infectious Diseases lipophilicity->infectious scaffolding->cns scaffolding->oncology

Caption: Medicinal chemistry advantages and potential applications.

The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and natural products, often contributing to target binding and favorable pharmacokinetic properties. The oxetane moiety, as a "non-classical" bioisostere, can replace gem-dimethyl or carbonyl groups to improve metabolic stability and solubility. The sp³-rich, three-dimensional nature of the combined scaffold allows for the exploration of new chemical space and can lead to improved target selectivity and reduced off-target effects.

While specific examples of marketed drugs containing the this compound core are not yet prevalent, its use as a building block in the patent literature for various therapeutic targets is on the rise, indicating its growing importance in the drug discovery pipeline.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is a secondary amine and may be corrosive and irritating to the skin and eyes. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a fascinating and highly valuable building block for modern drug discovery. Its unique combination of a versatile pyrrolidine scaffold and a property-enhancing oxetane ring offers medicinal chemists a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. As synthetic methodologies for its derivatives become more established, we can anticipate the increasing appearance of this promising scaffold in the next generation of innovative medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

  • DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

  • MDPI. Interpreting C-13 NMR Spectra. [Link]

  • PubMed Central (PMC). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • Google P
  • PubChem. This compound. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

  • MDPI. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Cheméo. Chemical Properties of 1-Butoxy-2-ethoxyethane (CAS 4413-13-2). [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • MDPI. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • Google Patents. US11286249B2 - Pyrrolidine compounds.
  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

  • PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • ResearchGate. A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • RSC Publishing. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. [Link]

  • ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Huskie Commons. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • MDPI. Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • ResearchGate. Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Link]

  • ResearchGate. A Modified Synthesis of Oxetan-3-ol. [Link]

  • MDPI. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

  • MDPI. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. [Link]

  • NIST. Pyrrolidine - the NIST WebBook. [Link]

  • PubMed Central (PMC). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293042). [Link]

  • PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. [Link]

Sources

A Spectroscopic Guide to 3-(Oxetan-3-yl)pyrrolidine: Unraveling its Molecular Signature

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Oxetane-Containing Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention.[1][2] Its inherent polarity, ability to act as a hydrogen bond acceptor, and contribution to molecular three-dimensionality make it an attractive isostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[3][4] The fusion of this valuable scaffold with a pyrrolidine ring, a prevalent feature in numerous bioactive molecules, gives rise to 3-(Oxetan-3-yl)pyrrolidine (C₇H₁₃NO, Molecular Weight: 127.18 g/mol ).[5][6] This molecule presents a unique structural combination with promising potential in drug development. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles and data from analogous structures to predict and interpret its spectral characteristics.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region. The signals corresponding to the protons on the oxetane ring are anticipated to appear at a higher chemical shift due to the deshielding effect of the electronegative oxygen atom.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H on N11.5 - 2.5br s1H
H on C2, C52.8 - 3.2m4H
H on C32.5 - 2.9m1H
H on C41.8 - 2.2m2H
H on C8', C9'4.5 - 4.9m4H
  • Rationale for Predictions: The protons on the carbons adjacent to the nitrogen (C2 and C5) in the pyrrolidine ring are expected to be in the 2.8-3.2 ppm range. The methine proton at C3, being at the junction of the two rings, will likely appear as a complex multiplet. The protons on the oxetane ring (C8' and C9') are predicted to be the most downfield due to the influence of the ring oxygen, with expected chemical shifts in the 4.5-4.9 ppm region, consistent with literature values for similar oxetane-containing compounds.[7] The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2, C5~50 - 55
C3~40 - 45
C4~25 - 30
C6'~35 - 40
C8', C9'~75 - 80
  • Rationale for Predictions: The carbons of the oxetane ring (C8' and C9') are expected to have the largest chemical shift due to the direct attachment to the oxygen atom. The carbons adjacent to the nitrogen in the pyrrolidine ring (C2 and C5) will also be deshielded. The quaternary carbon of the oxetane (C6') and the methine carbon of the pyrrolidine (C3) will have distinct chemical shifts, while the C4 carbon of the pyrrolidine is expected to be the most upfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.[8][9]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[10][11]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations.

G cluster_0 NMR Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Instrument Setup->1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC) Data Analysis Data Analysis 2D NMR (COSY, HSQC)->Data Analysis

Caption: A typical workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is expected to be an effective ionization method, yielding a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺128.11
  • Rationale for Prediction: The exact mass of this compound (C₇H₁₃NO) is 127.10.[5] The addition of a proton (H⁺) during ESI will result in a molecular ion with a mass-to-charge ratio (m/z) of approximately 128.11.

Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will likely involve the cleavage of the bonds within the pyrrolidine and oxetane rings. Key expected fragmentation pathways include:

  • Loss of the oxetane moiety: Cleavage of the C3-C6' bond could lead to the loss of a neutral oxetane-related fragment.

  • Ring-opening of the pyrrolidine: Fragmentation of the pyrrolidine ring is a common pathway for such compounds.[12]

  • Ring-opening of the oxetane: The strained oxetane ring may undergo ring-opening upon collisional activation.

G [M+H]⁺ (m/z 128) [M+H]⁺ (m/z 128) Fragment Ion A Loss of CH₂O [M+H]⁺ (m/z 128)->Fragment Ion A Fragment Ion B Pyrrolidine Ring Opening [M+H]⁺ (m/z 128)->Fragment Ion B Fragment Ion C Oxetane Ring Opening [M+H]⁺ (m/z 128)->Fragment Ion C

Sources

3-(Oxetan-3-yl)pyrrolidine: Structural Analysis and Synthetic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Oxetan-3-yl)pyrrolidine (CAS 1273567-00-2) represents a high-value scaffold in modern medicinal chemistry, serving as a strategic bioisostere for lipophilic alkyl groups such as tert-butyl or isopropyl moieties. By integrating the polar, metabolic stability-enhancing oxetane ring at the C3 position of a pyrrolidine core, this structure offers a unique solution to the "molecular obesity" crisis in drug discovery—lowering lipophilicity (LogP) while maintaining steric volume. This guide provides an in-depth analysis of its molecular architecture, a validated synthetic workflow via metallaphotoredox catalysis, and its application in optimizing ADME profiles.

Introduction: The Oxetane Advantage

In the optimization of lead compounds, medicinal chemists often struggle to balance potency with physicochemical properties. Traditional steric bulk (e.g., gem-dimethyl groups) increases lipophilicity, often leading to poor solubility and rapid metabolic clearance.

The This compound scaffold addresses this by coupling two privileged structures:

  • Pyrrolidine: A ubiquitous nitrogen heterocycle found in numerous FDA-approved drugs (e.g., Captopril, Raltegravir).

  • Oxetane: A four-membered cyclic ether that acts as a "polar hydrophobic" group. It mimics the steric demand of a gem-dimethyl group but, due to the oxygen atom, lowers the LogP by approximately 1.0 unit and acts as a weak hydrogen bond acceptor.

Key Bioisosteric Relationships
  • vs. 3-Isopropylpyrrolidine: The oxetane analog significantly reduces LogD and intrinsic clearance (

    
    ) while retaining the spatial projection required for receptor binding.
    
  • vs. 3-Acetylpyrrolidine: The oxetane ring is chemically inert compared to the electrophilic carbonyl, avoiding potential toxicity issues (e.g., glutathione trapping).

Structural & Physicochemical Profile

The molecular geometry of this compound is defined by the sp³-sp³ linkage between the two rings. Understanding the conformational dynamics is critical for docking studies.

Physicochemical Properties Table[1][2][3]
PropertyValuebiological Implication
CAS Number 1273567-00-2Unique Identifier
Molecular Weight 127.19 g/mol Fragment-like, ideal for FBDD
cLogP ~0.1 - 0.5Low lipophilicity supports aqueous solubility
pKa (Conj. Acid) ~11.3Highly basic secondary amine; exists as cation at physiological pH
TPSA 21.3 ŲPolar surface area conducive to BBB penetration (if N-substituted)
H-Bond Donors 1 (NH)Available for interaction or further functionalization
H-Bond Acceptors 2 (O, N)Oxetane O is a weak acceptor; Amine N is a strong donor/acceptor
Conformational Analysis[2][4]
  • Oxetane Ring: Exhibits a puckered conformation (approx. 8.7° puckering angle) to relieve torsional strain, though it is effectively planar in many crystal structures.

  • Pyrrolidine Ring: Adopts an envelope conformation. The bulky oxetane substituent at C3 will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

Synthetic Methodologies

While classical linear synthesis is possible, it is often low-yielding due to the strain of the oxetane ring. The industry-standard approach for research scales utilizes Nickel-Catalyzed Reductive Cross-Coupling , allowing the direct formation of the challenging C(sp³)-C(sp³) bond.

Protocol: Ni-Catalyzed Reductive Cross-Coupling

This protocol describes the coupling of N-Boc-3-iodopyrrolidine and 3-iodooxetane.

Reagents:

  • Substrates: N-Boc-3-iodopyrrolidine (1.0 equiv), 3-Iodooxetane (1.5 equiv).

  • Catalyst: NiCl₂·glyme (10 mol%).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv) or Zinc dust.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMF.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with NiCl₂·glyme and dtbbpy. Dissolve in minimal dry DMA and stir for 10 min to form the active green Ni-ligand complex.

  • Addition: Add N-Boc-3-iodopyrrolidine, 3-iodooxetane, and activated Mn powder to the vial. Dilute with remaining DMA (0.1 M concentration relative to pyrrolidine).

  • Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours. The Mn acts as the terminal reductant to turnover the Ni(I)/Ni(III) cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts. Wash the filtrate with LiCl solution (to remove DMA) and brine.

  • Purification: Concentrate the organic phase. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The N-Boc protected intermediate is stable.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or HCl/Dioxane to remove the Boc group, yielding the target this compound salt.

Synthetic Pathway Diagram[5]

Synthesis Start1 N-Boc-3-Iodopyrrolidine Catalyst NiCl2·glyme / dtbbpy Mn(0), DMA, 60°C Start1->Catalyst Start2 3-Iodooxetane Start2->Catalyst Inter N-Boc-3-(Oxetan-3-yl)pyrrolidine (Protected Intermediate) Catalyst->Inter Reductive Cross-Coupling Reagent2 TFA / DCM (Deprotection) Inter->Reagent2 Final This compound (Target Scaffold) Reagent2->Final Boc Removal

Figure 1: Nickel-catalyzed reductive cross-coupling strategy for the synthesis of this compound.

Medicinal Chemistry Applications

The this compound scaffold is rarely a drug in itself but serves as a critical building block for Fragment-Based Drug Discovery (FBDD).

Solubility Enhancement

Replacing a cyclohexyl or tert-butyl group with an oxetane ring typically increases aqueous solubility by 10–50 fold. The ether oxygen in the oxetane ring is exposed to solvent, disrupting the hydrophobic hydration shell that surrounds purely carbocyclic scaffolds.

Metabolic Stability
  • Blocking Metabolism: The oxetane ring is metabolically robust. Unlike flexible alkyl chains that are prone to CYP450-mediated oxidation, the strained oxetane ring resists hydroxylation.

  • Reducing Lipophilicity (LogD): Lower LogD correlates with reduced non-specific binding to liver microsomes, thereby improving the intrinsic clearance profile.

Vectorial Control

The sp³ linkage allows the pyrrolidine nitrogen to be functionalized (e.g., via amide coupling or reductive amination) to project the oxetane moiety into a specific hydrophobic pocket of a target protein (e.g., GPCRs or Kinases), occupying space defined by Valine, Leucine, or Isoleucine residues.

Structure-Property Relationship (SPR) Logic

SPR_Logic Scaffold This compound Prop1 Reduced LogP (vs. gem-dimethyl) Scaffold->Prop1 Polar Ether Oxygen Prop3 Metabolic Stability (Blocked Oxidation) Scaffold->Prop3 Steric Bulk + Strain Prop2 Increased Solubility Prop1->Prop2 Outcome Improved ADME Profile (Lower Clearance, Higher Bioavailability) Prop2->Outcome Prop3->Outcome

Figure 2: Impact of the oxetane-pyrrolidine scaffold on key drug-like properties.

Experimental Characterization

When characterizing this molecule, specific NMR signatures confirm the integrity of the strained oxetane ring.

1H NMR Expectations (CDCl₃, 400 MHz)
  • Oxetane Protons: The four protons of the oxetane ring typically appear as two multiplets (due to the chiral center at the pyrrolidine C3) in the range of δ 4.5 – 4.9 ppm . This downfield shift is characteristic of the adjacent oxygen atom.

  • Pyrrolidine Protons:

    • N-CH₂ protons: Multiplets at δ 2.8 – 3.2 ppm .

    • C3-H (Methine): A multiplet around δ 2.2 – 2.5 ppm , coupling to the oxetane.

    • C4-H₂/C5-H₂: Multiplets in the δ 1.5 – 2.0 ppm range.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated m/z = 128.09.

  • Fragmentation: Expect loss of the oxetane ring (neutral loss of C₃H₄O, mass 56) or ring opening under high collision energy.

Handling and Safety

  • Stability: this compound is generally stable at room temperature but should be stored as a salt (e.g., HCl or oxalate) to prevent oxidation or polymerization of the free amine over time.

  • Acid Sensitivity: While the pyrrolidine ring is robust, the oxetane ring can undergo acid-catalyzed ring opening in the presence of strong Lewis acids or hot aqueous mineral acids. Avoid prolonged exposure to pH < 1 at elevated temperatures.

  • Toxicity: Specific toxicity data for this CAS is limited. Handle as a standard irritant. Use proper PPE (gloves, goggles) and work within a fume hood.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on bioisosteres). Link

  • PubChem Compound Summary. (2025). "this compound (CAS 1273567-00-2)."[2] National Center for Biotechnology Information. Link

  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science. (Basis for sp3-sp3 coupling protocol). Link

Sources

The Strategic Integration of Oxetane and Pyrrolidine Rings in Drug Discovery: A Technical Guide to the Biological Activity of 3-(Oxetan-3-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning significance of the 3-(Oxetan-3-yl)pyrrolidine scaffold in modern medicinal chemistry. We will explore the strategic rationale behind the conjugation of these two key heterocyclic systems, dissect its known and potential biological activities, and provide a technical framework for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Architectural Rationale: A Bioisosteric Marriage of Function and Form

The this compound moiety is a testament to the power of bioisosteric replacement and scaffold hopping in drug design. The individual components, the oxetane and the pyrrolidine rings, each bring a unique and valuable set of properties to a drug candidate. Their combination offers a compelling strategy to fine-tune pharmacokinetic and pharmacodynamic profiles.

The Oxetane Motif: A Polar Navigator in Lipophilic Seas

The oxetane ring, a four-membered cyclic ether, has gained considerable traction as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. The polar nature of the ether oxygen can introduce favorable interactions with biological targets and disrupt undesirable lipophilic contacts, all while occupying a similar steric footprint to a gem-dimethyl group. Furthermore, the oxetane ring is generally more resistant to metabolic degradation than a carbonyl group.

The Pyrrolidine Scaffold: A Rigid Anchor for Target Engagement

The pyrrolidine ring is a ubiquitous scaffold found in a vast array of natural products and FDA-approved drugs. This five-membered saturated heterocycle imparts a degree of conformational rigidity to a molecule, which can be crucial for high-affinity binding to a biological target. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, and the ring can be readily functionalized to explore structure-activity relationships (SAR).

The strategic fusion of these two motifs in this compound creates a versatile building block that can simultaneously address multiple challenges in drug development, from improving physicochemical properties to enhancing target engagement.

Figure 2: Potential Therapeutic Applications This compound This compound ACC Inhibition ACC Inhibition This compound->ACC Inhibition Metabolic Diseases, Cancer Endothelin Receptor Antagonism Endothelin Receptor Antagonism This compound->Endothelin Receptor Antagonism Cardiovascular & Renal Diseases IDO-1 Inhibition IDO-1 Inhibition This compound->IDO-1 Inhibition Cancer Immunotherapy Figure 3: Representative Synthetic Workflow Propargyl Alcohol Propargyl Alcohol Oxetan-3-one Oxetan-3-one Propargyl Alcohol->Oxetan-3-one Gold-catalyzed oxidation 3-(Oxetan-3-ol)pyrrolidine 3-(Oxetan-3-ol)pyrrolidine Oxetan-3-one->3-(Oxetan-3-ol)pyrrolidine N-protected\n3-halopyrrolidine N-protected 3-halopyrrolidine Grignard or\nOrganolithium Reagent Grignard or Organolithium Reagent N-protected\n3-halopyrrolidine->Grignard or\nOrganolithium Reagent Grignard or\nOrganolithium Reagent->3-(Oxetan-3-ol)pyrrolidine Nucleophilic addition This compound This compound 3-(Oxetan-3-ol)pyrrolidine->this compound Reduction/Deprotection

A generalized synthetic scheme for accessing the this compound scaffold.

Step-by-Step Methodology:

  • Synthesis of Oxetan-3-one:

    • To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a gold catalyst (e.g., a gold(I) complex) and an oxidant (e.g., a pyridine N-oxide).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Purify the resulting oxetan-3-one by column chromatography.

[1]2. Preparation of the Pyrrolidine Nucleophile:

  • React an N-protected 3-halopyrrolidine (e.g., N-Boc-3-bromopyrrolidine) with magnesium turnings in a suitable etheral solvent (e.g., THF) to form the Grignard reagent.
  • Coupling of the Oxetane and Pyrrolidine Moieties:

    • Add the freshly prepared pyrrolidine Grignard reagent to a solution of oxetan-3-one in an anhydrous solvent at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting N-protected 3-(oxetan-3-ol)pyrrolidine by column chromatography.

  • Reduction and Deprotection:

    • Reduce the hydroxyl group of the N-protected 3-(oxetan-3-ol)pyrrolidine using a suitable reducing agent (e.g., triethylsilane in the presence of a Lewis acid).

    • Remove the N-protecting group (e.g., by treatment with trifluoroacetic acid for a Boc group) to yield the final this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro assays are essential. The choice of assay will be dictated by the specific biological target of interest.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: This assay measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Protocol:

  • Prepare a reaction mixture containing purified human ACC1 or ACC2, acetyl-CoA, ATP, and [14C]sodium bicarbonate in a suitable buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the enzyme and incubate at 37 °C for a specified time.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Quantify the amount of [14C]malonyl-CoA formed using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Endothelin Receptor Binding Assay

Principle: This assay determines the affinity of a compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Prepare cell membranes from a cell line expressing either the human ETA or ETB receptor.

  • Incubate the membranes with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filters using a gamma counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Indoleamine 2,3-dioxygenase (IDO-1) Cellular Assay

Principle: This assay measures the activity of IDO-1 in cells by quantifying the conversion of tryptophan to kynurenine.

Protocol:

  • Culture a human cell line that expresses IDO-1 (e.g., IFN-γ stimulated HeLa cells).

  • Treat the cells with the test compound at various concentrations.

  • Add tryptophan to the cell culture medium and incubate for a specified time.

  • Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or by LC-MS/MS.

  • Calculate the IC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. The strategic combination of the beneficial properties of the oxetane and pyrrolidine rings offers a powerful tool for medicinal chemists to develop novel drug candidates with improved physicochemical and pharmacological profiles. The identified biological targets—ACC, endothelin receptors, and IDO-1—highlight the broad therapeutic potential of this scaffold across metabolic diseases, cardiovascular disorders, and oncology. Further exploration of the SAR of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

  • WO2011067306A1, Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc), Google Patents.
  • US9278954B2, Pyrrolidine derivatives, pharmaceutical compositions and uses thereof, Google Patents.
  • WO 2018/153513 A1, Combinations of a 4-pyrimidinesulfamide derivative with active ingredients for the treatment of endothelin related diseases, Google Patents.
  • US8247415B2, Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists, Google Patents.
  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents, PMC. URL: [Link]

  • WO2010127208A1, Inhibitors of acetyl-coa carboxylase, Google Patents.
  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546), PubMed. URL: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, ACS Publications. URL: [Link]

  • Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review, PMC. URL: [Link]

  • Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate, PubMed. URL: [Link]

  • Synthesis of 3,3-disubstituted oxetane building blocks, ResearchGate. URL: [Link]

  • WO2012143813A1, Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors, Google Patents.
  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists, PubMed. URL: [Link]

  • Study on Synthesis Of Oxetan-3-ol, Atlantis Press. URL: [Link]

  • WO2014150677A1, Inhibitors of indoleamine 2,3-dioxygenase (ido), Google Patents.
  • US5977381A, Process for making 3-amino-pyrolidine derivatives, Google Patents.
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, RSC Publishing. URL: [Link]

  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy, MDPI. URL: [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols, PMC. URL: [Link]

  • CN111925344A, Synthetic method of 3-oxetanone, Google Patents.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources, Frontiers. URL: [Link]

Sources

The Pyrrolidine Advantage: Strategic Design and Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sp³ Frontier

In the modern era of drug discovery, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. The pyrrolidine scaffold stands as a preeminent solution to this challenge. Unlike planar aromatic heterocycles, the pyrrolidine ring offers a three-dimensional, sp³-rich framework that enhances solubility, allows for precise vector positioning of pharmacophores, and improves metabolic stability.

This guide provides a rigorous technical roadmap for the discovery of novel pyrrolidine derivatives. We move beyond basic medicinal chemistry into advanced structure-activity relationship (SAR) modulation, stereoselective synthetic protocols (including C-H activation), and self-validating biological evaluation workflows.

Strategic Design & SAR: Engineering the Scaffold

The utility of the pyrrolidine ring lies in its tunable physicochemical properties.[1][2][3] Rational design must account for three critical factors: Ring Puckering , Basicity , and Vectorial Display .

Conformational Control (The Envelope)

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations.

  • Design Principle: Substituents at C3 and C4 dictate the preferred pucker. An electronegative substituent (e.g., -F, -OH) at C4 prefers an axial orientation (gauche effect), driving the ring into specific conformations that can lock the molecule into a bioactive state.

  • Application: In DPP-4 inhibitors like Saxagliptin, the nitrile group’s position is stabilized by the ring’s specific envelope conformation, maximizing interaction with the catalytic serine.

Basicity Modulation

The secondary amine of pyrrolidine (


) is often too basic for optimal oral bioavailability (leading to phospholipidosis).
  • Tuning Strategy:

    • Electron Withdrawing Groups (EWG): Introduction of

      
      -fluorine atoms (at C3) lowers the 
      
      
      
      of the ring nitrogen via inductive effects (
      
      
      drops to ~8-9), improving membrane permeability without sacrificing solubility.
    • Amide/Carbamate Formation: Capping the nitrogen (as seen in Captopril or Enalapril) removes basicity entirely and introduces a hydrogen bond acceptor.

Vectorial Analysis
PositionVector CharacteristicSynthetic Accessibility
N1 Variable anchor; H-bond donor/acceptorHigh (Alkylation/Acylation)
C2

-Chiral center; defines global shape
High (Proline starting materials)
C3 "Remote" vector; metabolic soft spotMedium (Requires specific precursors)
C4 Ring pucker determinantMedium (often symmetric to C3)

Advanced Synthetic Protocols

To access novel chemical space, we must move beyond simple amide couplings. Below are two high-fidelity protocols for generating complex pyrrolidine architectures.

Protocol A: Diastereoselective [3+2] Cycloaddition

This is the "workhorse" method for generating densely substituted pyrrolidines with up to four stereocenters in a single step.

Target: Polysubstituted pyrrolidine-2-carboxylates. Mechanism: Reaction of azomethine ylides (dipoles) with electron-deficient alkenes (dipolarophiles).

Step-by-Step Methodology:

  • Reagent Prep: Dissolve the imino ester (dipole precursor) and the dipolarophile (e.g., maleimide or nitrostyrene) in dry Toluene or DCM.

  • Catalyst Loading: Add 5 mol% of

    
     or a chiral Silver(I)/Ligand complex (e.g., Ag-Feraphos) for enantiocontrol.
    
  • Base Addition: Add 10 mol% TEA (Triethylamine) to generate the azomethine ylide in situ.

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor consumption of the dipole precursor via TLC (Visualization: UV/Ninhydrin).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Stereochemistry: Verify the endo/exo ratio using crude

    
     NMR. The coupling constant 
    
    
    
    typically differentiates diastereomers.
  • Enantiopurity: If using chiral ligands, assess ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Directed C(sp³)-H Arylation

For late-stage functionalization of the "inert" C3/C4 positions, Palladium-catalyzed C-H activation is superior.

Target: cis-3,4-disubstituted pyrrolidines. Directing Group (DG): 8-Aminoquinoline (AQ) attached at the C3 carboxyl position.

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine the Pyrrolidine-AQ substrate (1.0 equiv), Aryl Iodide (2.0 equiv),

    
     (10 mol%), and 
    
    
    
    (1.0 equiv).
  • Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration).

  • Activation: Heat to 110°C for 12 hours. The AQ group directs the Pd to the proximal C4-H bond.

  • DG Removal: After purification, remove the AQ group using mild oxidative conditions (

    
     in MeCN/H2O) to reveal the carboxylic acid or amide.
    

Biological Evaluation Workflow

A novel pyrrolidine is only as good as its biological data. The following workflow ensures robust validation.

Diagram: The Discovery Pipeline

DiscoveryPipeline Design Rational Design (Scaffold Hopping/SAR) Synth Synthesis ([3+2] or C-H Activation) Design->Synth Target Definition Purify Purification & QC (NMR, HPLC >95%) Synth->Purify Crude Mixture Assay In Vitro Assay (Enzyme/Cell) Purify->Assay Validated Sample Assay->Design Low Potency (Iterate) ADME ADME Profiling (Microsomal Stability) Assay->ADME IC50 < 100nM Decision Lead Selection ADME->Decision High Stability

Caption: Iterative discovery cycle for pyrrolidine therapeutics, emphasizing the feedback loop from assay data to rational design.

Assay Hierarchy
  • Primary Screen (Biochemical): Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to determine

    
     against the target protein (e.g., NS5A, DPP-4).
    
  • Secondary Screen (Cellular): Cell viability assays (MTT/Alamar Blue) in relevant lines (e.g., A549 for lung cancer targets).

  • Selectivity Panel: Screen against "off-targets" (e.g., hERG channel) to ensure the pyrrolidine nitrogen is not causing cardiotoxicity.

Mechanism Visualization

Understanding the stereochemical outcome of the [3+2] cycloaddition is critical for reproducibility.

CycloadditionMechanism Precursors Imine + Alkene Dipole Azomethine Ylide (Ag-Bound Dipole) Precursors->Dipole Base + Ag(I) TS Transition State (Endo-selective) Dipole->TS Coordination Product Pyrrolidine Scaffold (Polysubstituted) TS->Product Cyclization

Caption: Mechanistic flow of Ag(I)-catalyzed [3+2] cycloaddition, highlighting the metal-bound dipole intermediate.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Li Petri, G., et al. (2021).[4][5][6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Top Curr Chem (Z). Link

  • Noda, H., Asada, Y., & Shibasaki, M. (2020).[7] Rhodium-Catalyzed C-H Amination for the Synthesis of Pyrrolidines. Organic Letters. Link

  • He, G., Waibel, M., & Chen, G. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[8] Organic Letters. Link

  • FDA Approved Drugs Database. (2023). Reference for Daridorexant and Futibatinib approvals. Link

Sources

The Oxetane Revolution: A Technical Guide to Bioisosteric Replacement and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane ring—a four-membered cyclic ether—has transcended its status as a mere chemical curiosity to become a cornerstone of modern medicinal chemistry. Historically avoided due to perceived instability, the oxetane moiety is now recognized as a "privileged scaffold" for modulating physicochemical properties. This guide provides a technical deep-dive into the oxetane unit as a bioisostere for gem-dimethyl and carbonyl groups, offering robust synthetic protocols and evidence-based case studies for drug development professionals.

Part 1: The Bioisosteric Imperative

The "Rogers-Evans & Carreira" Axiom

The renaissance of oxetane chemistry is largely attributed to the collaborative work between F. Hoffmann-La Roche and ETH Zürich (Rogers-Evans, Müller, and Carreira). Their fundamental insight was that the oxetane ring is not merely a spacer, but a metabolic shield and solubility enhancer .

The Gem-Dimethyl Surrogate

Replacing a gem-dimethyl group (


) with an oxetane ring (

) is a high-impact strategy.
  • Volume: The oxetane ring occupies a similar steric volume to a gem-dimethyl group.

  • Lipophilicity: unlike the lipophilic gem-dimethyl, the oxetane is polar.[1][2] This substitution typically lowers

    
     by 0.4–1.0 units.
    
  • Solubility: The exposed oxygen lone pairs act as hydrogen bond acceptors, significantly improving aqueous solubility.

The Carbonyl Bioisostere

The oxetane ring also mimics the carbonyl group (


) in terms of dipole moment and H-bond acceptor capability, but without the liability of nucleophilic attack or enolization.
Physicochemical Property Matrix[3][4]

The following table summarizes the impact of oxetane incorporation compared to standard alkyl and carbonyl motifs.

PropertyGem-Dimethyl (

)
Carbonyl (

)
Oxetane (

)
Impact on Drug Design
Hybridization



Increases fraction

(

), improving clinical success probability.
H-Bond Acceptor NoStrongModerate/StrongSolubilizing without high desolvation penalty.
Lipophilicity High (Increases

)
LowLow (Decreases

)
Critical for lowering clearance and improving free fraction.
Metabolic Stability Low (Benzylic/Allylic oxidation)Variable (Reductase/Nucleophile)High (3,3-disubstituted)Blocks metabolic soft spots (metabolic switching).
Basicity Modulation NeutralN/AElectron WithdrawingReduces pKa of adjacent amines by ~2-3 units (reduces hERG liability).

Part 2: Visualization of Bioisosteric Relationships

The following diagram illustrates the logical flow of selecting an oxetane scaffold based on specific medicinal chemistry problems (Solubility vs. Metabolism).

Oxetane_Bioisosterism Problem MedChem Challenge GemDim High Lipophilicity / Metabolic Hotspot (Gem-dimethyl) Problem->GemDim Carbonyl Chemically Unstable / Reactive (Carbonyl) Problem->Carbonyl Morpholine High Clearance (Morpholine) Problem->Morpholine Oxetane_Gem Oxetane Replacement GemDim->Oxetane_Gem Bioisosteric Switch Result_Gem Lower LogD Blocked Metabolism Retained Sterics Oxetane_Gem->Result_Gem Oxetane_Carb Oxetane Replacement Carbonyl->Oxetane_Carb Bioisosteric Switch Result_Carb Stable to Nucleophiles Retained Dipole No Enolization Oxetane_Carb->Result_Carb Spiro Spiro-Oxetane (2-oxa-6-azaspiro[3.3]heptane) Morpholine->Spiro Topological Switch Result_Spiro Improved Solubility Novel IP Space Rigid Vector Spiro->Result_Spiro

Figure 1: Decision tree for oxetane deployment in lead optimization. The diagram highlights three distinct pathways where oxetane or spiro-oxetane motifs resolve common liabilities.

Part 3: Synthetic Methodologies & Detailed Protocol

Strategic Synthetic Routes

While Paternò-Büchi photocycloaddition is academically interesting, pharmaceutical scale-up relies on robust ground-state chemistry.

  • Intramolecular Williamson Ether Synthesis: The most common route. Cyclization of 1,3-diols or 3-halo-alcohols.

  • Ring Expansion: Epoxide to oxetane via sulfoxonium ylides (Corey-Chaykovsky).

  • Spirocyclization: Formation of spiro-oxetanes from bis-electrophiles.

Detailed Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Context: The 2-oxa-6-azaspiro[3.3]heptane system is a rigid, metabolically stable surrogate for morpholine. The following protocol describes the synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , based on scalable methodology (see ACS Omega 2023, 8, 20, 18210–18216).

Reagents:

  • 2-Fluoro-4-nitroaniline (Starting Material A)

  • 3,3-Bis(bromomethyl)oxetane (BBMO) (Starting Material B)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Tetrabutylammonium iodide (TBAI) (Phase transfer catalyst)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 2-Fluoro-4-nitroaniline (1.0 equiv) and 3,3-Bis(bromomethyl)oxetane (1.2 equiv).

  • Solvation: Add Toluene (5 volumes relative to aniline) and TBAI (0.1 equiv).

  • Activation: Add 50% aqueous NaOH (2.5 equiv) in a single portion. Note: The use of a concentrated base is critical for the double-displacement mechanism.

  • Cyclization (The Critical Step): Heat the biphasic mixture to 100 °C with vigorous stirring ( >500 rpm).

    • Mechanism:[3][4] The aniline nitrogen performs a nucleophilic attack on one bromomethyl group of BBMO, followed by an intramolecular closure onto the second bromomethyl group to form the strained azetidine ring spiro-fused to the oxetane.

  • Monitoring: Monitor by HPLC. Reaction typically reaches completion within 16–20 hours. Look for the disappearance of the aniline peak.

  • Work-up: Cool the mixture to room temperature. Add water (5 volumes) to dissolve inorganic salts. Separate the phases.

  • Purification: Wash the organic (toluene) phase with water and brine. Concentrate the organic phase under reduced pressure.

    • Crystallization: The product often precipitates upon cooling or can be recrystallized from Ethanol/Water to yield the spiro-oxetane as a yellow solid.

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the broad NH2 signal of the aniline and the appearance of two distinct doublets (or a multiplet) for the azetidine ring protons (

    
     ~4.0–4.5 ppm) and the oxetane ring protons (
    
    
    
    ~4.7–4.8 ppm).

Spiro_Synthesis Aniline 2-Fluoro-4-nitroaniline (Nucleophile) Conditions 50% NaOH (aq), TBAI Toluene, 100°C, 16h Aniline->Conditions BBMO 3,3-Bis(bromomethyl)oxetane (Electrophile) BBMO->Conditions Intermediate Mono-alkylated Intermediate (Transient) Conditions->Intermediate SN2 Attack 1 Product 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane (Spiro-Oxetane) Intermediate->Product Intramolecular SN2 (Ring Closure)

Figure 2: Synthetic workflow for the construction of the spiro[3.3]heptane system via double alkylation.

Part 4: Strategic Case Studies

Case Study 1: AZD1979 (MCHr1 Antagonist)[7][8]
  • Challenge: Developing a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist for obesity. Previous leads suffered from high lipophilicity (

    
    ) leading to hERG liability and poor metabolic stability.
    
  • Oxetane Solution: AstraZeneca scientists utilized a spiro-oxetane (2-oxa-6-azaspiro[3.3]heptane) to replace a piperidine/morpholine moiety.

  • Outcome:

    • Lipophilicity: Reduced

      
       to optimal range (1.0–3.0).
      
    • Permeability: Maintained excellent CNS penetration despite increased polarity.

    • Safety: Reduced hERG inhibition significantly due to the lowered basicity of the spiro-amine (oxetane is electron-withdrawing).

Case Study 2: EZH2 Inhibitor (Pfizer)
  • Challenge: A potent EZH2 inhibitor (Compound 8) contained a dimethylisoxazole moiety but failed due to rapid oxidative metabolism and poor solubility.

  • Oxetane Solution: Replacement of the dimethylisoxazole with a 3-methyloxetane-3-yl group (Compound 9).

  • Outcome:

    • Metabolic Stability: The 3,3-disubstituted oxetane blocked the metabolic "soft spot," improving half-life.

    • Solubility: Aqueous solubility increased >10-fold due to the oxetane oxygen's H-bond accepting capacity.

    • Binding: The oxetane filled a hydrophobic pocket while engaging in specific dipole interactions, maintaining potency.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Bull, J. A., et al. (2016). Synthesis and Functionalization of Oxetanes. Chemical Reviews, 116(19), 12150–12233. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • DeMars, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega, 8(20), 18210–18216. Link

Sources

The Strategic Incorporation of 3-(Oxetan-3-yl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of robust synthetic accessibility and advantageous physicochemical properties has positioned the 3-(oxetan-3-yl)pyrrolidine scaffold as a privileged motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its core attributes, from its IUPAC nomenclature and structural features to detailed synthetic methodologies and critical applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of next-generation therapeutics. We will explore the causal relationships behind its efficacy, supported by field-proven insights and authoritative references, to provide a self-validating framework for its strategic implementation in research and development programs.

Introduction: The Rise of a Hybrid Scaffold

The relentless pursuit of novel chemical matter with enhanced "drug-like" properties has led medicinal chemists to explore beyond the traditional chemical space. In this context, the strategic combination of well-established pharmacophoric elements has emerged as a powerful strategy. The this compound scaffold is a prime example of this approach, marrying the favorable attributes of two key heterocyclic systems: the pyrrolidine ring and the oxetane moiety.

The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs.[1] Its inherent three-dimensionality and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for modulating target binding and pharmacokinetic profiles.

The oxetane ring , a four-membered cyclic ether, has gained significant traction in recent years as a "smart" functional group.[2] Its incorporation can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]

The fusion of these two motifs in this compound creates a unique chemical entity with a compelling profile for drug discovery. This guide will dissect the key aspects of this scaffold, providing a technical roadmap for its synthesis, characterization, and application.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the core topic of this guide is This compound .[3]

Structural and Physicochemical Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery campaign. The following table summarizes the key computed properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem CID: 73977891[3]
CAS Number 1273567-00-2PubChem CID: 73977891[3]
Molecular Formula C₇H₁₃NOPubChem CID: 73977891[3]
Molecular Weight 127.18 g/mol PubChem CID: 73977891[3]
XLogP3 0.1PubChem CID: 73977891[3]
Hydrogen Bond Donor Count 1PubChem CID: 73977891[3]
Hydrogen Bond Acceptor Count 2PubChem CID: 73977891[3]
Rotatable Bond Count 1PubChem CID: 73977891[3]
Topological Polar Surface Area 21.3 ŲPubChem CID: 73977891[3]

The low XLogP3 value indicates a favorable lipophilicity profile, suggesting good potential for aqueous solubility, a critical parameter for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides multiple avenues for interaction with biological targets.

Synthesis of this compound and its Precursors

Synthesis of Key Precursor: Oxetan-3-one

Oxetan-3-one is a pivotal intermediate in the synthesis of many oxetane-containing compounds.[4][5] A common and effective method for its preparation involves a three-step sequence starting from 1,3-dichloroacetone and ethylene glycol.[4]

  • Step 1: Carbonyl Protection. 1,3-dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with heating to form the corresponding ketal.[4]

  • Step 2: Ring Closure. The protected 1,3-dichloroacetone is then treated with a base, such as sodium hydroxide, to facilitate an intramolecular Williamson ether synthesis, forming the oxetane ring.[4]

  • Step 3: Deprotection. The ketal protecting group is removed under acidic conditions (e.g., aqueous hydrochloric acid) to yield the final product, oxetan-3-one.[4]

G cluster_0 Synthesis of Oxetan-3-one 1,3-Dichloroacetone 1,3-Dichloroacetone Protected Dichloro-ketal Protected Dichloro-ketal 1,3-Dichloroacetone->Protected Dichloro-ketal Ethylene Glycol, p-TSA Oxetane Ketal Oxetane Ketal Protected Dichloro-ketal->Oxetane Ketal NaOH Oxetan-3-one Oxetan-3-one Oxetane Ketal->Oxetan-3-one H3O+

Caption: Synthetic pathway to Oxetan-3-one.

Synthesis of Key Precursor: N-Boc-3-pyrrolidinone

For a controlled synthesis, it is often advantageous to use an N-protected pyrrolidine derivative. N-Boc-3-pyrrolidinone is a versatile precursor that can be prepared from commercially available starting materials.

A common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxypyrrolidine using an oxidizing agent such as Dess-Martin periodinane in a chlorinated solvent like dichloromethane.[6]

G cluster_1 Synthesis of N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine->N-Boc-3-pyrrolidinone Dess-Martin Periodinane, DCM

Caption: Oxidation to N-Boc-3-pyrrolidinone.

Proposed Synthesis of N-Boc-3-(Oxetan-3-yl)pyrrolidine

With the key precursors in hand, the target molecule can be synthesized via a reductive amination reaction.

  • Step 1: Imine Formation. N-Boc-3-aminopyrrolidine (which can be synthesized from N-Boc-3-pyrrolidinone) is reacted with oxetan-3-one in a suitable solvent such as methanol or dichloromethane to form the corresponding imine or enamine intermediate.

  • Step 2: Reduction. The intermediate is then reduced in situ using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield N-Boc-3-(oxetan-3-yl)pyrrolidine.

  • Step 3: Deprotection. The Boc protecting group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to afford the final product, this compound.

G cluster_2 Synthesis of this compound N-Boc-3-aminopyrrolidineOxetan-3-one N-Boc-3-aminopyrrolidineOxetan-3-one Imine Intermediate Imine Intermediate N-Boc-3-aminopyrrolidineOxetan-3-one->Imine Intermediate N-Boc-3-(oxetan-3-yl)pyrrolidine N-Boc-3-(oxetan-3-yl)pyrrolidine Imine Intermediate->N-Boc-3-(oxetan-3-yl)pyrrolidine NaBH(OAc)3 This compound This compound N-Boc-3-(oxetan-3-yl)pyrrolidine->this compound TFA or HCl

Caption: Proposed synthesis of the target molecule.

Spectroscopic Characterization

The unambiguous characterization of this compound is essential for quality control and to confirm its structure. The following tables provide the predicted ¹H and ¹³C NMR spectral data, which are critical for its identification.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7-4.5m4H-CH₂- (Oxetane ring)
~3.4-2.8m5H-CH₂-NH-CH- (Pyrrolidine ring)
~2.2-1.8m3H-CH₂- and -NH- (Pyrrolidine ring)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~75-70-CH₂-O- (Oxetane ring)
~55-45-CH₂-N- and -CH-N- (Pyrrolidine ring)
~40-30-CH- (Pyrrolidine ring at C3)
~35-25-CH₂- (Pyrrolidine ring)
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 128.11.

Applications in Drug Development: A Case Study on GPR52 Agonists

The this compound scaffold is emerging as a valuable component in the design of modulators for various biological targets. A notable example is its incorporation into agonists of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and cortex, and its modulation is considered a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia.[7][8]

Several patents from pharmaceutical companies describe novel GPR52 agonists that feature the this compound moiety.[9] In these compounds, the pyrrolidine nitrogen often serves as an attachment point for a larger pharmacophore that interacts with the receptor, while the oxetane group is strategically positioned to enhance physicochemical properties like solubility and metabolic stability, and to fine-tune the overall conformation of the molecule to optimize receptor binding.

The rationale for incorporating the this compound moiety in these GPR52 agonists is multifaceted:

  • Improved Physicochemical Properties: The polar oxetane ring can enhance aqueous solubility, a common challenge in CNS drug discovery.[2]

  • Metabolic Stability: The oxetane can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Optimal Geometry: The sp³-rich, three-dimensional nature of the scaffold allows for precise spatial orientation of key interacting groups within the GPR52 binding pocket.

While specific biological data for compounds containing the unsubstituted this compound is often embedded within large patent claims, the repeated appearance of this scaffold underscores its value in the design of potent and selective GPR52 agonists.

Conclusion

The this compound scaffold represents a compelling example of how the thoughtful combination of established heterocyclic motifs can lead to novel building blocks with superior properties for drug discovery. Its favorable physicochemical profile, coupled with accessible synthetic routes to its precursors, makes it an attractive tool for medicinal chemists. The application of this scaffold in the development of GPR52 agonists for neuropsychiatric disorders highlights its potential to address challenging therapeutic targets. As our understanding of the interplay between molecular structure and biological function continues to evolve, we anticipate that the strategic use of hybrid scaffolds like this compound will play an increasingly important role in the design of innovative and effective medicines.

References

  • CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

  • CN111925344A - Synthetic method of 3-oxetanone.
  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • This compound | C7H13NO | CID 73977891. PubChem. [Link]

  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). National Agricultural Library. [Link]

  • CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.
  • GPR52 agonists(Takeda Pharmaceutical). Synapse. [Link]

  • WO2021090030A1 - Gpr52 modulator compounds.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][10][11]triazino[2,3-c]quinazolines. PMC. [Link]

  • US20220112164A1 - Heterocyclic g-protein-coupled receptor 52 (gpr52) agonists.
  • WO2024091541A1 - Compounds and compositions as gpr52 modulators.
  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

Sources

Safety and handling of 3-(Oxetan-3-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Stability, and Handling of 3-(Oxetan-3-yl)pyrrolidine

Executive Summary & Medicinal Utility

This compound (CAS: 1003610-38-1) is a high-value heterocyclic intermediate used primarily in medicinal chemistry. It serves as a conformational restrictor and a polarity modulator. The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility without significantly increasing lipophilicity (LogP).

However, this molecule presents a specific "chemical trap" for researchers: the juxtaposition of a basic secondary amine (pyrrolidine) with an acid-sensitive strained ether (oxetane). Standard amine purification protocols involving acidic aqueous washes will destroy this molecule. This guide details the specific handling required to preserve the oxetane integrity.

Physicochemical Profile

Understanding the physical architecture of the molecule is the first step in safe handling.

PropertyValue / DescriptionTechnical Insight
Molecular Formula C₇H₁₃NOLow molecular weight fragment.
Molecular Weight 127.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Colorless to pale yellow oilViscous; may solidify at low temps.
Basicity (pKa) ~7.5 - 8.5 (Estimated)The oxetane ring exerts an electron-withdrawing inductive effect, lowering the pKa compared to unsubstituted pyrrolidine (~11.3).
Ring Strain ~106 kJ/mol (Oxetane)High energy. Susceptible to ring-opening.[1]
Solubility High in DCM, MeOH, THFHighly polar organic soluble.

Hazard Identification (GHS Classification)

While not classified as highly toxic, the compound is a significant irritant. The primary risk is chemical instability rather than acute toxicity, but standard precautions apply.

Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2][3][4]
Eye Irritation H319 Causes serious eye irritation.[2][3]
STOT - SE H335 May cause respiratory irritation.[2][3]

Critical Safety Note: Precursors to this molecule, such as Oxetan-3-one , are often volatile and flammable. If synthesizing this compound in-house, ensure strict fire safety protocols are in place for the ketone precursor.

Stability & Degradation Mechanism[5]

The core handling challenge is the acid-catalyzed ring opening of the oxetane.

The Mechanism of Failure

In the presence of Brønsted acids (even weak ones) or strong Lewis acids, the oxetane oxygen becomes protonated/coordinated. The ring strain (~106 kJ/mol) drives the cleavage of the C-O bond, often leading to polymerization or formation of a 1,3-diol derivative.

Diagram 1: Acid-Catalyzed Degradation Pathway This diagram illustrates why acidic washes must be avoided.

OxetaneDegradation Compound This compound (Intact) Intermediate Protonated Oxetanium Intermediate Compound->Intermediate Protonation Acid Acid Contact (H+ / Lewis Acid) Acid->Intermediate RingOpen Ring Opening (Strain Release) Intermediate->RingOpen Nucleophilic Attack Product Degradation Products (Diols / Polymers) RingOpen->Product Irreversible

Caption: Mechanism of acid-catalyzed oxetane ring opening, leading to irreversible sample loss.

Operational Handling Protocols

A. Storage Requirements
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can introduce acidity over time (via CO₂ absorption or hydrolysis).

  • Container: Glass vials with Teflon-lined caps. Avoid long-term storage in plastic if the compound is an oil, as amines can leach plasticizers.

B. Synthesis & Reaction Precautions
  • Avoid Strong Lewis Acids: If performing reductive amination (e.g., mixing oxetan-3-one and pyrrolidine), avoid harsh Lewis acids like TiCl₄ unless strictly temperature-controlled (-78°C). Use milder agents like Sodium Triacetoxyborohydride (STAB).

  • Nucleophilicity: The pyrrolidine nitrogen is nucleophilic. If reacting with electrophiles, ensure the electrophile does not contain highly acidic byproducts.

C. Workup & Purification (The "No-Acid" Rule)

Standard Protocol Violation: Do NOT use 1M HCl or citric acid washes to remove neutral impurities. This is the most common cause of yield loss.

Recommended Safe Protocol:

  • Quench: Use saturated aqueous NaHCO₃ or NH₄Cl (mildly acidic but usually tolerated if brief).

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash organic layer with Brine only.

  • Drying: Use Na₂SO₄ or K₂CO₃ (Basic drying agents are preferred over MgSO₄ if the compound is sensitive).

Diagram 2: Safe Workup Workflow Follow this logic to preserve the oxetane ring.

SafeWorkup RxnMix Reaction Mixture (Crude) Quench Quench: Sat. NaHCO3 (Basic pH > 8) RxnMix->Quench Extract Extraction: DCM or EtOAc Quench->Extract Wash Wash: Brine Only (NO Acid Wash) Extract->Wash Dry Dry: K2CO3 or Na2SO4 Wash->Dry Conc Concentrate: Rotavap (< 40°C) Dry->Conc

Caption: Optimized workup workflow preventing acid exposure and ensuring oxetane survival.

Emergency Procedures

  • Skin Contact: The amine nature makes it corrosive/irritating. Wash immediately with soap and water for 15 minutes. Do not use vinegar (acid) to neutralize, as this may generate heat or react with the oxetane residue unpredictably on skin.

  • Eye Contact: Flush with water for 15 minutes.[3] Seek medical attention immediately.

  • Spill Cleanup: Absorb with inert material (vermiculite or sand). Do not use acidic absorbents. Dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73977891, this compound. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from [Link]

  • Wurts, J., et al. (2010). Oxetanes as promising bioisosteres in drug discovery. Journal of Medicinal Chemistry. (Contextual grounding on oxetane stability). Retrieved from [Link]

Sources

3-(Oxetan-3-yl)pyrrolidine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 3-(Oxetan-3-yl)pyrrolidine , a high-value sp³-rich building block.

Optimizing Drug-Like Properties via Saturated Bioisosteres

Executive Summary

This compound (CAS: 1273567-00-2) represents a strategic fusion of two privileged pharmacophores: the pyrrolidine ring and the oxetane ring. In modern drug discovery, this moiety serves as a critical tool for Fragment-Based Drug Design (FBDD) and Lead Optimization .

Its primary utility lies in its ability to modulate lipophilicity (LogD) and metabolic stability without increasing molecular weight significantly. The oxetane ring acts as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups, while the pyrrolidine nitrogen provides a vector for further functionalization or target engagement.

Chemical Architecture & Properties

The molecule consists of a secondary amine (pyrrolidine) substituted at the C3 position with an oxetane ring. This connectivity creates a "dumbbell" topology of two saturated heterocycles, maximizing sp³ character (Fsp³).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₇H₁₃NOLow MW fragment (<150 Da).[1]
Molecular Weight 127.19 g/mol Ideal for fragment libraries.
cLogP ~0.1 to 0.5Lower lipophilicity compared to cyclohexyl/isopropyl analogs.
pKa (Conj. Acid) ~9.5 - 10.5Typical secondary amine basicity; good solubility at physiological pH.
H-Bond Acceptors 2 (N, O)Oxetane oxygen is a weak acceptor but improves water solubility.
H-Bond Donors 1 (NH)Vector for amide coupling or reductive amination.
Metabolic Stability HighOxetane ring resists P450 oxidation better than alkyl chains.

Synthetic Methodology

The most robust route to this compound avoids direct radical coupling, which can be non-selective on saturated rings. Instead, the "Malonate Construction Strategy" is the industry standard, building the oxetane ring onto a pre-functionalized pyrrolidine scaffold.

Protocol: The Malonate Route

This pathway ensures regiocontrol and scalability.

Step 1: Introduction of the Malonate Group
  • Reagents: N-Boc-3-iodo-pyrrolidine, Dimethyl malonate, NaH (Sodium Hydride), THF.

  • Mechanism: S_N2 nucleophilic substitution.

  • Procedure:

    • Deprotonate dimethyl malonate (1.2 eq) with NaH in dry THF at 0°C.

    • Add N-Boc-3-iodo-pyrrolidine dropwise.

    • Reflux for 4-6 hours until starting material is consumed.

    • Outcome: N-Boc-3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)pyrrolidine.

Step 2: Reduction to the Diol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Procedure:

    • Cool the diester solution to -78°C.

    • Add LiAlH₄ (2.5 eq) slowly to prevent runaway exotherms.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Quench via Fieser workup (Water, 15% NaOH, Water).

    • Outcome: N-Boc-3-(1,3-dihydroxypropan-2-yl)pyrrolidine.

Step 3: Cyclization to Oxetane (Intramolecular Williamson Ether Synthesis)
  • Reagents: n-BuLi (1 eq), TsCl (p-Toluenesulfonyl chloride, 1 eq), n-BuLi (1 eq), THF.

  • Logic: This "one-pot" cyclization is superior to isolating the monotosylate.

  • Procedure:

    • Cool diol solution to -78°C.

    • Add n-BuLi (1 eq) to deprotonate one hydroxyl group.

    • Add TsCl (1 eq) to form the monotosylate in situ.

    • Add a second equivalent of n-BuLi (or NaH) to deprotonate the remaining hydroxyl group.

    • Warm to 60°C to induce cyclization (displacement of the tosylate).

    • Outcome: N-Boc-3-(oxetan-3-yl)pyrrolidine.

Step 4: Deprotection
  • Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.

  • Procedure: Standard Boc removal yields the final salt (e.g., Hydrochloride).

Synthesis Visualization

SynthesisRoute Start N-Boc-3-Iodo-pyrrolidine Inter1 Diester Intermediate (Substitution) Start->Inter1 Dimethyl malonate, NaH THF, Reflux Inter2 1,3-Diol Intermediate (Reduction) Inter1->Inter2 LiAlH4, THF Reductive Opening Inter3 Monotosylate (In-situ Activation) Inter2->Inter3 n-BuLi (1 eq), TsCl Product_Boc N-Boc-3-(Oxetan-3-yl)pyrrolidine Inter3->Product_Boc n-BuLi (1 eq), Heat Cyclization Final This compound (Final Product) Product_Boc->Final TFA/DCM Deprotection

Caption: Step-wise construction of the oxetane ring onto the pyrrolidine scaffold via the Malonate Route.

Medicinal Chemistry Applications

Bioisosterism: The "Gem-Dimethyl" Switch

The 3,3-disubstituted oxetane unit is widely regarded as a superior bioisostere for the gem-dimethyl group.

  • Gem-Dimethyl: Lipophilic, metabolically vulnerable (benzylic/allylic oxidation).[2]

  • Oxetane: Polar, metabolically robust, reduces LogD by ~1.0 unit.

Metabolic Stability Logic

The oxetane ring exhibits high metabolic stability due to the "geometric strain" which disfavors the formation of radical intermediates required for P450-mediated oxidation. Furthermore, the oxygen atom lowers the electron density of the adjacent carbons, protecting them from oxidative attack.

Decision Framework

When to use this compound in a Lead Optimization campaign:

DecisionTree Problem Lead Compound Issue Solubility Poor Aqueous Solubility? Problem->Solubility Metab High Metabolic Clearance? Solubility->Metab No Solution Use this compound Solubility->Solution Yes (Oxetane reduces LogD) Potency Target Interaction? Metab->Potency No Metab->Solution Yes (Blocks metabolic soft spots) Potency->Solution Need H-bond Acceptor? Alt Use 3,3-Difluoropyrrolidine Potency->Alt Need H-bond Donor?

Caption: Strategic decision tree for incorporating the oxetane-pyrrolidine scaffold.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition. Link

    • Foundational text on oxetane properties and synthesis (Carreira Group).
  • Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

    • Comprehensive review of synthesis methods, including the malon
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

    • Detailed protocols for the cycliz
  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. Link

    • Analysis of metabolic stability and bioisosterism.
  • PubChem Compound Summary. "this compound (CID 73977891)." National Center for Biotechnology Information. Link

    • Source for physicochemical d

Sources

Methodological & Application

3-(Oxetan-3-yl)pyrrolidine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3-(Oxetan-3-yl)pyrrolidine (CAS: 1273567-00-2) represents a high-value "matched molecular pair" building block designed to address common attrition points in drug discovery: metabolic instability, high lipophilicity, and poor aqueous solubility.

By grafting the oxetane ring onto the pyrrolidine scaffold, this moiety acts as a metabolic shield and polarity modulator . Unlike the gem-dimethyl group (which increases lipophilicity) or the carbonyl group (which introduces H-bond acceptors but can be metabolically labile), the oxetane ring offers a unique combination of high polarity, low lipophilicity, and resistance to oxidative metabolism.[1]

Key Physicochemical Advantages:

  • Lipophilicity Modulation: Significant reduction in LogP compared to carbocyclic analogs (e.g., 3-isopropylpyrrolidine) due to the high dipole moment of the oxetane oxygen.

  • Basicity Tuning: The electron-withdrawing inductive effect (

    
    ) of the oxetane ring lowers the pKa of the pyrrolidine nitrogen (typically by 1–2 units), reducing lysosomal trapping and improving membrane permeability.
    
  • Metabolic Stability: The oxetane ring blocks the "soft spot" at the C3 position of the pyrrolidine, preventing cytochrome P450-mediated oxidation.

Part 2: Physicochemical Profile & Comparative Data

The following table contrasts this compound with its common structural analogs.

PropertyThis compound 3-Isopropylpyrrolidine 3-Acetylpyrrolidine Implication
LogP (Calc) ~0.1~1.9~0.4Oxetane maintains polarity without H-bond donor liability.
pKa (Conj. Acid) ~9.0~10.5~9.2Lower pKa improves bioavailability and reduces hERG liability.
Metabolic Stability HighLow (Benzylic/Tertiary oxidation)Moderate (Reduct/Oxid)Oxetane acts as a metabolic block.
H-Bond Acceptors 212Oxetane oxygen is a weak acceptor, influencing solvation.

Part 3: Synthesis Protocols

Two distinct protocols are provided: Method A for rapid discovery-scale synthesis (utilizing modern cross-coupling) and Method B for robust multi-gram scale-up (utilizing classical ring construction).

Method A: Nickel-Catalyzed Reductive Cross-Coupling (Discovery Scale)

Best for: Rapid access to diversity, avoiding multi-step linear sequences.

Mechanism: This protocol utilizes a reductive cross-electrophile coupling (Weix/Baran conditions) to stitch two sp³ centers together, avoiding the instability of oxetanyl metal reagents.

Reagents:

  • Electrophile 1: tert-Butyl 3-iodopyrrolidine-1-carboxylate

  • Electrophile 2: 3-Iodooxetane

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Zinc dust (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Protocol:

  • Preparation: In a glovebox or under strictly inert Ar atmosphere, charge a reaction vial with NiCl₂·glyme (0.1 equiv) and dtbbpy (0.1 equiv). Dissolve in anhydrous DMA (0.1 M concentration relative to limiting reagent). Stir for 10 min to form the green active complex.

  • Addition: Add tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv), 3-iodooxetane (1.5 equiv), and activated Zinc dust (2.0 equiv).

  • Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours. The vigorous stirring is critical to keep the Zn suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (carefully, to remove Zn salts) and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the resulting intermediate with TFA/DCM (1:4) at 0 °C to remove the Boc group if the free amine is required immediately.

Method B: De Novo Ring Construction (Scale-Up)

Best for: Multi-gram synthesis, lower cost of goods.

Mechanism: This route builds the pyrrolidine ring onto the oxetane moiety using a malonate strategy, ensuring the oxetane ring remains intact throughout.

Workflow Diagram (Graphviz):

Synthesis_Route Start Diethyl Malonate + 3-Iodooxetane Step1 Alkylation (NaH, THF) Start->Step1 Inter1 Diethyl 2-(oxetan-3-yl)malonate Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 2-(Oxetan-3-yl)propane-1,3-diol Step2->Inter2 Step3 Mesylation (MsCl, Et3N) Inter2->Step3 Inter3 Dimesylate Intermediate Step3->Inter3 Step4 Cyclization (BnNH2, reflux) Inter3->Step4 Inter4 N-Bn-3-(oxetan-3-yl)pyrrolidine Step4->Inter4 Step5 Hydrogenolysis (Pd/C, H2) Inter4->Step5 Final This compound Step5->Final

Caption: Scale-up synthesis route via malonate alkylation and cyclization.

Detailed Protocol (Step 1 & 4 Focus):

  • Alkylation: Treat diethyl malonate (1.2 equiv) with NaH (1.2 equiv) in THF at 0 °C. Add 3-iodooxetane (1.0 equiv) dropwise. Reflux for 24h. Note: 3-iodooxetane is less reactive; adding a catalytic amount of KI can accelerate the reaction.

  • Cyclization: Dissolve the dimesylate intermediate (from Step 3) in acetonitrile. Add benzylamine (3.0 equiv) and K₂CO₃ (2.0 equiv). Heat to reflux for 16h. The excess amine acts as both nucleophile and base.

  • Deprotection: Standard hydrogenation (Pd/C, 1 atm H₂, MeOH) removes the benzyl group. Caution: Monitor carefully to avoid opening the oxetane ring; avoid acidic conditions during hydrogenation.

Part 4: Application Protocols

Once synthesized, the building block is typically used in Amide Couplings or SɴAr reactions.[2]

Protocol 1: Amide Coupling (HATU Method)

Context: Attaching the pyrrolidine to a carboxylic acid core.

  • Dissolution: Dissolve the carboxylic acid core (1.0 equiv) in DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.

  • Addition: Add This compound (1.1 equiv, free base or HCl salt).

  • Completion: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and brine.

    • Critical Note: Oxetanes are generally stable to weak bases (NaHCO₃) but avoid strong Lewis acids during workup.

Protocol 2: SɴAr Reaction

Context: Attaching the pyrrolidine to a heteroaryl chloride (e.g., chloropyridine).

  • Setup: In a microwave vial, combine the heteroaryl chloride (1.0 equiv), This compound (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent: Add DMSO or NMP (0.5 M).

  • Reaction: Heat at 100 °C (thermal) or 120 °C (microwave) for 1 hour.

  • Observation: The oxetane ring is thermally stable under these basic conditions up to ~150 °C.

Part 5: Handling & Stability

  • Storage: Store the free amine at 2–8 °C under inert atmosphere (Argon). The HCl salt is stable at room temperature.

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are robust, the 3-monosubstituted oxetane is slightly more sensitive to strong Brønsted acids (e.g., conc. HCl, H₂SO₄) which can trigger ring opening to the 1,3-diol or homo-allylic alcohol.

  • Safety: 3-Iodooxetane (starting material) is a potential alkylating agent; handle with appropriate PPE.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link

  • Dunet, G., et al. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med. Chem. Commun. Link

  • PubChem Compound Summary. (2025). This compound (CID 73977891). Link

Sources

Asymmetric Synthesis of 5-Substituted Pyrrolidine-3-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Specifically, 5-substituted pyrrolidine-3-carboxylic acids represent a critically important class of chiral building blocks. Their rigid, bicyclic-like structure, when incorporated into larger molecules, can impart favorable conformational constraints, leading to enhanced binding affinity and selectivity for biological targets. These compounds serve as key intermediates in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor agonists.[1][2] The precise control over the stereochemistry at the 3- and 5-positions is paramount, as different stereoisomers often exhibit dramatically different pharmacological activities.

This technical guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of 5-substituted pyrrolidine-3-carboxylic acids. We will delve into the mechanistic underpinnings of key synthetic methodologies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric construction of the 5-substituted pyrrolidine-3-carboxylic acid scaffold can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the required stereoisomer, and the availability of starting materials.

Organocatalytic Asymmetric Michael Addition: A Powerful C-C Bond Forming Strategy

One of the most elegant and atom-economical approaches to enantiomerically enriched 5-substituted pyrrolidine-3-carboxylic acids is through organocatalytic asymmetric Michael addition.[1][3][4][5][6][7] This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. A particularly effective variation utilizes nitroalkanes as pronucleophiles and 4-substituted-4-oxo-2-enoates as Michael acceptors.[1][3][5]

The rationale behind this approach lies in the ability of bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, to simultaneously activate both the nucleophile and the electrophile.[8][9] The thiourea or squaramide moiety activates the enoate through hydrogen bonding, lowering its LUMO, while the tertiary amine base deprotonates the nitroalkane to generate the nucleophilic nitronate. This dual activation occurs within a chiral pocket, directing the facial selectivity of the addition and leading to high enantioselectivity.

The resulting γ-nitro-α-ketoester can then be readily cyclized under reductive conditions (e.g., hydrogenation over a palladium catalyst) to afford the desired 5-substituted pyrrolidine-3-carboxylic acid. This two-step sequence is highly efficient and provides access to a range of 5-alkyl- and 5-aryl-substituted products with excellent stereocontrol.[1][3][5]

Logical Workflow for Organocatalytic Michael Addition Approach

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reductive Cyclization Nitroalkane Nitroalkane Michael_Adduct γ-Nitro-α-ketoester Nitroalkane->Michael_Adduct Nucleophilic Attack 4-Oxo-2-enoate 4-Oxo-2-enoate 4-Oxo-2-enoate->Michael_Adduct Electrophile Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Michael_Adduct Stereocontrol Reduction Nitro Group Reduction & Imine Formation Michael_Adduct->Reduction H2, Pd/C Cyclization Cyclization Reduction->Cyclization Intramolecular Cyclization Final_Product 5-Substituted Pyrrolidine-3-Carboxylic Acid Cyclization->Final_Product Ester Hydrolysis (optional)

Caption: Workflow for the synthesis of 5-substituted pyrrolidine-3-carboxylic acids via organocatalytic Michael addition and subsequent reductive cyclization.

Asymmetric 1,3-Dipolar Cycloaddition: Constructing Complexity in a Single Step

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for the synthesis of highly substituted pyrrolidines, often with the generation of multiple stereocenters in a single step.[10][11][12] The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.

For the synthesis of 5-substituted pyrrolidine-3-carboxylic acid derivatives, a common strategy involves the reaction of an azomethine ylide derived from an α-amino ester (e.g., methyl glycinate) and an aldehyde (R-CHO) with a 3-substituted acrylate ester as the dipolarophile. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, typically metal complexes with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. This method provides a modular approach, as the substituents at the 2-, 4-, and 5-positions of the pyrrolidine ring can be varied by changing the aldehyde, α-amino acid, and dipolarophile, respectively.

Conceptual Diagram of Asymmetric 1,3-Dipolar Cycloaddition

G Amino_Ester α-Amino Ester Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Amino_Ester->Azomethine_Ylide Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Azomethine_Ylide In situ generation Dipolarophile Substituted Acrylate Cycloaddition Cycloaddition Transition State Dipolarophile->Cycloaddition Reaction Chiral_Catalyst Chiral Metal Catalyst Chiral_Catalyst->Cycloaddition Stereocontrol Azomethine_Ylide->Cycloaddition [3+2] Pyrrolidine_Product Substituted Pyrrolidine-3-carboxylate Cycloaddition->Pyrrolidine_Product Forms Pyrrolidine Ring

Caption: Conceptual overview of the catalytic asymmetric 1,3-dipolar cycloaddition for the synthesis of substituted pyrrolidines.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The use of readily available, enantiomerically pure starting materials, often derived from natural sources, is a time-honored and highly effective strategy known as chiral pool synthesis. For the preparation of 5-substituted pyrrolidine-3-carboxylic acids, L-proline, L-4-hydroxyproline, and L-pyroglutamic acid are excellent starting points.[13][14][15] These methods capitalize on the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

For instance, (R)-pyrrolidine-3-carboxylic acid can be used as a versatile chiral building block.[2] The secondary amine and the carboxylic acid functionalities can be orthogonally protected and manipulated to introduce substituents at various positions on the pyrrolidine ring. While often requiring multi-step sequences, chiral pool synthesis is a robust and reliable method for accessing specific stereoisomers of 5-substituted pyrrolidine-3-carboxylic acids on a large scale.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition and Reductive Cyclization for the Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid[1][3][5]

This protocol describes a two-step synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess.

Step 1: Asymmetric Michael Addition of Nitromethane to Ethyl 4-oxopent-2-enoate

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the cinchona alkaloid-derived thiourea catalyst (e.g., (1S,2S)-1,2-diphenylethane-1,2-diamine derivative, 0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the flask and cool the solution to -20 °C.

  • Reactant Addition: Add ethyl 4-oxopent-2-enoate (0.2 mmol, 1.0 equiv.) to the cooled solution, followed by the dropwise addition of nitromethane (0.4 mmol, 2.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) until the starting enoate is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro-α-ketoester.

Step 2: Reductive Cyclization to (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

  • Reaction Setup: To a hydrogenation vessel, add the purified γ-nitro-α-ketoester from Step 1 (0.15 mmol) and 10% palladium on carbon (10 wt%).

  • Solvent and Acid Addition: Add methanol (3.0 mL) followed by a solution of hydrochloric acid (1 M in diethyl ether, 0.15 mmol, 1.0 equiv.).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then stir the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 12-24 hours.

  • Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification/Isolation: The crude product can be purified by recrystallization or ion-exchange chromatography to yield the hydrochloride salt of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Parameter Typical Value Reference
Enantiomeric Excess (ee)>95%[1][3][5]
Diastereomeric Ratio (dr)>95:5[1][3][5]
Overall Yield60-75% (over two steps)[1][3][5]

Data Summary and Comparison of Methods

Synthetic Strategy Key Advantages Potential Limitations Typical Stereoselectivity
Organocatalytic Michael Addition High enantioselectivity, atom economy, operational simplicity.May require longer reaction times, catalyst optimization for different substrates.>90% ee, >90:10 dr
Asymmetric 1,3-Dipolar Cycloaddition High convergence, rapid construction of complexity, modularity.Requires careful control of regioselectivity, catalyst cost.High diastereo- and enantioselectivity possible.
Chiral Pool Synthesis Readily available starting materials, robust and scalable.Often requires multi-step sequences, limited structural diversity.Stereochemistry is dictated by the starting material.

Conclusion and Future Perspectives

The asymmetric synthesis of 5-substituted pyrrolidine-3-carboxylic acids is a vibrant and evolving field of research. While established methods like chiral pool synthesis remain valuable, the advent of powerful catalytic asymmetric strategies, particularly organocatalytic Michael additions and 1,3-dipolar cycloadditions, has significantly expanded the synthetic chemist's toolbox. These modern approaches offer concise and highly stereoselective routes to a diverse range of these important chiral building blocks.

Future efforts in this area will likely focus on the development of even more efficient and versatile catalytic systems, the expansion of substrate scope to include more complex and functionalized substituents, and the application of these methodologies to the synthesis of novel therapeutic agents. The continued innovation in asymmetric synthesis will undoubtedly play a pivotal role in advancing drug discovery and development programs that rely on the unique structural and stereochemical properties of 5-substituted pyrrolidine-3-carboxylic acids.

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Li, P., et al. (2015). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 13(4), 1075-1081. [Link]

  • Karmakar, B., et al. (2014). Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. RSC Advances, 4(77), 40825-40829. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed.[Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.[Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing.[Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.[Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.[Link]

  • Wang, W., et al. (2007). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Journal of the American Chemical Society, 129(41), 12412–12413. [Link]

  • Le Guen, C., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 81(23), 11847–11856. [Link]

  • Albrecht, Ł., & Rogozińska, M. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3328. [Link]

  • Baleizão, C., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Scientific Reports, 8(1), 15632. [Link]

  • Nösel, P., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1245–1257. [Link]

  • El-Sayed, M., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 17(9), 10328–10345. [Link]

  • Wang, C., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(19), 4554. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
  • Bakulina, O. Y., & Zaikov, G. E. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4930. [Link]

  • Vitale, F., & Masson, G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(2), 103–121. [Link]

  • Vitale, F., & Masson, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5122. [Link]

  • Li, J., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1686–1710. [Link]

  • Reddy, P. V., & Reddy, P. S. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(19), 5024–5027. [Link]

  • Vitale, F., & Masson, G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.[Link]

  • Zhang, J., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2795. [Link]

  • 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures 7. (n.d.). ResearchGate.[Link]

  • Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal.[Link]

  • Chan, W.-L., et al. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. Organic & Biomolecular Chemistry, 12(38), 7469–7472. [Link]

  • Burgess, L. E., & Meyers, A. I. (1991). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 56(16), 4953–4958. [Link]

  • Al-Awadi, N. A., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 1373–1381. [Link]

  • Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Yin, F., et al. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed.[Link]

  • Stille reaction. (n.d.). Wikipedia.[Link]

Sources

Protocol for N-arylation of 3-(Oxetan-3-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Arylation of 3-(Oxetan-3-yl)pyrrolidine

Introduction & Strategic Context

The incorporation of oxetane rings into drug candidates has become a pivotal strategy in modern medicinal chemistry, often cited as a "magic methyl" replacement. The oxetane moiety (a four-membered cyclic ether) offers significant advantages over gem-dimethyl groups, including reduced lipophilicity (


logP 

-1.0), improved metabolic stability, and enhanced aqueous solubility due to its high dipole moment and hydrogen-bond accepting capability.

However, the synthesis of N-arylated derivatives of This compound presents a specific chemoselective challenge: Ring Strain.

  • The Challenge: The oxetane ring possesses a strain energy of ~106 kJ/mol.[1] While kinetically stable to many nucleophiles, it is highly susceptible to acid-catalyzed ring opening (hydrolysis) or Lewis-acid mediated rearrangement.

  • The Objective: To append an aryl group to the pyrrolidine nitrogen without compromising the integrity of the pendant oxetane ring.

This guide outlines two field-proven protocols: Buchwald-Hartwig Cross-Coupling (for broad scope) and S


Ar  (for electron-deficient electrophiles), specifically optimized to avoid acidic transients and harsh Lewis acidic environments.

Mechanistic Considerations & Decision Matrix

Before selecting a protocol, the electronic nature of the aryl halide coupling partner must be analyzed.

  • Pathway A (Buchwald-Hartwig): Required for electron-neutral or electron-rich aryl halides.[2] Success relies on bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to facilitate reductive elimination and prevent catalyst poisoning.

  • Pathway B (S

    
    Ar):  Preferred for electron-deficient aryl halides (e.g., nitro- or cyano-substituted). This method is generally milder and avoids transition metals, reducing cost and purification burden.
    
Workflow Decision Tree

Reaction_Workflow Start Target: N-Aryl-3-(oxetan-3-yl)pyrrolidine Analyze Analyze Aryl Halide (Ar-X) Start->Analyze Decision Electronic Properties of Ar-X? Analyze->Decision Rich Electron-Rich / Neutral (e.g., -OMe, -Me, Phenyl) Decision->Rich Unactivated Poor Electron-Deficient (e.g., -NO2, -CN, Pyridines) Decision->Poor Activated MethodA METHOD A: Buchwald-Hartwig Pd(OAc)2 / RuPhos Base: NaOtBu or Cs2CO3 Rich->MethodA MethodB METHOD B: SNAr Base: DIPEA Solvent: DMSO/DMF Poor->MethodB Workup CRITICAL WORKUP Avoid Acidic Washes! Silica Filtration MethodA->Workup MethodB->Workup

Figure 1: Strategic decision tree for selecting the optimal N-arylation protocol based on electrophile properties.

Method A: Buchwald-Hartwig Cross-Coupling (General Protocol)

This protocol utilizes RuPhos , a dialkylbiaryl phosphine ligand developed specifically for secondary amines. It forms a highly active monolithic Pd(0) species that accommodates the steric bulk of the 3-substituted pyrrolidine.

Reagents & Materials
ComponentReagentRole
Substrate This compoundNucleophile
Electrophile Aryl Bromide (preferred) or ChlorideCoupling Partner
Catalyst Source Pd(OAc)

or Pd

(dba)

Palladium Source
Ligand RuPhos Promotes reductive elimination; high turnover
Base NaO

Bu
(Sodium tert-butoxide)
Strong base, compatible with oxetanes
Solvent Toluene or 1,4-Dioxane (Anhydrous)Non-polar/Polar aprotic medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation (Optional but Recommended):

    • Add Pd(OAc)

      
       (2 mol%) and RuPhos (4 mol%) to the vial.
      
    • Add anhydrous Toluene (1.0 mL/mmol substrate).

    • Stir at room temperature for 5 minutes until the solution turns a clear orange/red (formation of active L-Pd-X species).

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv).[2][3][4]

    • Add this compound (1.1 equiv).

    • Add NaO

      
      Bu (1.5 equiv). Note: Weighing the base quickly is crucial as it is hygroscopic.
      
  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the aryl halide.

  • Workup (Oxetane-Safe):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel). Eluent typically Hexanes/EtOAc.

    • Warning:Do NOT wash the crude mixture with 1M HCl or other acids to remove unreacted amine. This will open the oxetane ring.[5]

Method B: Nucleophilic Aromatic Substitution (S Ar)

Ideal for aryl halides with strong electron-withdrawing groups (EWG) in ortho or para positions (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Reagents & Materials
ComponentReagentRole
Base DIPEA (Hünig's Base) or K

CO

Scavenges acid (HX)
Solvent DMSO, DMF, or NMPPolar aprotic (stabilizes Meisenheimer complex)
Step-by-Step Procedure
  • Setup: To a vial containing a stir bar, add the Aryl Halide (1.0 equiv).

  • Solvation: Dissolve in DMSO (0.5 M concentration).

  • Amine Addition: Add this compound (1.1 – 1.2 equiv).

  • Base Addition: Add DIPEA (2.0 equiv).

  • Reaction:

    • Stir at Room Temperature initially. Many S

      
      Ar reactions with pyrrolidines are exothermic and fast.
      
    • If no reaction after 1 hour, heat to 60–80 °C .

  • Workup:

    • Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with Brine (saturated NaCl) to remove DMSO.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Critical Troubleshooting & Optimization

Issue: Oxetane Ring Opening
  • Symptom: LCMS shows a mass of M+18 (water addition) or complex degradation; NMR shows loss of the characteristic oxetane multiplet (~4.5–5.0 ppm) and appearance of alcohol signals.

  • Root Cause: Acidic contamination or excessive Lewis acidity.

  • Solution:

    • Ensure solvents are not acidic (chloroform can form HCl over time; use Toluene).

    • Switch from Pd(OAc)

      
       to Pd
      
      
      
      (dba)
      
      
      (avoids acetic acid trace).
    • Use Cs

      
      CO
      
      
      
      instead of NaO
      
      
      Bu (milder base, though requires longer reaction times).[3]
Issue: Low Conversion (Stalled Reaction)
  • Root Cause: Catalyst poisoning or steric hindrance.

  • Solution:

    • Switch ligand to BrettPhos or XPhos (even more sterically demanding/active).

    • Ensure strict anaerobic conditions (Oxygen kills the active Pd(0) species).

Mechanistic Pathway & Stability Zone

Catalytic_Cycle cluster_warning Oxetane Safety Zone Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Amine + Base RedElim Reductive Elimination Coord->RedElim Pd-N Bond Formed RedElim->Pd0 Product Release

Figure 2: The catalytic cycle.[1][3] The "Amine Coordination" step is where the oxetane is most vulnerable if strong Lewis acids are present. The use of bulky phosphines protects the metal center and accelerates the cycle, minimizing side reactions.

References

  • Wuitschik, G., et al. (2006).[6][7][8][9] "Oxetanes as Promising Modules in Drug Discovery."[6][7][8][9][10][11] Angewandte Chemie International Edition. [Link]

    • Context: Foundational paper describing the physical properties and stability of oxetanes as gem-dimethyl surrog
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

    • Context: Authoritative review on ligand selection (RuPhos/XPhos) for secondary amines.
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9] Chemical Reviews. [Link]

    • Context: Comprehensive review covering the stability limits of oxetanes under various reaction conditions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

    • Context: Detailed protocols for handling difficult substrates in N-aryl

Sources

Application Note: The Strategic Integration of 3-(Oxetan-3-yl)pyrrolidine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that confer advantageous physicochemical properties is incessant. This guide delineates the strategic application of 3-(Oxetan-3-yl)pyrrolidine as a versatile building block in parallel synthesis. The fusion of the strained oxetane ring with the established pyrrolidine scaffold presents a unique opportunity to modulate solubility, metabolic stability, and lipophilicity while exploring novel chemical space. This document provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols for library synthesis, and a critical analysis of the impact of this moiety on key drug-like properties.

Introduction: The Rationale for this compound in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for enhancing target specificity and potency. However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to achieve the desired balance of efficacy, safety, and pharmacokinetics.

The incorporation of an oxetane moiety, a four-membered cyclic ether, has emerged as a powerful strategy to address these challenges.[2][3] Oxetanes are not merely passive additions to a molecule; they actively modulate its properties in several beneficial ways:

  • Solubility Enhancement: The polar nature of the oxetane ring can significantly improve the aqueous solubility of a compound, a crucial factor for oral bioavailability.[3][4]

  • Metabolic Stability: Oxetanes can serve as effective bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[2][5] This can lead to a reduction in metabolic clearance and an improved pharmacokinetic profile.[5]

  • Lipophilicity Modulation: The introduction of an oxetane can lower the lipophilicity (LogD) of a molecule, which is often desirable for optimizing drug-like properties.[3][5]

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetanyl group can decrease the basicity of neighboring amines, which can be advantageous for reducing off-target effects, such as hERG channel inhibition.[6][7]

The building block this compound combines the desirable 3D geometry of the pyrrolidine ring with the property-enhancing effects of the oxetane. Its secondary amine provides a convenient handle for diversification through common parallel synthesis reactions, making it an ideal candidate for the rapid generation of compound libraries.

Physicochemical Impact of the Oxetane Moiety: A Data-Driven Perspective

The decision to incorporate this compound into a drug discovery campaign is supported by compelling data on its ability to favorably alter molecular properties. The following tables summarize the observed effects of oxetane incorporation in comparison to analogous structures.

Table 1: Comparison of Physicochemical Properties of Oxetane-Containing Compounds vs. Non-Oxetane Analogs

Compound PairModificationLogD ChangeSolubility ChangeMetabolic Stability (Intrinsic Clearance)Reference
Pyrrolidine Derivative vs. Oxetane-SpirocycleCarbonyl replaced by OxetaneOpposing effects observedDecreasedConsiderably improved[5]
Piperidine Derivative vs. Oxetane-SpirocycleCarbonyl replaced by OxetaneOpposing effects observedDecreasedConsiderably improved[5]
Aminocyclopropane vs. 3-AminooxetaneCyclopropane replaced by OxetaneLowered by ~0.8 units-Increased[5]
Aminocyclobutane vs. 3-AminooxetaneCyclobutane replaced by OxetaneLowered by ~0.8 units-Increased[5]
Benzoannulene Analogue vs. Oxetane-Modified AnalogueMethyl group replaced by OxetaneLoweredImprovedLowered clearance[7]

Table 2: Effect of Oxetane on Amine Basicity

CompoundpKaChange vs. Non-Oxetane AnalogReference
Amine with adjacent Oxetane7.2-2.7 units[3]
Benzoazepine with adjacent methyl group4.0-[6]
Benzoazepine with adjacent oxetane2.8-1.2 units[6]

These data underscore the transformative potential of the oxetane moiety. While the exact magnitude of the effect is context-dependent, the general trends of improved metabolic stability and modulated lipophilicity and basicity are consistently observed.

Parallel Synthesis Workflow for Library Generation

The secondary amine of this compound is an ideal point for diversification. Two of the most robust and widely used reactions in parallel synthesis, amide bond formation and reductive amination, are perfectly suited for this purpose. The following workflow outlines a generalized approach for creating a diverse library of compounds.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_analysis Analysis & Archiving reagents Building Blocks (Carboxylic Acids, Aldehydes/Ketones) reaction_setup Dispense Scaffold and Reagents reagents->reaction_setup scaffold This compound scaffold->reaction_setup amide_coupling Amide Bond Formation reaction_setup->amide_coupling Route A reductive_amination Reductive Amination reaction_setup->reductive_amination Route B workup Parallel Workup/Purification amide_coupling->workup reductive_amination->workup analysis LC-MS/NMR Analysis workup->analysis archiving Compound Archiving (Assay-Ready Plates) analysis->archiving

Figure 1: A generalized workflow for the parallel synthesis of a compound library derived from this compound.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[8] All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Amide Bond Formation

This protocol describes the coupling of a diverse set of carboxylic acids to this compound.

Materials:

  • This compound solution (0.2 M in DMF)

  • Library of carboxylic acids (0.2 M in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) solution (0.2 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine) solution (0.4 M in DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).

    • To each well, add 100 µL of the corresponding carboxylic acid solution (0.02 mmol).

    • To each well, add 100 µL of the HATU solution (0.02 mmol).

    • To each well, add 100 µL of the DIPEA solution (0.04 mmol).

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Workup and Purification:

    • Remove the solvent from each well using a centrifugal evaporator.

    • Redissolve the residue in each well in 500 µL of DMSO.

    • Analyze an aliquot from each well by LC-MS to determine purity and confirm product formation.

    • For compounds requiring further purification, utilize mass-directed preparative HPLC.

  • Archiving:

    • Transfer the purified compounds to assay-ready plates.

G start Start dispense_amine Dispense This compound start->dispense_amine dispense_acid Dispense Carboxylic Acid dispense_amine->dispense_acid dispense_hatu Dispense HATU Solution dispense_acid->dispense_hatu dispense_dipea Dispense DIPEA Solution dispense_hatu->dispense_dipea react Shake at RT for 16h dispense_dipea->react evaporate Evaporate Solvent react->evaporate redissolve Redissolve in DMSO evaporate->redissolve analyze LC-MS Analysis redissolve->analyze purify Prep-HPLC (if required) analyze->purify archive Archive purify->archive end End archive->end

Figure 2: Step-by-step workflow for parallel amide bond formation.

Protocol 2: Parallel Reductive Amination

This protocol details the reaction of this compound with a library of aldehydes and ketones.

Materials:

  • This compound solution (0.2 M in 1,2-dichloroethane, DCE)

  • Library of aldehydes or ketones (0.2 M in DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).

    • To each well, add 100 µL of the corresponding aldehyde or ketone solution (0.02 mmol).

    • Add 5 µL of acetic acid to each well.

    • Allow the mixture to stir for 30 minutes to facilitate imine/enamine formation.

    • Add 12.7 mg of STAB (0.06 mmol) to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Extract with 500 µL of dichloromethane.

    • Separate the organic layer and evaporate the solvent using a centrifugal evaporator.

    • Redissolve the residue in 500 µL of DMSO.

    • Analyze an aliquot from each well by LC-MS.

    • Purify as needed using mass-directed preparative HPLC.

  • Archiving:

    • Transfer the purified compounds to assay-ready plates.

G start Start dispense_amine Dispense This compound start->dispense_amine dispense_carbonyl Dispense Aldehyde/Ketone dispense_amine->dispense_carbonyl add_acid Add Acetic Acid dispense_carbonyl->add_acid form_imine Stir for 30 min add_acid->form_imine add_stab Add STAB form_imine->add_stab react Shake at RT for 16h add_stab->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract evaporate Evaporate Solvent extract->evaporate redissolve Redissolve in DMSO evaporate->redissolve analyze LC-MS Analysis redissolve->analyze purify Prep-HPLC (if required) analyze->purify archive Archive purify->archive end End archive->end

Figure 3: Step-by-step workflow for parallel reductive amination.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the construction of diverse compound libraries in a high-throughput fashion. Its strategic deployment allows medicinal chemists to systematically enhance the physicochemical properties of lead compounds, thereby increasing the probability of success in drug discovery campaigns. The robust and reliable protocols for amide bond formation and reductive amination provided herein serve as a practical guide for the efficient synthesis of novel chemical entities. As the focus on sp³-rich, three-dimensional molecules continues to grow, scaffolds such as this compound will undoubtedly play an increasingly pivotal role in the discovery of the next generation of therapeutics.

References

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition. Retrieved from [Link]

  • YouTube. (2024). Using High-throughput Synthesis Data to Predict Properties and Reaction Success with Julian Götz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

Sources

Application Note: Advanced Catalytic Strategies for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Methods for Pyrrolidine Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor), Captopril, and various antiviral agents.[1] Its conformational rigidity and ability to display functional groups in precise 3D vectors make it indispensable for high-affinity target binding.

This guide details three distinct catalytic paradigms for constructing or functionalizing pyrrolidines. Unlike generic reviews, this document focuses on field-proven protocols that prioritize stereocontrol, atom economy, and scalability. We contrast the "Gold Standard" thermal [3+2] cycloaddition with modern Gold(I)-catalyzed hydroamination and emerging Photoredox methodologies.

Part 1: Catalytic Asymmetric [3+2] Cycloaddition (The Stereochemical Standard)

Principle: The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the most powerful method for generating highly substituted pyrrolidines with up to four contiguous stereocenters.

Mechanism & Logic

The reaction relies on the in situ generation of a metallo-azomethine ylide from an imino ester. A chiral Lewis acid (Ag(I) or Cu(I)) coordinates to the ylide, ensuring facial selectivity during the approach of the dipolarophile.

Critical Mechanistic Insight: The reaction typically proceeds via a stepwise mechanism rather than a concerted synchronous pathway, allowing the catalyst to control the endo/exo selectivity through steric gating.

G PreCat Pre-Catalyst (Ag(I) or Cu(I) + Chiral Ligand) Complex Metallo-Azomethine Ylide Complex PreCat->Complex Coordination Imine Imino Ester (Substrate) Imine->Complex Deprotonation TS Stereoselective Transition State Complex->TS + Dipole Dipole Dipolarophile (Alkene) Dipole->TS Product Chiral Pyrrolidine TS->Product Cyclization Product->PreCat Catalyst Turnover

Figure 1: Catalytic cycle for the metal-catalyzed [3+2] cycloaddition of azomethine ylides.

Standardized Protocol: Ag(I)-Catalyzed Cycloaddition

Target: Synthesis of endo-pyrrolidines with high enantiomeric excess (ee).

Reagents:

  • Catalyst Precursor: AgOAc (Silver Acetate) - 3-5 mol%

  • Ligand: (S)-TF-Bipham or Fesulphos ligands (3.3-5.5 mol%)

  • Substrate A: Glycine imino ester (generated from glycine methyl ester + aldehyde)

  • Substrate B: Maleimide or Acrylate (Dipolarophile)

  • Base: Et3N (Triethylamine) - 5-10 mol%

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation (In Situ): In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.015 mmol) and the Chiral Ligand (0.016 mmol) in anhydrous Toluene (1.0 mL). Stir at room temperature for 30 minutes. Visual Cue: The solution often changes from colorless to pale yellow/orange.

  • Substrate Addition: Add the imino ester (0.5 mmol) and the dipolarophile (0.55 mmol) to the catalyst mixture.

  • Activation: Add Et3N (0.025 mmol). The base facilitates the deprotonation of the

    
    -proton to form the dipole.
    
  • Reaction: Stir at -20°C to 0°C (temperature depends on substrate reactivity) for 12–24 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc).

Troubleshooting & Causality:

  • Low Conversion? Check the imine purity. Hydrolysis of the imine back to the aldehyde and amine is the #1 failure mode. Use molecular sieves (4Å) during imine formation.

  • Low ee? Lower the temperature. If Ag(I) fails, switch to Cu(CH3CN)4PF6, which forms a tighter coordination sphere with certain ligands (e.g., Ferrocenyl ligands).

Part 2: Gold(I)-Catalyzed Intramolecular Hydroamination (The Atom Economy Route)

Principle: This method constructs the pyrrolidine ring by cyclizing an amine onto a tethered alkene or allene. It is 100% atom-economical and avoids the waste associated with leaving groups (e.g., halides in SN2 cyclizations).

Mechanism & Logic

Gold(I) acts as a "soft" Lewis acid, selectively activating the


-system (alkene/alkyne) without coordinating strongly to the "hard" amine nitrogen. This orthogonal reactivity prevents catalyst poisoning by the amine substrate.

GoldCycle Substrate Amino-Alkene (Substrate) Coord Au-Alkene Complex Substrate->Coord + Au+ AuCat [L-Au]+ Catalyst AuCat->Coord Cycliz Anti-Amino Aurated Intermediate Coord->Cycliz Intramolecular Nu Attack ProtoDe Protodeauration Cycliz->ProtoDe + H+ ProtoDe->AuCat Regeneration Product Pyrrolidine ProtoDe->Product

Figure 2: Mechanism of Au(I)-catalyzed hydroamination.[2] Note the specific activation of the


-system.
Standardized Protocol: Cationic Gold(I) Cyclization

Target: 2-substituted pyrrolidines from


-amino alkenes.

Reagents:

  • Catalyst: (PPh3)AuCl (5 mol%)

  • Silver Salt (Activator): AgOTf or AgSbF6 (5 mol%)

  • Substrate: N-protected

    
    -amino alkene (e.g., N-Tosyl-4-penten-1-amine)
    
  • Solvent: Dichloromethane (DCM) or Dioxane

Step-by-Step Workflow:

  • Pre-Catalyst Activation: In a vial (exclude light), mix (PPh3)AuCl (0.025 mmol) and AgOTf (0.025 mmol) in DCM (1 mL) for 10 minutes. A white precipitate (AgCl) will form.

    • Why? The chloride must be removed to generate the active cationic gold species

      
      .
      
  • Filtration (Optional but Recommended): Filter through a syringe filter to remove AgCl if the substrate is sensitive to silver. For robust substrates, use the suspension directly.

  • Reaction: Add the amino-alkene substrate (0.5 mmol) dissolved in DCM (2 mL).

  • Conditions: Stir at Room Temperature for 2-6 hours.

  • Quench: Add a drop of Et3N to deactivate the acidic gold species, then concentrate.

  • Purification: Silica gel chromatography.

Pro-Tip: If using unprotected amines, add 10-20 mol% of a mild acid (e.g., NH4OTf) to buffer the solution. Free amines can occasionally form stable bis-coordinated complexes


 that are catalytically inactive.

Part 3: Photoredox-Mediated Radical Functionalization

Principle: While thermal methods excel at ionic bond formation, photoredox catalysis allows access to "anti-thermodynamic" products via radical intermediates. This is particularly useful for functionalizing existing pyrrolidine rings at the


-position via C-H activation (Polar Radical Crossover).
Protocol: -C-H Arylation of Pyrrolidines

Target: Direct coupling of N-Boc-pyrrolidine with cyanoarenes (Minisci-type reaction).

Reagents:

  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)

  • Substrate: N-Boc-Pyrrolidine[3]

  • Coupling Partner: 1,4-Dicyanobenzene

  • HAT Reagent: Quinuclidine (catalytic) or Persulfate (oxidant) depending on specific pathway. Here we use the oxidative quenching cycle.

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a clear borosilicate vial, combine N-Boc-pyrrolidine (1.0 mmol), 1,4-dicyanobenzene (0.5 mmol), and the Iridium photocatalyst (0.005 mmol).

  • Solvent: Add degassed DMSO or CH3CN.

  • Irradiation: Place the vial 2-3 cm from a Blue LED strip. Use a fan to keep the reaction at RT (prevent thermal background reactions).

  • Reaction Time: Irradiate for 18-24 hours.

  • Work-up: Dilute with water, extract with EtOAc. The radical mechanism is tolerant of water.

Comparative Analysis of Methods

FeatureMethod A: [3+2] CycloadditionMethod B: Au(I) HydroaminationMethod C: Photoredox
Primary Bond Formed C-C and C-N (Ring construction)C-N (Ring closure)C-C (Functionalization)
Stereocontrol Excellent (up to 4 centers)Good (Substrate controlled)Moderate (often racemic)
Atom Economy High (100% if intramolecular)100%Moderate (Loss of H2/leaving groups)
Substrate Complexity Requires Imino EstersRequires Amino-AlkenesTolerates native heterocycles
Key Limitation Sensitive to water/hydrolysisRequires expensive Au/AgRequires light/specialized setup

References

  • Review of [3+2] Cycloaddition: Adrio, J., & Carretero, J. C. (2023).[4] "Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides." Chemistry – A European Journal.

  • Gold Catalysis Protocol: Lalonde, R. L., Sherry, B. D., Kang, E. J., & Toste, F. D. (2007).[5] "Gold(I)-catalyzed enantioselective intramolecular hydroamination of allenes." Journal of the American Chemical Society.[5][6]

  • Photoredox Strategy: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.

  • Organocatalytic Review: Bhat, A. A. (2024).[7] "Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines." Current Catalysis.

  • Modern Pyrrolidine Synthesis: "Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis." (2025). Current Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Oxetan-3-yl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Oxetan-3-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of novel therapeutics, as this scaffold is a valuable building block in medicinal chemistry. The most common and efficient synthetic route involves a two-step sequence:

  • Reductive Amination: The coupling of oxetan-3-one with a suitable pyrrolidine precursor. For the synthesis of the unprotected final product, this typically involves a protected pyrrolidine derivative, such as tert-butyl 3-aminopyrrolidine-1-carboxylate.

  • Deprotection: The removal of the protecting group from the pyrrolidine nitrogen to yield the final this compound.

This guide will focus on troubleshooting and optimizing each of these key stages.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may be encountered during the synthesis of this compound.

Part 1: Reductive Amination

Question 1: My reductive amination reaction is showing low conversion to the desired N-Boc-3-(oxetan-3-yl)pyrrolidine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the reductive amination of oxetan-3-one with tert-butyl 3-aminopyrrolidine-1-carboxylate can stem from several factors. Here is a systematic approach to troubleshoot this issue:

1. Reagent Quality and Stoichiometry:

  • Oxetan-3-one Purity: Oxetan-3-one can be unstable and prone to polymerization, especially if stored improperly.[1] Ensure you are using high-purity oxetan-3-one. If in doubt, purification by distillation under reduced pressure may be necessary.

  • Amine Purity: The purity of your protected pyrrolidine derivative is also crucial. Impurities can interfere with the reaction.

  • Stoichiometry: A common strategy is to use a slight excess (1.1-1.2 equivalents) of the amine component to drive the reaction to completion.

2. Reaction Conditions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for reductive aminations as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.[2] STAB is particularly effective at reducing the intermediate iminium ion in situ without significantly reducing the starting ketone.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents for this reaction. Ensure the solvent is anhydrous, as water can hydrolyze the iminium intermediate and reduce the efficiency of the reducing agent.

  • pH: The formation of the iminium ion is a critical step and is pH-dependent. The reaction is often mildly acidic. While STAB releases acetic acid upon reaction, which can facilitate imine formation, in some cases, the addition of a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial. However, strong acids should be avoided due to the acid-sensitivity of the oxetane ring.[3]

3. Potential Side Reactions:

  • Over-reduction: Although less common with STAB, stronger reducing agents could potentially reduce the oxetan-3-one to 3-hydroxyoxetane.

  • Dialkylation: If using an unprotected pyrrolidine, dialkylation can be a significant side reaction.[4] This is why a protected pyrrolidine is the recommended starting material.

Troubleshooting Workflow:

G start Low Reductive Amination Yield reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK protocol_adjust Adjust Protocol reagent_check->protocol_adjust Impurities Found side_reactions Investigate Side Reactions conditions_check->side_reactions Conditions Optimized side_reactions->protocol_adjust Side Products Identified success Improved Yield protocol_adjust->success G start Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate and oxetan-3-one in DCM add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise start->add_stab stir Stir at room temperature for 12-24 hours add_stab->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench with saturated NaHCO3 solution monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain N-Boc protected product purify->end G start Dissolve N-Boc protected compound in Methanol cool Cool to 0 °C start->cool add_oxalyl Slowly add Oxalyl Chloride cool->add_oxalyl warm Warm to room temperature and stir for 1-4 hours add_oxalyl->warm monitor Monitor reaction by TLC or LC-MS warm->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete workup Aqueous workup with base (e.g., NaOH) concentrate->workup extract Extract with an organic solvent (e.g., DCM) workup->extract dry Dry organic layer over Na2SO4 extract->dry final_concentrate Concentrate to obtain final product dry->final_concentrate end This compound final_concentrate->end

Sources

Technical Support Center: Synthesis of 3-(Oxetan-3-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Oxetan-3-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of oxetan-3-one with pyrrolidine. While conceptually straightforward, this reaction presents unique challenges primarily due to the inherent ring strain of the oxetane moiety, making it susceptible to side reactions, particularly under acidic conditions. This guide will address the most common issues, from reaction setup to product purification, providing you with the necessary tools to optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound and what are the key reaction intermediates?

The most prevalent and efficient method for synthesizing this compound is the direct one-pot reductive amination of oxetan-3-one with pyrrolidine.[1][2] This reaction proceeds through two key intermediates: a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is the species that is subsequently reduced by a hydride agent to yield the final tertiary amine product.[3]

G cluster_0 Reaction Mechanism Oxetan-3-one Hemiaminal Hemiaminal Intermediate Oxetan-3-one->Hemiaminal + Pyrrolidine Pyrrolidine Iminium Ion Iminium Ion Intermediate Hemiaminal->Iminium Ion - H2O Product This compound Iminium Ion->Product + [H-] (Reducing Agent)

Caption: General mechanism for the reductive amination of oxetan-3-one with pyrrolidine.

Q2: I am observing a significant amount of a diol impurity in my final product. What is this side product and how can I prevent its formation?

This is the most frequently encountered issue in this synthesis. The diol impurity is N-(1,3-dihydroxypropan-2-yl)pyrrolidine , which arises from the acid-catalyzed ring-opening of the oxetane moiety.[3]

Causality: The formation of the iminium ion intermediate is often catalyzed by acid.[4] However, the oxetane ring itself is susceptible to cleavage under acidic conditions.[5] The protonated oxetane can be attacked by a nucleophile, in this case, water (present as a byproduct of iminium ion formation or as a trace impurity in solvents), leading to the formation of the diol.

Troubleshooting Protocol:

  • pH Control: The key is to maintain a delicate pH balance. The reaction requires a slightly acidic environment to promote iminium ion formation, but strongly acidic conditions will favor oxetane ring opening.

    • Recommendation: If using an acid catalyst like acetic acid, use it in stoichiometric amounts rather than as a solvent.[2][4] Aim for a pH range of 5-6. You can monitor the pH of the reaction mixture and adjust as necessary.

  • Choice of Reducing Agent: Select a reducing agent that is effective under neutral or mildly acidic conditions and preferentially reduces the iminium ion over the ketone.

    • Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][2][4] It is less basic than other borohydrides and can be used in a one-pot procedure. It is also effective in the presence of the acetic acid used to catalyze iminium formation.[4]

  • Reaction Temperature: Lowering the reaction temperature can help to disfavor the ring-opening reaction, which typically has a higher activation energy.

    • Recommendation: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C), especially during the initial stages of the reaction and after the addition of the reducing agent.

G cluster_1 Side Reaction: Oxetane Ring Opening Product This compound Protonated_Product Protonated Oxetane Product->Protonated_Product + H+ Diol_Impurity N-(1,3-dihydroxypropan-2-yl)pyrrolidine Protonated_Product->Diol_Impurity + H2O

Caption: Acid-catalyzed formation of the diol impurity.

Q3: My reaction is sluggish, and I'm getting a low yield of the desired product. What are the likely causes?

A low yield can stem from several factors, often related to incomplete iminium ion formation or ineffective reduction.

Troubleshooting Protocol:

  • Purity of Reactants and Solvents: Water can interfere with the reaction by competing with the amine for reaction with the ketone and by hydrolyzing the reducing agent.

    • Recommendation: Ensure that oxetan-3-one, pyrrolidine, and the solvent are anhydrous. Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for reactions with sodium triacetoxyborohydride.[1][2]

  • Order of Reagent Addition: The timing of the addition of the reducing agent is critical.

    • Recommendation: Pre-stir the oxetan-3-one and pyrrolidine (and a catalytic amount of acetic acid, if used) in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the iminium ion in solution.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion.

    • Recommendation: Use a slight excess of pyrrolidine (e.g., 1.1-1.2 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

Q4: I am observing another significant byproduct, which I suspect is oxetan-3-ol. How is this formed and how can I avoid it?

The formation of oxetan-3-ol is a result of the direct reduction of the starting material, oxetan-3-one, by the hydride reagent.

Causality: While milder reducing agents like sodium triacetoxyborohydride are more selective for the iminium ion, they can still reduce ketones, especially if the concentration of the iminium ion is low.

Troubleshooting Protocol:

  • Choice of Reducing Agent: As with the prevention of the diol impurity, the choice of reducing agent is paramount.

    • Recommendation: Sodium triacetoxyborohydride is superior to stronger reducing agents like sodium borohydride (NaBH₄) in minimizing this side reaction because it reduces iminium ions much faster than it reduces ketones.[4]

  • Pre-formation of the Iminium Ion: This is a crucial step to ensure that the reducing agent has a higher concentration of its preferred substrate (the iminium ion) to react with.

    • Recommendation: As mentioned previously, allow the ketone and amine to react for a period before introducing the reducing agent.

Reducing Agent Selectivity Typical Solvents Comments
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High for iminium ionsDCE, DCM, THFThe preferred reagent for this synthesis; mild and selective.[1][2][4]
Sodium Cyanoborohydride (NaBH₃CN) Good for iminium ionsMethanol, EthanolEffective, but highly toxic and can introduce cyanide impurities.
Sodium Borohydride (NaBH₄) Low (reduces ketones)Methanol, EthanolNot recommended for one-pot procedures due to its reactivity with ketones.
Q5: What is the best method for purifying the final product, this compound?

The purification strategy will depend on the impurity profile of your crude product.

Troubleshooting Protocol:

  • Work-up Procedure: A standard aqueous work-up is the first step.

    • Recommendation: Quench the reaction with an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize any remaining acid and decompose the excess reducing agent. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification from the Diol Impurity: The diol impurity is significantly more polar than the desired product.

    • Recommendation: Flash column chromatography on silica gel is an effective method for separating the less polar this compound from the highly polar N-(1,3-dihydroxypropan-2-yl)pyrrolidine. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.

  • Purification from Unreacted Starting Materials: Oxetan-3-one and pyrrolidine are both volatile.

    • Recommendation: If the crude product is relatively clean, fractional distillation under reduced pressure can be an effective purification method.[6] Pyrrolidine has a boiling point of 87-88 °C at atmospheric pressure, and this will be significantly lower under vacuum. The boiling point of this compound will be higher.

G cluster_2 Troubleshooting Workflow Start Low Yield or Impure Product Check_Reactants Check Purity of Reactants & Solvents Start->Check_Reactants Optimize_Conditions Optimize Reaction Conditions Check_Reactants->Optimize_Conditions Check_pH Is pH controlled (5-6)? Optimize_Conditions->Check_pH Check_pH->Optimize_Conditions No Check_Reagent Using NaBH(OAc)3? Check_pH->Check_Reagent Yes Check_Reagent->Optimize_Conditions No Check_Temp Is reaction cooled? Check_Reagent->Check_Temp Yes Check_Temp->Optimize_Conditions No Purification Purification Strategy Check_Temp->Purification Yes Distillation Fractional Distillation Purification->Distillation Volatile Impurities Chromatography Column Chromatography Purification->Chromatography Polar Impurities (Diol) Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: A workflow for troubleshooting the synthesis of this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1399-1426. [Link]

  • Burrell, A. J. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12704-12744. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • CHIMIA. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 25, 89-93. [Link]

  • Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-145. [Link]

Sources

Reaction condition optimization for greener chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Thorne Status: Online | System: Active

Introduction

Welcome to the . You are likely here because your "greener" alternative is behaving differently than your legacy process. This is expected. Green chemistry is not merely a swap of solvents; it is a fundamental change in the physicochemical environment of your reaction.

This guide moves beyond the "12 Principles" theory and addresses the operational reality of the bench. We treat reaction optimization as a debugging process—isolating variables (solvation, catalysis, energy) and applying specific patches to restore or exceed yield while minimizing Process Mass Intensity (PMI).

Module 1: Solvent Substitution Troubleshooting

Current Status: The most common failure point in green chemistry adoption is the direct substitution of dipolar aprotic solvents (DMF, NMP, DMAc) with "green" alternatives without adjusting for polarity or stability profiles.

Issue 1: "I replaced DMF with Cyrene™, and my reaction turned into a black tar."

Diagnosis: Cyrene (dihydrolevoglucosenone) is a cellulose-derived ketone. Unlike DMF (an amide), Cyrene is sensitive to strong bases and high temperatures due to its aldol-condensation susceptibility.

The Fix:

  • Check your Base: If you are using alkoxides (

    
    -BuOK, NaOMe) or hydrides (NaH), Cyrene will degrade.
    
    • Protocol: Switch to mild inorganic bases (

      
      , 
      
      
      
      ) or hindered organic bases (DIPEA).
  • Check your Temperature: Cyrene is stable up to ~140°C, but in the presence of even weak bases, degradation accelerates >100°C.

    • Protocol: Cap reactions at 80–100°C. If higher activation energy is needed, switch to N-Butylpyrrolidinone (NBP) or Gamma-Valerolactone (GVL) .

Issue 2: "My yield dropped when switching from DCM to 2-MeTHF."

Diagnosis: Dichloromethane (DCM) is non-coordinating. 2-Methyltetrahydrofuran (2-MeTHF) is a Lewis base (ether). If your reaction involves Lewis Acid catalysis (


, 

, or metal triflates), 2-MeTHF is likely coordinating to your catalyst, deactivating it.

The Fix:

  • Increase Catalyst Loading: A 10–20% increase may overcome solvent coordination.

  • Switch Solvent Class: If coordination is the killer, move to CPME (Cyclopentyl methyl ether) . Its steric bulk prevents tight coordination to metal centers compared to 2-MeTHF.

Visual Logic: Solvent Selection Algorithm

SolventSelection cluster_legend Legend start START: Replace Toxic Solvent check_solubility Check Solubility Parameters (Hansen Space) start->check_solubility check_base Is Strong Base Used? (NaH, tBuOK) check_solubility->check_base Polar Aprotic Needed check_lewis Is Lewis Acid Catalyst Used? check_solubility->check_lewis Non-Polar/Ether Needed cyrene Candidate: Cyrene™ check_base->cyrene No (Mild Base) gvl Candidate: GVL / NBP check_base->gvl Yes (Base Sensitive) cpme Candidate: CPME check_lewis->cpme Yes (Avoid Coordination) me_thf Candidate: 2-MeTHF check_lewis->me_thf No key1 Decision Point key2 Green Solution

Caption: Decision tree for selecting green solvents based on reaction compatibility (Base sensitivity vs. Lewis Acid coordination).

Module 2: Catalysis in Water (Micellar Catalysis)

Current Status: Water is the ultimate green solvent, but organic substrates are insoluble. We solve this using Surfactant-Mediated Chemistry (e.g., TPGS-750-M).

Issue 3: "I'm using TPGS-750-M, but my reaction is slower than in organic solvents."

Diagnosis: Micellar catalysis relies on the "Hydrophobic Effect." Reagents must migrate into the lipophilic core of the micelle. If your stirring is inadequate or the concentration is too dilute, the effective molarity inside the micelle drops.

The Fix:

  • Concentration is Key: Run reactions at 0.5 M to 1.0 M (global concentration). Do not run dilute (0.1 M) reactions; this defeats the purpose of the micelle concentrating the reagents.

  • Stir Rate: Vigorous stirring (>500 rpm) is required to ensure dynamic exchange between the aqueous phase and the micellar core.

Issue 4: "How do I work up a soapy water reaction?"

Diagnosis: Users fear emulsions. However, properly designed surfactants like TPGS-750-M are designed to avoid stable emulsions during extraction.

Protocol: The "In-Flask" Extraction

  • Precipitation: Many products precipitate out of the water upon cooling. simply filter.

  • Minimal Solvent Extraction: If liquid:

    • Add a minimal amount of "Green" solvent (e.g., EtOAc or MTBE) directly to the reaction pot.

    • Stir gently. The organic layer will separate.

    • Crucial Step: The aqueous layer (containing the surfactant and often the catalyst) can be recycled .[1] Do not discard.

Data: Homogeneous vs. Micellar Conditions
ParameterTraditional (DMF/Heat)Micellar (Water/TPGS-750-M)Benefit
Temperature 80–120°CRT – 45°CEnergy savings; prevents degradation.
Pd Loading 1–5 mol%0.05–0.1 mol% (ppm range)Significant cost reduction; easier purification.
Workup Aqueous wash (x3) + ExtractionFiltration or Min. ExtractionReduced solvent waste (E-Factor).
Recyclability Solvent distilled (energy intensive)Aqueous phase reused directlyLower PMI.

Module 3: Process Mass Intensity (PMI) Metrics

Current Status: You cannot optimize what you do not measure. Yield is no longer the only metric; you must calculate PMI to claim "Green" status.

FAQ: "Is my process actually greener if the yield is 5% lower?"

Answer: Often, Yes . If a traditional process yields 95% but requires 500 kg of solvent for workup, and the green process yields 90% but uses 50 kg of water/surfactant, the green process is vastly superior in terms of resource efficiency.

The Protocol: Calculating PMI


[2]
  • Inputs include: Reactants, Reagents, Catalysts, Solvents (Reaction & Workup) , Water.[3][4]

  • Target: A PMI of <100 is good for early development; <20 is excellent for commercial manufacturing.

Module 4: Batch-to-Flow Conversion

Current Status: Scaling up microwave reactions is impossible. Flow chemistry allows you to maintain "microwave-like" conditions (high T, high P) safely at scale.

Issue 5: "My reaction works in a microwave at 150°C. How do I scale this?"

The Fix: Map the microwave parameters to a Heated Coil Flow Reactor.

Workflow:

  • Calculate Residence Time: If MW reaction takes 10 mins, your residence time (

    
    ) in the flow coil should be ~10 mins.
    
  • Pressure Maintenance: Use a Back Pressure Regulator (BPR) set to 250 psi (17 bar) to keep solvents liquid at 150°C (superheating).

  • Solvent Check: Ensure your reaction mixture is homogeneous. Slurries clog flow reactors. If solids are present, switch to a CSTR (Continuous Stirred Tank Reactor) cascade or solubilize reagents.

Visual Logic: Batch to Flow Translation

FlowLogic batch Batch/MW Process (High T, High P) check_solubility Are Reagents Soluble? batch->check_solubility tubular Tubular Reactor (Plug Flow) check_solubility->tubular Yes (Homogeneous) cstr CSTR Cascade (Active Stirring) check_solubility->cstr No (Slurry/Solid) bpr Back Pressure Regulator (BPR) tubular->bpr Maintain Liquid Phase (> Solvent BP) cstr->bpr

Caption: Logic flow for converting high-energy batch/microwave processes to continuous flow systems.

References

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.

  • Lipshutz, B. H., & Ghorbani, S. (2011). "Transition Nanoparticle Catalysis in Water." Aldrichimica Acta.

  • ACS Green Chemistry Institute. "Process Mass Intensity (PMI) Calculator." ACS GCI Pharmaceutical Roundtable.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

Sources

Stability issues of 3-(Oxetan-3-yl)pyrrolidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Oxetan-3-yl)pyrrolidine

A Guide to Navigating Acidic Conditions

Welcome to the technical support center for this compound. As a valued building block in contemporary drug discovery, this spirocyclic amine offers unique physicochemical properties. However, its structure presents a specific chemical liability: the stability of the oxetane ring under acidic conditions. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve stability issues in your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Issues

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is this compound susceptible to degradation under acidic conditions?

Answer: The instability arises from the combination of two structural features: the inherent ring strain of the four-membered oxetane and the basicity of the pyrrolidine nitrogen.

The oxetane ring, a cyclic ether, is susceptible to acid-catalyzed ring-opening.[1] The process begins with the protonation of the oxetane's oxygen atom by an acid (H-A). This protonation converts the hydroxyl group into a much better leaving group (H₂O). The strained C-O bonds are weakened, making the ring susceptible to nucleophilic attack.[2][3]

In the case of this compound, a nucleophile (which could be the solvent, a counter-ion, or another molecule) can attack one of the oxetane carbons, leading to the irreversible cleavage of the ring and the formation of a 1,3-diol derivative. This degradation pathway is a common pitfall during acidic reaction conditions or workups.[1][4] While the pyrrolidine ring itself is generally robust, its proximity does not sterically or electronically prevent the acid-catalyzed degradation of the oxetane moiety.[5][6]

Acid-Catalyzed Degradation cluster_reactants Step 1: Protonation cluster_intermediate Step 2: Nucleophilic Attack start This compound protonated Protonated Oxetane (Activated Intermediate) start->protonated Fast Equilibrium H_A H-A (Acid) product Ring-Opened Product (1,3-Diol Derivative) protonated->product Slow, Rate-Determining Ring-Opening Nu Nu: (Nucleophile, e.g., H₂O)

Caption: Proposed mechanism for acid-catalyzed degradation.

Troubleshooting Guide: From Problem to Solution

This section provides actionable solutions to specific experimental challenges.

Q2: I'm observing an unexpected byproduct with a mass of +18 amu in my LC-MS after an acidic workup. What is it?

Answer: An additional mass of +18 amu (the mass of water) is a classic indicator of oxetane ring hydrolysis. The byproduct is almost certainly the corresponding 1,3-diol, N-(3-(hydroxymethyl)oxetan-3-yl)pyrrolidine-3,3-diol.

This occurs when water, present during an acidic workup (e.g., washing with 1N HCl), acts as a nucleophile and attacks the protonated oxetane ring.

Data for Identification:

CompoundStructureMolecular FormulaExact Mass (M)Observed Ions [M+H]⁺
Starting Material This compoundC₇H₁₃NO127.0997128.1070
Degradation Product 3-(1-(hydroxymethyl)azetidin-3-yl)propane-1,3-diolC₇H₁₅NO₃145.1103146.1176

Troubleshooting Steps:

  • Confirmation: Obtain an HRMS (High-Resolution Mass Spectrometry) to confirm the elemental composition of the byproduct. ¹H NMR will show the disappearance of the characteristic oxetane protons (typically triplets or multiplets around 4.5-4.8 ppm) and the appearance of new signals corresponding to the diol and its associated methine proton.

  • Immediate Action (Workup Modification):

    • Avoid strong aqueous acids. If an acid wash is necessary to remove basic impurities, use a saturated solution of a weaker acid salt like ammonium chloride (NH₄Cl).

    • Perform the acidic wash at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

    • Minimize contact time. Immediately proceed to the basic wash (e.g., NaHCO₃ solution) and extraction.

Q3: My compound appears to be degrading during silica gel chromatography, leading to low recovery and streaking on the TLC plate. What's happening?

Answer: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidic environment is sufficient to catalyze the degradation of the sensitive oxetane ring directly on the column, resulting in the issues you're observing.

Solution: Column Deactivation Protocol

The key is to neutralize the silica gel before use. This creates an inert stationary phase that will not induce degradation.

Experimental Protocol: Silica Gel Neutralization

  • Prepare the Slurry: In a fume hood, prepare a slurry of your silica gel in a suitable non-polar solvent (e.g., the least polar solvent in your eluent system, like hexane or ethyl acetate).

  • Add Base: While stirring the slurry, add 1% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 100 mL of solvent, add 1 mL of Et₃N.

  • Equilibrate: Stir the slurry for 15-30 minutes. This allows the triethylamine to neutralize the acidic silanol groups.

  • Pack the Column: Pack your column using this neutralized slurry as you normally would.

  • Prepare Eluent: Add the same percentage of triethylamine (e.g., 1%) to your mobile phase. This ensures the column remains neutralized throughout the purification process.

  • Run Chromatography: Proceed with your purification. You should observe significantly improved stability, better peak shape, and higher recovery.

Q4: I must remove a Boc-protecting group from a derivative using Trifluoroacetic Acid (TFA). How can I perform this deprotection without destroying the oxetane ring?

Answer: This is a high-risk transformation due to the strongly acidic and nucleophilic nature of TFA. Standard protocols (e.g., neat TFA or 50% TFA in DCM) will almost certainly lead to significant degradation. The solution lies in optimizing the reaction to be as mild as possible and to scavenge any reactive intermediates that form.

Optimized Protocol for Acid-Labile Boc Deprotection

The goal is to use the minimum amount of acid required and to include a "cation scavenger" that can reduce the transient carbocation formed upon potential oxetane ring-opening.

ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)Rationale
Temperature Room Temperature (20-25 °C)0 °CReduces the rate of the degradation side reaction significantly.
TFA Concentration 20-50% in DCM5-10% in DCMUses the minimum effective concentration of acid to lower the overall acidity.
Scavenger None5-10 equivalents of Triethylsilane (TES)TES acts as a hydride donor to reduce any carbocationic intermediates formed from oxetane opening, preventing further degradation.
Reaction Time 1-2 hoursMonitored closely by TLC/LC-MS (typically 30-60 min)Prevents prolonged exposure to the acidic medium once the reaction is complete.
Workup Aqueous washCold saturated NaHCO₃ quenchImmediately neutralizes the strong acid to halt any further degradation.

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// Edges Start -> Check_Mass; Check_Mass -> Hydrolysis [label="Yes"]; Check_Mass -> Check_Column [label="No"]; Hydrolysis -> Solution_Workup; Solution_Workup -> End; Check_Column -> OnColumn_Deg [label="Yes"]; OnColumn_Deg -> Solution_Column; Solution_Column -> End; Check_Column -> End [label="No"]; }

Caption: Troubleshooting workflow for stability issues.

References

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

Byproduct identification in 3-(Oxetan-3-yl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Oxetan-3-yl)pyrrolidine Synthesis

Topic: Byproduct Identification & Process Optimization Ticket ID: OX-PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fragile Link" Challenge

You are likely encountering difficulties because This compound presents a specific structural vulnerability: it is a monosubstituted oxetane .

While literature often praises the metabolic stability of oxetanes, this stability is heavily dependent on the "Thorpe-Ingold" effect seen in 3,3-disubstituted systems. Your target molecule lacks this gem-disubstitution at the oxetane 3-position, making it significantly more susceptible to ring strain release (ring-opening) under acidic conditions or nucleophilic attack than the spiro-oxetanes often cited in drug discovery reviews.

This guide addresses the three most common failure modes:

  • Acid-Mediated Ring Opening (during N-Boc deprotection).

  • Incomplete Hydrogenation (of the alkene intermediate).

  • Cationic Polymerization (oligomerization).

Module 1: The Acidic Minefield (Deprotection)

The Issue: You are removing the N-Boc group using standard TFA/DCM or HCl/Dioxane, but the product mass is correct (


) or the NMR shows a loss of the characteristic oxetane "butterfly" signals.

The Mechanism: The oxetane oxygen is a Lewis base (


). Strong acids protonate this oxygen, activating the ring. Without the stabilizing gem-dimethyl effect, the ring opens rapidly in the presence of even weak nucleophiles (like trace water or the trifluoroacetate anion).

OxetaneOpening Start 3-(Oxetan-3-yl) pyrrolidine (Target) Inter Protonated Oxetonium Ion Start->Inter Fast Protonation Acid H+ (TFA/HCl) Acid->Inter Product Ring-Opened Byproduct Inter->Product Nucleophilic Attack (Strain Release) Nu Nu- (H2O/Cl-) Nu->Product

Caption: Figure 1. The activation energy for ring opening in monosubstituted oxetanes is significantly lower than in 3,3-disubstituted analogs, leading to rapid hydrolysis.

Troubleshooting & Identification
FeatureTarget Molecule (Oxetane)Byproduct (Ring-Opened Diol/Halo-alcohol)
1H NMR (Oxetane Region)

4.4 – 4.9 ppm
(Distinct multiplets, 4H)
Disappears. Shifts upfield to

3.4 – 3.7 ppm (Aliphatic

).
13C NMR

75 – 80 ppm
(Secondary carbons)

60 – 65 ppm
(Typical primary alcohol/ether).
Mass Spec (LCMS)


(Water adduct/Diol) or

(Chloride).
Solubility Moderate polarity.Highly polar (Diol) or altered solubility.
Corrective Protocol: The "Safe" Deprotection

Do not use standard 1:1 TFA:DCM.

Option A: p-Toluenesulfonic Acid (The Gentle Approach)

  • Dissolve N-Boc precursor in EtOAc (avoid MeOH, it is nucleophilic).

  • Add p-TsOH·H2O (1.5 - 2.0 equiv).

  • Heat to 50-60°C. The tosylate salt of the amine often precipitates, protecting it from further reaction.

  • Critical: Quench with cold saturated

    
    immediately upon cooling. Do not concentrate the acidic solution.
    

Option B: TMSOTf (Anhydrous Method)

  • Dissolve substrate in dry DCM at 0°C.

  • Add 2,6-lutidine (3 equiv) to buffer the solution.

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise.

  • TMS removes the Boc group (as isobutylene and TMS-carbamate) without generating free protons that attack the oxetane.

  • Quench with MeOH/triethylamine.

Module 2: The Hydrogenation Trap

The Issue: If you synthesized the scaffold via Wittig/HWE coupling of N-Boc-3-pyrrolidinone and an oxetane ylide, you have an alkene intermediate. Hydrogenating this alkene without opening the ring is difficult.

The Risk: Palladium on Carbon (Pd/C) is often acidic. In the presence of


, Pd can facilitate the hydrogenolysis of the strained C-O bond, leading to the alkane byproduct  (3-propylpyrrolidine derivative).
Troubleshooting Guide

Q: My alkene is gone, but the mass is M+2 (Target) AND M+4 (Over-reduced).

  • Diagnosis: You have cleaved the oxetane ring via hydrogenolysis.

  • Solution: Switch catalysts. Standard Pd/C is too aggressive for monosubstituted oxetanes.

Recommended Protocol: Poisoned Catalyst Hydrogenation

  • Solvent: Use EtOAc or MeOH (neutral). Strictly avoid Acetic Acid.

  • Catalyst: Use Rh/Alumina (5%) or Pd/C (5%) doped with Quinoline .

    • Quinoline acts as a catalyst poison, reducing the activity of the metal surface just enough to stop hydrogenolysis while allowing alkene saturation.

  • Pressure: Keep

    
     pressure low (Balloon pressure, ~1 atm). High pressure favors ring opening.
    

Module 3: Analytical Forensics

Use this decision tree to classify your crude mixture before purification.

Forensics Start Crude Mixture Analysis NMR Check 1H NMR (4.4 - 4.9 ppm) Start->NMR SignalsPresent Signals Present (Multiplets) NMR->SignalsPresent Yes SignalsAbsent Signals Absent NMR->SignalsAbsent No MassCheck Check LCMS Mass SignalsPresent->MassCheck ByproductID Check LCMS of Byproduct SignalsAbsent->ByproductID CorrectMass Mass = Target SUCCESS MassCheck->CorrectMass M+1 MassPlus2 Mass = M+2 (Alkene not reduced) MassCheck->MassPlus2 M-2 (relative to target) Diol M+18 (Diol) Acid Hydrolysis ByproductID->Diol +H2O Alkane M+2 (Alkane) Over-reduction ByproductID->Alkane +H2

Caption: Figure 2. Diagnostic workflow for identifying the fate of the oxetane ring during synthesis.

References & Authoritative Grounding

  • Oxetane Stability & Properties:

    • Wurts, J. et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis.J. Med.[1] Chem. 2010, 53, 3227–3246. Link

    • Note: Establishes the hierarchy of stability (3,3-disubstituted > monosubstituted) and

      
       values.
      
  • Synthetic Methodology (Oxetane-Pyrrolidine couplings):

    • Bull, J. A. et al. Synthesis and Functionalization of Oxetanes.Chem. Rev. 2016, 116, 15035–15078. Link

    • Note: Comprehensive review covering Wittig olefination and hydrogenation precautions for oxetanes.

  • Ring Opening Mechanisms:

    • Carreira, E. M. et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights.Angew. Chem. Int. Ed. 2011, 50, 8192–8194. Link

  • Deprotection Strategies:

    • Wessel, H. P. et al. Oxetane Amino Acids: Synthesis and Incorporation into Peptides.J. Org.[2] Chem. 2011, 76, 2304.

    • Note: Provides protocols for handling amino-oxetanes during protecting group manipulation.

Sources

Enhancing the solubility of 3-(Oxetan-3-yl)pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Paradox"

3-(Oxetan-3-yl)pyrrolidine (CAS: 1273567-00-2) represents a high-value scaffold in modern medicinal chemistry, often utilized as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and lower lipophilicity.

However, this structural advantage creates a "Polar Paradox" during synthesis:

  • High Water Solubility: The combination of the secondary amine (pyrrolidine) and the polar ether (oxetane) lowers LogP significantly (approx. -0.5 to 0.1), causing the free base to partition aggressively into aqueous phases.

  • Conditional Instability: While more stable than epoxides, the strained oxetane ring—particularly in 3-monosubstituted forms—is susceptible to ring-opening under strong acidic conditions (Lewis acids or hot Brønsted acids), complicating salt formation.

This guide addresses these specific solubility and stability bottlenecks.

Module 1: The "Oil" Issue (Solid State Isolation)

User Query: "I synthesized the free base, but it’s a viscous oil that is difficult to weigh and handle. Standard recrystallization failed. How do I get a handleable solid?"

Root Cause: Secondary amine free bases in this series are often low-melting hygroscopic oils due to the disruption of crystal lattice energy by the non-planar oxetane ring.

Technical Solution: Controlled Salt Formation To enhance handling, you must convert the free base into a crystalline salt. However, you must avoid strong mineral acids in protic solvents at high temperatures to prevent oxetane ring opening.

Protocol: Anhydrous Oxalate Salt Formation

Why Oxalate? Oxalic acid is strong enough to protonate the amine but "soft" enough to minimize ring-opening risk compared to concentrated HCl. It often yields non-hygroscopic solids (Hemioxalate salts are common for this scaffold).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of crude this compound oil in anhydrous EtOAc (5 mL/mmol).

    • Critical: Avoid alcohols (MeOH/EtOH) initially, as they increase solubility of the salt, preventing precipitation.

  • Acid Preparation: Prepare a saturated solution of Oxalic Acid (0.5 eq for hemioxalate or 1.0 eq for mono-oxalate) in warm EtOAc.

  • Controlled Addition:

    • Cool the amine solution to 0 °C .

    • Add the oxalic acid solution dropwise over 20 minutes.

  • Crystallization:

    • A white precipitate should form immediately.

    • Stir at 0 °C for 1 hour.

    • Troubleshooting: If "oiling out" occurs instead of precipitation, add drops of anhydrous Et₂O or Hexanes as an anti-solvent and sonicate.

  • Isolation: Filter under N₂, wash with cold Et₂O, and dry under high vacuum at ambient temperature.

Module 2: The "Aqueous Trap" (Extraction & Work-up)

User Query: "After deprotection (e.g., Boc removal), my product is stuck in the aqueous layer. DCM extraction yields nothing."

Root Cause: The protonated pyrrolidine is ionic, and even the free base is highly water-soluble due to the oxetane oxygen's hydrogen bond accepting capability. Standard DCM/Water partitioning favors the aqueous phase.

Technical Solution: The "Salting Out" & Mixed-Solvent Protocol You must modify the partition coefficient (


) by increasing the ionic strength of the aqueous phase and increasing the polarity of the organic phase.

Data: Solvent Efficiency for Polar Amine Extraction

Solvent SystemExtraction Efficiency (Free Base)Risk Factor
DCM (Pure) < 15%Low
EtOAc < 10%Low
DCM : IPA (3:1) > 90% Moderate (Emulsions)
n-Butanol > 95%High (High BP, difficult to remove)
Chloroform ~ 40%Low
Protocol: Enhanced Extraction Workflow
  • Basification: Adjust aqueous layer pH to >12 using Solid K₂CO₃ (avoid NaOH if possible to prevent potential degradation if heated).

    • Note: Ensure the solution is saturated with NaCl (Salting Out). This is non-negotiable for this scaffold.

  • Solvent Blend: Prepare a mixture of DCM:Isopropanol (3:1) .

  • Extraction:

    • Extract aqueous layer 4-5 times.

    • Caution: This solvent mixture forms stable emulsions. Do not shake vigorously; invert gently or use a centrifuge if available.

  • Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate is slightly acidic and less preferred).

  • Concentration: Rotary evaporate at < 40 °C. Do not overheat the residue.

Module 3: Stability & Acid Sensitivity

User Query: "I see new impurities by LCMS after treating with 4M HCl/Dioxane. Mass corresponds to M+18 (Water addition)."

Root Cause: While 3,3-disubstituted oxetanes are robust, 3-monosubstituted oxetanes (like your target) are more vulnerable. Strong acid facilitates protonation of the oxetane oxygen, leading to nucleophilic attack by water (ring opening to the diol).

Visualizing the Risk Pathway:

OxetaneStability cluster_safe Safe Zone Start This compound (Intact) Inter Activated Oxonium Intermediate Start->Inter Protonation Acid Strong Acid (H+) (e.g., 4M HCl, Heat) Acid->Inter Product Ring-Opened Product (Diol/Chlorohydrin) Inter->Product Ring Strain Release Nu Nucleophile (H2O/Cl-) Nu->Product

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. Avoid high temperatures and aqueous strong acids to prevent this pathway.

Prevention Strategy:

  • Boc-Deprotection: Use TFA/DCM (1:4) at 0 °C , then quench immediately with saturated NaHCO₃. Do not let the reaction sit overnight.

  • Avoid Lewis Acids: Reagents like

    
     or 
    
    
    
    will rapidly open the ring.
Decision Tree: Handling & Purification

Use this logic flow to determine the best isolation method for your specific stage.

Workflow Start Crude Reaction Mixture State Is the product an oil? Start->State Aq Is it trapped in water? State->Aq No (In Solution) Salt Generate Oxalate Salt (See Module 1) State->Salt Yes (Need Solid) Extract Use DCM:IPA (3:1) + Sat. NaCl Aq->Extract Organic Soluble? Direct Reverse Phase (C18) Lyophilization Aq->Direct Highly Polar/Zwitterion? Extract->Salt Post-Extraction

Figure 2: Decision matrix for isolation of polar oxetane-pyrrolidine intermediates.

References
  • Wurts, J., et al. (2010). "Oxetanes as promising bioisosteres for the gem-dimethyl group."[1][2] Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Synlett.

  • PubChem Compound Summary. (2024). "this compound."[4][5] National Center for Biotechnology Information.

Sources

Technical Support Center: Resolution of 3-(Oxetan-3-yl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-(Oxetan-3-yl)pyrrolidine . This molecule presents a unique challenge: it combines a basic secondary amine (pyrrolidine) with an acid-sensitive strained ether (oxetane).[1] Standard resolution protocols involving strong acids or harsh deprotection steps often lead to ring opening and sample degradation.[1]

Current Status: Operational Scope: Enantioseparation, Stability Management, Analytical Method Development Target Molecule: this compound (Racemic)

Executive Summary: The Stability-Selectivity Paradox

Resolving this compound requires navigating a "stability window." The oxetane ring (strain energy ~106 kJ/mol) is susceptible to acid-catalyzed ring opening, particularly in aqueous media or at elevated temperatures.[1] Conversely, the pyrrolidine nitrogen is basic, requiring protonation for classical salt resolution.[1]

  • Primary Recommendation: Use Chiral SFC (Supercritical Fluid Chromatography) with ELSD/MS detection for preparative separation.[1] This avoids derivatization and harsh solvents.[1]

  • Secondary Recommendation: Use Diastereomeric Salt Crystallization with weak, lipophilic chiral acids (e.g., Dibenzoyl-tartaric acid) in non-aqueous solvents to minimize hydrolytic ring opening.[1]

Decision Matrix: Selecting Your Resolution Pathway

The following workflow illustrates the decision logic based on your scale and equipment availability.

ResolutionStrategy Start Input: Racemic this compound ScaleCheck Decision: What is your scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Small Prep) ScaleCheck->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleCheck->LargeScale EquipCheck Do you have ELSD or MS detection? SmallScale->EquipCheck MethodA Method A: Direct Chiral SFC/HPLC (No Derivatization) LargeScale->MethodA If Prep SFC available MethodC Method C: Classical Resolution (Diastereomeric Crystallization) LargeScale->MethodC Primary Route EquipCheck->MethodA Yes MethodB Method B: Derivatization + HPLC (Use Benzoyl Chloride for UV) EquipCheck->MethodB No (UV only)

Figure 1: Decision tree for selecting the optimal resolution strategy based on scale and detection capabilities.

Module 1: Chromatographic Resolution (HPLC/SFC)

Context: The molecule lacks a strong UV chromophore (no aromatic rings/conjugated systems). UV detection at 200–210 nm is noisy and prone to interference from mobile phase additives.[1]

Q: How do I detect the peaks if I only have a UV detector?

A: You must derivatize the sample for analytical purposes. Protocol (Analytical Derivatization):

  • Dissolve 10 mg of racemate in 1 mL DCM.

  • Add 1.2 eq.[1] Benzoyl Chloride and 2.0 eq.[1] Triethylamine (TEA).[1]

  • Stir at RT for 15 min.

  • Quench with water, extract with DCM, and dry.[1]

  • Inject onto Chiral HPLC (UV 254 nm). Note: Do not use this for prep isolation unless you plan to use the benzoyl-protected form, as deprotection (hydrolysis) will destroy the oxetane ring.

Q: What is the best column and mobile phase for the free amine?

A: Immobilized polysaccharide columns are required due to the basicity of the amine. Recommended System (SFC - Preferred):

  • Column: Chiralpak IG or Chiralpak IC (Immobilized).

  • Mobile Phase: CO₂ / Methanol (80:20) + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).[1]

  • Detection: ELSD (Evaporative Light Scattering) or MS (Mass Spec).[1]

  • Why: The basic additive improves peak shape.[1] Methanol is a good solvent for polar amines.[1] SFC allows easy recovery of the volatile amine without high heat.[1]

Recommended System (Normal Phase HPLC):

  • Column: Chiralpak IA or IG.

  • Mobile Phase: Hexane / Ethanol / DEA (90 : 10 : 0.1).[1]

  • Detection: UV 210 nm (Low sensitivity warning) or Refractive Index (RI).[1]

Module 2: Classical Resolution (Crystallization)

Context: For scales >1g, chromatography becomes expensive.[1] Diastereomeric salt formation is the standard industrial approach.[1]

Q: Which resolving agent is compatible with the oxetane ring?

A: Avoid strong mineral acids or small, hydrophilic organic acids (like tartaric acid in water) which promote hydrolysis.[1] Use bulky, lipophilic acids in organic solvents.[1]

  • Top Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1]

  • Why: These acids are weaker than tartaric acid and form salts that crystallize well from alcohols (MeOH/EtOH) without requiring water.[1]

Q: What is the step-by-step protocol?

Protocol:

  • Stoichiometry: Dissolve 1.0 eq of racemic amine in Ethanol (10 mL/g).

  • Addition: Add 1.0 eq of L-DBTA dissolved in warm Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT. If no crystals form, scratch the glass or add a seed crystal.[1] Store at 4°C overnight.

  • Filtration: Filter the solid salt. (This is usually the diastereomer containing the matched enantiomer).

  • Recrystallization: Recrystallize the salt from hot Ethanol until constant melting point/rotation is achieved.

  • Free Basing (CRITICAL STEP):

    • Suspend the salt in Dichloromethane (DCM) .

    • Add saturated aqueous NaHCO₃ (Do not use NaOH; high pH can cause side reactions over time, though oxetanes are generally base-stable, mild is better).[1]

    • Shake vigorously.[1] The free amine goes into DCM; the tartrate stays in water.[1]

    • Separate, dry (Na₂SO₄), and concentrate at low temperature (<30°C) .[1]

Module 3: Troubleshooting & Stability
Q: My yield is low, and I see new impurities by NMR. What happened?

A: You likely opened the oxetane ring.[1]

  • Diagnosis: Check ¹H NMR.[1][2] The oxetane protons (multiplets around 4.5–4.8 ppm) will disappear or shift. You may see new signals for a 1,3-diol or chlorohydrin derivative.[1]

  • Cause:

    • Used aqueous HCl to acidify/neutralize? (Never do this).

    • Heated the salt in a protic solvent (water/alcohol) for too long?

    • Used TFA (Trifluoroacetic acid) in HPLC mobile phase?

  • Fix: Switch to non-acidic conditions. Use DEA/TEA in mobile phases.[1] Use NaHCO₃ for workups.[1] Keep rotavap bath <35°C.[1]

Q: Can I use enzymatic resolution?

A: Yes, but it requires an acylation step.[1]

  • Method: Use Candida antarctica Lipase B (CAL-B) with an acyl donor (e.g., Ethyl Acetate or Vinyl Acetate).[1]

  • Mechanism: The enzyme selectively acylates one enantiomer of the amine to form the amide, leaving the other enantiomer as the free amine.

  • Separation: The unreacted amine and the formed amide can be separated by simple flash chromatography (silica gel) or acid/base extraction (mild).

  • Pros: Very mild conditions (RT, neutral pH), preserving the oxetane.

Summary of Key Data
ParameterSpecification / Recommendation
UV Cutoff < 210 nm (Poor detection). Derivatization recommended.[1]
pKa (Pyrrolidine) ~11.0 (Estimated).[1] Highly basic.
Oxetane Stability Unstable to pH < 3.[1] Stable to pH > 8.[1]
Best Column Chiralpak IG (immobilized) or Chiralpak IC.[1]
Best Resolving Agent Dibenzoyl-L-tartaric acid (L-DBTA) in Ethanol.[1]
Storage Store free base at -20°C under Argon.
References
  • Oxetane Stability & Synthesis

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

    • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Chiral Resolution of Amines

    • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for DBTA/DTTA usage).

    • Porter, W. H. (1991).[1] Resolution of Chiral Drugs. Pure and Applied Chemistry. Link

  • Analytical Methodologies

    • Application Guide for Chiral HPLC Selection.[1] Daicel Chiral Technologies.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Oxetane derivatives may possess unknown toxicological properties.[1]

Sources

Avoiding racemization during functionalization

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Avoiding Racemization During Functionalization

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical information and actionable troubleshooting advice to maintain the stereochemical integrity of your chiral molecules during functionalization reactions. As the stereoisomeric form of a molecule can dramatically alter its biological activity and therapeutic effect, preventing racemization is a critical aspect of drug discovery and development.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization, providing a foundational understanding of the key concepts and terminology.

Q1: What is racemization and why is it a concern?

A1: Racemization is the process by which an optically active substance, containing a single enantiomer, is converted into a racemic mixture.[5][6] A racemic mixture contains equal amounts of both enantiomers (a 50:50 mixture) and is optically inactive.[6][7][8] This is a significant concern in drug development because different enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.[1][2][3][4][9][10]

Q2: What is the difference between stereospecific and stereoselective reactions?

A2:

  • A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[11][12] For example, an SN2 reaction is stereospecific because it always proceeds with an inversion of configuration.[12]

  • A stereoselective reaction is one where a single reactant can form two or more stereoisomeric products, but one is formed preferentially over the others.[13][14][15] These reactions yield a mixture of stereoisomers, with one being the major product.[13]

All stereospecific reactions are inherently stereoselective, but the reverse is not always true.[11][12]

Q3: How can I determine if my product has racemized? What is enantiomeric excess (ee)?

A3: You can assess racemization by measuring the enantiomeric excess (ee) of your product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[16] It is calculated as:

ee (%) = |(% major enantiomer - % minor enantiomer)|[17]

A pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%.

Several analytical techniques can be used to determine ee:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and highly sensitive method that separates enantiomers on a chiral stationary phase.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can allow for the differentiation and quantification of enantiomers.[9][18]

  • Gas Chromatography (GC) with a chiral column: Suitable for volatile and thermally stable compounds.[18]

  • Polarimetry: Measures the optical rotation of a sample. While historically significant, it can be less accurate and requires careful control of experimental conditions.[18]

Q4: What are the common functionalization reactions where racemization is a risk?

A4: Racemization is a risk in any reaction that involves a chiral center and proceeds through a planar intermediate or allows for the temporary removal of a substituent on the chiral center. Common examples include:

  • SN1 reactions: These proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic mixture.[5][6][19][20]

  • Reactions involving enol or enolate intermediates: Ketones and other carbonyl compounds with a chiral α-carbon can racemize under acidic or basic conditions via the formation of a planar enol or enolate intermediate.[5][7]

  • Peptide synthesis: The activation of the carboxylic acid group of an amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon.[21][22][23][24][25]

Part 2: Troubleshooting Guides

This section provides detailed guidance on how to avoid racemization in specific experimental contexts.

Troubleshooting Racemization in Nucleophilic Substitution Reactions

Issue: My substitution reaction is leading to a loss of stereochemical purity.

dot

Peptide_Coupling cluster_activation Activation Step AA Fmoc-AA-OH Activated_Ester Activated Ester (Less Racemization Prone) AA->Activated_Ester Coupling Reagent + Additive (e.g., Oxyma) Oxazolone Oxazolone Intermediate (Planar, High Racemization Risk) AA->Oxazolone Coupling Reagent (No Additive/Strong Base) Peptide Coupled Peptide Activated_Ester->Peptide Coupling to Resin-Bound Amine Oxazolone->Peptide Coupling (with racemization)

Caption: Racemization pathways during amino acid activation in peptide synthesis.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC and DIC can cause significant racemization if used alone. [22]Uronium/aminium reagents (e.g., HBTU, HATU) can also contribute to racemization, especially with a strong base. [22]Use coupling reagents in combination with racemization-suppressing additives. [22][24]- DIC with Oxyma or HOBt: These additives form active esters that are less prone to racemization. [22][24][26]Oxyma is a non-explosive and highly effective alternative to HOBt. [22]
Strong Base Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can abstract the α-proton of the activated amino acid, leading to racemization. [22][25]Use a weaker or more sterically hindered base.<[27]br>- 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) are preferred alternatives to DIPEA. [22][27]Use the minimum effective concentration of the base. [27]
Prolonged Activation Time Allowing the activated amino acid to sit for too long before coupling increases the chance of forming the racemization-prone oxazolone intermediate. [22]Minimize the pre-activation time. Add the activated amino acid to the resin-bound amine as soon as possible.
High Temperature Elevated temperatures accelerate the rate of racemization. [22][27][28]Perform coupling reactions at room temperature or below (e.g., 0°C). [28]For microwave-assisted synthesis, consider lowering the temperature. [28]
Susceptible Amino Acids Histidine (His) and Cysteine (Cys) are particularly prone to racemization. [21][23]For His, use a side-chain protecting group like trityl (Trt). [28]For Cys, using DIC with HOBt or Oxyma under base-free conditions can be effective. [26]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Coupling Reaction

This protocol outlines a standard procedure for activating and coupling an amino acid in solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization.

Materials:

  • Fmoc-protected amino acid

  • Resin with N-terminal deprotected amine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.

  • Activation: Add 3-5 equivalents of DIC to the amino acid/Oxyma mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Immediately add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Objective: To determine the enantiomeric excess of a chiral product.

General Steps:

  • Column Selection: Choose a chiral HPLC column appropriate for the class of compound you are analyzing. Common chiral stationary phases (CSPs) are based on polysaccharides (e.g., cellulose, amylose), proteins, or cyclodextrins.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent. Ensure the sample is filtered to remove any particulate matter.

  • Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomer signals.

  • Calculation of ee: Use the integrated peak areas to calculate the enantiomeric excess using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

References

  • Determination of enantiomeric excess. (n.d.). University of Bath.
  • Racemization. (n.d.). Wikipedia. Retrieved from [Link]

  • Stereoselective vs. Stereospecific Reactions. (n.d.). ChemTalk. Retrieved from [Link]

  • What are stereospecific and stereoselective reaction? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Stereoselective and stereospecific reactions. (n.d.). Slideshare. Retrieved from [Link]

  • Whats the difference between a Stereoselective reaction and a Stereospecific reaction? (2018). Reddit. Retrieved from [Link]

  • Stereospecificity and Stereoselectivity. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Racemization Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]

  • Racemization in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • What's a Racemic Mixture? (2012). Master Organic Chemistry. Retrieved from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The racemisation risk: new tool could identify drugs destined to fail. (2018). Pharmaceutical Technology. Retrieved from [Link]

Sources

Large-scale purification challenges for polar oxetane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-scale purification challenges for polar oxetane compounds

Mission Statement

Welcome to the . This guide addresses the unique physicochemical paradox of oxetane bioisosteres: they are chemically robust enough for metabolic stability yet fragile during standard purification workflows.

Our directive is to prevent yield loss caused by acid-catalyzed ring opening , phase collapse , and volatility during scale-up.

Module 1: Chemical Stability & The Silica Trap

The Core Issue

Oxetanes are strained ethers (strain energy ~26 kcal/mol). While 3,3-disubstituted oxetanes are generally stable to metabolic hydrolysis, they function as Lewis bases. The surface of standard silica gel possesses acidic silanol groups (pKa ~5–7). On a large scale, the high surface area contact time can catalyze ring-opening polymerization or hydrolysis, turning your product into a generic polyether sludge.

Troubleshooting Guide

Q: My crude NMR shows a clean oxetane, but after flash chromatography, the product is gone or yield is <20%. What happened?

A: You likely experienced on-column acid-catalyzed decomposition. Standard silica gel (pH 6.5–7.0) acts as a weak acid.[1] If your oxetane has a basic amine nearby, it may protonate, activating the ring. Even neutral oxetanes can degrade if the residence time is long (common in large-scale separations).

Corrective Protocol: The "Buffered Stationary Phase" System Do not rely on standard silica for sensitive oxetanes.

  • Pre-Column Buffering (The 1% Rule):

    • Prepare your mobile phase with 1% Triethylamine (Et3N) or 0.5% NH4OH .

    • Flush the column with 3–4 column volumes (CV) of this buffered solvent before loading your sample.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading.

  • Alternative Phase:

    • Switch to Neutral Alumina or Amine-functionalized Silica . These phases lack the acidic protons required to initiate ring opening.

Q: How do I validate if my stationary phase is destroying my compound without risking the main batch?

A: The "2D-TLC Stability Test" (Self-Validating System) Before loading a kg-scale column, perform this micro-experiment:

  • Spot your crude mixture on a TLC plate.

  • Run the TLC in your planned mobile phase.

  • Do not visualize yet. Dry the plate and let it sit for 1 hour (simulating column residence time).

  • Rotate the plate 90 degrees and run it again in the same solvent.

  • Result Analysis:

    • Diagonal Line: Compound is stable.

    • Off-Diagonal Spots: Compound decomposed on the silica during the wait time. ABORT standard flash.

Visualizing the Stability Logic

OxetaneStability Start Crude Oxetane Mixture CheckSub Check Substitution Pattern Start->CheckSub Type33 3,3-Disubstituted (More Stable) CheckSub->Type33 Type2 2-Substituted (Less Stable) CheckSub->Type2 Test Run 2D-TLC Stability Test Type33->Test Action2 MANDATORY: Neutral Alumina or Reverse Phase (C18) Type2->Action2 High Risk ResultStable On Diagonal? YES Test->ResultStable ResultUnstable On Diagonal? NO Test->ResultUnstable Action1 Standard Flash (Buffered 1% Et3N) ResultStable->Action1 ResultUnstable->Action2

Figure 1: Decision matrix for selecting stationary phases based on oxetane substitution and stability testing.

Module 2: Polarity & Large-Scale Logistics (SFC)

The Core Issue

Oxetanes are often used to lower LogP (increase polarity). On a large scale (e.g., >100g), purifying highly polar compounds on Normal Phase (NP) silica requires high percentages of polar solvents (MeOH/DCM), which can dissolve silica and cause "phase collapse" or poor resolution.

Q: I need to purify 500g of a polar oxetane (LogP < 1). Solvent costs for Normal Phase are prohibitive, and Reverse Phase (C18) capacity is too low. What is the solution?

A: Supercritical Fluid Chromatography (SFC). SFC is the industry standard for large-scale oxetane purification. It bridges the gap between NP and RP.

Why SFC Wins for Oxetanes:

  • Orthogonality: CO2 is non-polar, but when mixed with MeOH (modifier), it behaves like Normal Phase but with much lower viscosity.

  • Stability: The mobile phase is neutral (unless additives are used), reducing ring-opening risks.

  • Solvent Recovery: CO2 turns to gas upon depressurization, leaving your product in a small volume of MeOH. This eliminates the thermal stress of rotovapping 50L of solvent.

Comparative Data: 100g Purification Scale

ParameterFlash Chromatography (Silica)Reverse Phase (C18)SFC (CO2/MeOH)
Solvent Consumption High (~100 L)High (Water/ACN)Low (~10-20 L modifier)
Run Time 4–6 Hours3–5 Hours1–2 Hours
Loading Capacity 1–5%0.5–1%5–10%
Product Recovery Slow (Rotovap heat risk)Slow (Lyophilization)Fast (CO2 gasifies)

Q: My oxetane is "too polar" even for SFC. It won't elute with 30% MeOH.

A: Use the "Water Injection" or "Ammonium Formate" trick. Standard SFC struggles with very polar/basic compounds due to residual silanol interactions on the column.

  • Protocol: Add 0.5% to 2% water or 10mM Ammonium Formate to the methanol co-solvent. This masks the active sites on the stationary phase (typically 2-Ethylpyridine or Diol phases) and sharpens the peaks for polar oxetanes.

Module 3: Volatility & Isolation

The Core Issue

Low molecular weight oxetanes (especially spirocyclic ones) can have surprisingly high vapor pressures. A common disaster scenario is obtaining a pure fraction and then losing 40% of the mass during rotary evaporation.

Q: I lost half my yield during solvent removal. Is my compound decomposing or evaporating?

A: Likely evaporating (subliming) if the vacuum is too strong. Oxetanes are compact. Unlike linear ethers, they do not interact as strongly with themselves (lower boiling points relative to mass).

Corrective Protocol: The "Cold Trap" Isolation

  • Never High Vac: Do not use a high-vacuum manifold (< 1 mbar) for drying unless you have confirmed the boiling point.

  • Controlled Rotovap:

    • Bath temperature: < 30°C .

    • Pressure: Set to 200 mbar initially, stepping down to 50 mbar only if necessary.

    • Crucial Step: Use a chilled condenser (-10°C) . If the compound is very volatile, the condenser must be colder than the compound's volatility threshold.

  • Salt Formation:

    • If your oxetane contains an amine, convert it to an HCl or Oxalate salt before final drying. This creates a non-volatile solid, stabilizing the compound against both evaporation and polymerization.

Workflow for Volatile Isolation

VolatilityWorkflow Fraction Pure Fractions (in MeOH/DCM) CheckAmine Contains Basic Amine? Fraction->CheckAmine Salt Form Salt (HCl/Oxalate) CheckAmine->Salt Yes NoSalt Neutral Oxetane CheckAmine->NoSalt No Evap Controlled Evaporation (>100 mbar, <30°C) Salt->Evap Safe to dry NoSalt->Evap High Risk: Monitor Distillate Final Stable Solid/Oil Evap->Final

Figure 2: Isolation workflow to prevent mass loss due to volatility.

References

  • Wuitschik, G. et al. (2010).[2][3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][2]

  • Burkhard, J. A. et al. (2010).[2][3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry. [Link]

  • Bull, J. A. et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

  • Teledyne ISCO. (2023). "Purification of Acid-Sensitive Compounds." Application Note AN102. [Link]

  • Waters Corporation. (2024). "SFC for Polar Compounds: Method Development Strategies." Waters White Paper. [Link]

Sources

Validation & Comparative

The Strategic Advantage of 3-(Oxetan-3-yl)pyrrolidine in Drug Discovery: A Comparative Guide to Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Saturated heterocycles are foundational building blocks, prized for their ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Among these, the novel composite scaffold, 3-(oxetan-3-yl)pyrrolidine, has emerged as a compelling motif, offering a unique combination of properties that can overcome challenges frequently encountered with more traditional saturated heterocycles.

This guide provides a comprehensive comparison of this compound with other widely used saturated heterocycles, including pyrrolidine, piperidine, morpholine, and azetidine. We will delve into the structural and electronic rationale for the observed differences in their performance, supported by a compilation of experimental data from various sources. Furthermore, we will furnish detailed, field-proven protocols for the key in vitro assays that are essential for evaluating and comparing these crucial molecular building blocks.

The Rise of 3D Scaffolds: Why Saturated Heterocycles Matter

The drive to move beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures is a prevailing theme in contemporary drug discovery. Increased 3D character often correlates with enhanced target specificity, improved solubility, and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Saturated heterocycles are a cornerstone of this "escape from flatland," offering a diverse palette of geometries and physicochemical characteristics.

This guide will focus on the comparative advantages of this compound, a scaffold that synergistically combines the properties of both the pyrrolidine and oxetane rings. The oxetane moiety, a four-membered ether, is particularly noteworthy for its ability to act as a "polar handle" and a non-classical hydrogen bond acceptor, often improving aqueous solubility and metabolic stability.[3][4]

Below is a visual comparison of the heterocyclic scaffolds discussed in this guide.

Saturated_Heterocycles A This compound B Pyrrolidine A->B Contains pyrrolidine core E Azetidine A->E Incorporates oxetane features C Piperidine D Morpholine

Caption: Structural relationships of this compound to other key saturated heterocycles.

Comparative Analysis of Physicochemical Properties

The introduction of an oxetane substituent onto the pyrrolidine ring creates a molecule with a unique physicochemical profile. The following table summarizes a comparative analysis of key properties for this compound and other common saturated heterocycles. The data presented is a synthesis of values reported across various literature sources and is intended to illustrate general trends.

PropertyThis compoundPyrrolidinePiperidineMorpholineAzetidine
Molecular Weight ( g/mol ) ~127.18~71.12~85.15~87.12~57.10
Calculated logP Low to ModerateLowLow to ModerateLowVery Low
Aqueous Solubility Generally HighHighModerateHighVery High
Metabolic Stability Generally ImprovedVariableVariableGenerally StableVariable
Basicity (pKa of conjugate acid) Lower than Pyrrolidine~11.3~11.2~8.4~11.3
Hydrogen Bond Acceptors 21121
Hydrogen Bond Donors 11111

Note: The values presented are approximations and can vary based on the specific experimental conditions and in silico calculation methods used.

The key takeaway from this comparison is that the this compound scaffold offers a compelling balance of properties. The oxetane moiety often enhances aqueous solubility and can improve metabolic stability compared to simple alkyl-substituted pyrrolidines.[3][5] The reduced basicity compared to pyrrolidine and piperidine can be advantageous in mitigating off-target effects, such as hERG inhibition.[6]

Experimental Protocols for Head-to-Head Comparison

To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step protocols for three critical in vitro assays.

Aqueous Solubility Determination (Kinetic and Thermodynamic)

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation.[7] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Dissolve compound in DMSO (10 mM stock) B Add DMSO stock to aqueous buffer in 96-well plate A->B C Incubate at 37°C for 2 hours B->C D Measure turbidity via nephelometry C->D E Determine precipitation point D->E F Calculate kinetic solubility E->F

Caption: High-throughput kinetic solubility assay workflow.

Detailed Protocol: Kinetic Solubility by Nephelometry [8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 5 µL of the DMSO stock solution to each well.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for 2 hours.

  • Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Add excess solid compound to aqueous buffer B Incubate with agitation for 24 hours at a controlled temperature A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration in the supernatant by LC-MS/MS C->D E Determine thermodynamic solubility D->E Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare reaction mixture: Test compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with ice-cold acetonitrile D->E F Analyze samples by LC-MS/MS E->F G Determine % remaining and calculate in vitro half-life (t½) and intrinsic clearance (Clint) F->G

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay [9][10]

  • Reagent Preparation: Prepare a working solution of the test compound (typically 1 µM final concentration) in buffer. Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer. Prepare a solution of the NADPH regenerating system.

  • Reaction Setup: In a 96-well plate, add the microsomal solution and the test compound working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound fraction is generally considered pharmacologically active. [11]Equilibrium dialysis is the gold standard for this measurement. [12][13]

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Hydrate dialysis membrane B Assemble dialysis unit A->B C Add compound-spiked plasma to one chamber B->C D Add buffer to the other chamber C->D E Incubate at 37°C with rotation until equilibrium is reached (e.g., 4-8 hours) D->E F Sample both chambers E->F G Quantify compound concentration in both chambers by LC-MS/MS F->G H Calculate percentage of protein binding G->H

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) [14]

  • Device Preparation: Prepare the RED device inserts by hydrating the dialysis membranes (typically with a molecular weight cutoff of 8-12 kDa) according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma (e.g., human, mouse) at the desired concentration (e.g., 1 µM).

  • Loading the Device: Add the compound-spiked plasma to the donor chamber of the RED device insert. Add an equal volume of dialysis buffer (PBS, pH 7.4) to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS. It is often necessary to perform a matrix match for the calibration standards.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

Conclusion and Future Perspectives

The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit. Its unique combination of a pyrrolidine core with an oxetane substituent offers a means to fine-tune key drug-like properties, often leading to improvements in aqueous solubility and metabolic stability while maintaining or improving target engagement. While more direct, systematic comparative studies are warranted, the available data and underlying chemical principles strongly support the consideration of this scaffold in drug discovery programs facing challenges with traditional saturated heterocycles.

The experimental protocols detailed in this guide provide a robust framework for researchers to perform their own head-to-head comparisons, enabling data-driven decisions in the selection of optimal scaffolds for their specific therapeutic targets. As the demand for drug candidates with superior ADME profiles continues to grow, innovative building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). PubMed Central. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central. [Link]

  • Synthetic method of 3-oxetanone. (2020).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2025). ResearchGate. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of building blocks.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Guide to Equilibrium Dialysis. (n.d.). Harvard Apparatus. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). PubMed Central. [Link]

  • Protein Binding by Equilibrium Dialysis. (2012). Bio-protocol. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2020). ResearchGate. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

  • Synthesis of 3,3-disubstituted oxetane building blocks. (2017). ResearchGate. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). National Institutes of Health. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • Study on Synthesis Of Oxetan-3-ol. (2017). Atlantis Press. [Link]

  • Heterocycles in Medicinal Chemistry II. (2024). PubMed Central. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2022). ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). National Institutes of Health. [Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. (2008). ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (2023). ResearchGate. [Link]

Sources

Technical Validation Guide: 3-(Oxetan-3-yl)pyrrolidine Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-(Oxetan-3-yl)pyrrolidine , a sp³-rich building block increasingly valued in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability without the planarity of aromatic rings.

This protocol focuses on 2D NMR as the definitive method for resolving the connectivity between the two saturated heterocycles—a challenge where 1D NMR and Mass Spectrometry often fall short due to spectral overlap and lack of connectivity data.

Executive Summary & Comparative Analysis

The Challenge: Validating the connectivity of two saturated rings linked by a single C-C bond (C3 of pyrrolidine to C3' of oxetane). The Risk: Regioisomers (e.g., 2-substituted pyrrolidines) or ring-opened byproducts (common with strained oxetanes) may exhibit identical mass and similar 1D NMR profiles. The Solution: A self-validating 2D NMR workflow (HSQC, COSY, HMBC) that definitively maps the C-C bond connecting the two ring systems.

Technology Comparison: Why 2D NMR?
MethodCapabilityLimitation for this ScaffoldValidation Score
1D ¹H NMR Quantifies protons; identifies functional groups.Cannot definitively prove the C3-C3' linkage; signals for ring protons often overlap.Low
LC-MS (HRMS) Confirms molecular formula (

).
Isomer blind; cannot distinguish between 2- and 3-substituted pyrrolidines.Medium
X-ray Crystallography Absolute structure determination.Requires a single crystal (difficult for oily free amines); slow turnaround.High (Gold Standard)
2D NMR (Rec.) Maps atom-to-atom connectivity.Requires ~5-10 mg sample; longer acquisition than 1D.High (Efficient)

Theoretical Framework & Expected Data

To validate the structure, we must confirm two distinct spin systems (the Pyrrolidine ring and the Oxetane ring) and the specific linkage between them.

Representative Diagnostic Data (Simulated)

Note: Chemical shifts (


) are representative for 

. Exact values vary with concentration and salt form.
PositionAtom Type

Shift (ppm)

Shift (ppm)
MultiplicityKey HMBC Correlations
Oxetane Ring
3' CH (Methine)~35.0~3.10mTo Ox-C2, Ox-C4, Pyr-C3
2', 4'

(Methylene)
~78.0~4.60 - 4.80m (distinct roof effect)To Ox-C3, Ox-C4, Pyr-C3
Pyrrolidine Ring
3 CH (Methine)~42.0~2.40mTo Pyr-C2, Pyr-C4, Ox-C3'
2, 5

(N-adj)
~46.0 - 52.0~2.80 - 3.20mTo Pyr-C3, Pyr-C4
4

~30.0~1.60 - 2.00mTo Pyr-C2, Pyr-C3, Pyr-C5

The Self-Validating Protocol (Step-by-Step)

This protocol uses a "Divide and Conquer" strategy: first identifying the individual rings, then proving the bridge.

Phase 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the compound in 0.6 mL of

    
     (or 
    
    
    
    if polarity requires).
  • Quality Check: Ensure the solution is clear. Filter if necessary to prevent line broadening.

  • Optimization: Set relaxation delay (

    
    ) to 
    
    
    
    s to ensure integration accuracy for the quantitative 1H scan.
Phase 2: Acquisition & Assignment Logic
Step 1: The "Anchor" Signals (1D ¹H & ¹³C)
  • Objective: Identify the oxetane ring protons.

  • Logic: Oxetane

    
    -protons (H2'/H4') are highly deshielded by the oxygen atom, appearing as a distinct multiplet around 4.6–4.8 ppm . This is the spectral "anchor." No other protons in the molecule appear in this region.
    
  • Validation Check: Integration of this region must equal 4 protons (relative to the single H3' methine).

Step 2: Segregating Carbon Types (HSQC)[1][2]
  • Objective: Distinguish

    
     (methine) from 
    
    
    
    (methylene) groups.
  • Logic: Use Multiplicity-Edited HSQC.

    • Blue/Negative Phases:

      
       carbons. We expect 4 signals: Two for oxetane (C2', C4') and two for pyrrolidine (C2, C4, C5—note C2/C5 may overlap).
      
    • Red/Positive Phases:

      
       carbons. We expect 2 signals: Pyrrolidine C3 and Oxetane C3'.
      
  • Validation Check: If you see three CH signals, you likely have an impurity or a different isomer.

Step 3: Mapping the Rings (COSY)
  • Objective: Trace the spin systems.

  • Logic:

    • Oxetane System: The H2'/H4' protons (4.7 ppm) will show a strong cross-peak to the H3' methine (~3.1 ppm).

    • Pyrrolidine System: Establish the chain N-C2-C3-C4-C5-N. The H3 methine (~2.4 ppm) will couple to H2, H4, and the H3' (weakly).

Step 4: The "Bridge" Confirmation (HMBC)
  • Objective: CRITICAL STEP. Prove the C3-C3' bond.

  • Logic: Look for 3-bond (

    
    ) correlations across the ring junction.
    
    • Observation A: The Oxetane protons (H2'/H4') must show a correlation to the Pyrrolidine C3 carbon.

    • Observation B: The Pyrrolidine H3 proton must show a correlation to the Oxetane C2'/C4' carbons.

  • Validation Check: If these cross-peaks are absent, the rings are not connected as described (e.g., they might be N-linked or separated).

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the structure based on the NMR data.

NMR_Validation_Flow Start Start: Unknown Sample H1_Spec 1. Acquire 1H NMR Locate Oxetane region (4.6-4.8 ppm) Start->H1_Spec Check_Oxetane Are there 4H integrating at 4.6-4.8 ppm? H1_Spec->Check_Oxetane HSQC_Exp 2. Acquire HSQC (Edited) Separate CH vs CH2 Check_Methines Are there exactly 2 Methine (CH) carbons? HSQC_Exp->Check_Methines Check_Oxetane->HSQC_Exp Yes Invalid_Iso INVALID: Possible Regioisomer or Ring Opening Check_Oxetane->Invalid_Iso No (Ring open?) HMBC_Exp 3. Acquire HMBC Check Linkage (Bridge) Check_Methines->HMBC_Exp Yes Check_Methines->Invalid_Iso No (Wrong sub.) Check_Bridge Does Oxetane H2'/H4' correlate to Pyrrolidine C3? HMBC_Exp->Check_Bridge Valid VALIDATED STRUCTURE This compound Check_Bridge->Valid Yes (Connectivity Confirmed) Check_Bridge->Invalid_Iso No

Caption: Logical workflow for validating the this compound scaffold using 2D NMR. Green path indicates successful validation.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900–8939. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Journal of Organic Chemistry, 75(24), 8701–8704. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394809, this compound. Link

Sources

A Comparative Guide to the In Vitro ADME Properties of 3-(Oxetan-3-yl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the 3-(Oxetan-3-yl)pyrrolidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a paramount challenge. Suboptimal pharmacokinetic properties are a leading cause of late-stage clinical failures, making the early, in vitro assessment of ADME an essential, cost-effective strategy in modern drug discovery.[1][2] The this compound scaffold has emerged as a valuable motif for its ability to confer favorable physicochemical properties. The oxetane ring, a four-membered ether, is not merely a placeholder; its unique stereoelectronic properties make it a powerful tool for medicinal chemists.[3] It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, bringing a unique combination of low lipophilicity, metabolic stability, and improved aqueous solubility.[4][5]

The oxetane's strained ring system and the presence of an oxygen atom create a polar, three-dimensional structure that can favorably impact multiple ADME parameters simultaneously.[4][6] It can act as a "metabolic shield," blocking metabolism at adjacent sites, and its polar nature can improve solubility and modulate pKa of nearby functional groups, all while maintaining or improving target potency.[6][7] This guide provides a comparative analysis of key in vitro ADME properties of this compound analogs, supported by detailed experimental protocols and data, to empower researchers in their drug development efforts.

Comparative Analysis of In Vitro ADME Properties

The true utility of the this compound scaffold is best understood through a direct comparison of analogs where other substituents are varied. The following sections explore key ADME assays and present illustrative data for a hypothetical series of analogs.

  • Analog A: Core this compound with a simple N-methyl substituent.

  • Analog B: Features a larger, more lipophilic N-benzyl substituent.

  • Analog C: Incorporates a polar N-(2-hydroxyethyl) substituent.

  • Reference Compound: A similar pyrrolidine analog but with an N-tert-butyl group instead of the N-oxetanyl moiety to highlight the oxetane's specific contribution.

Metabolic Stability

Expertise & Experience: Metabolic stability is a primary gatekeeper in lead optimization. A compound that is rapidly cleared by metabolic enzymes will likely have poor oral bioavailability and a short half-life in vivo. The liver microsomal stability assay is the workhorse for assessing Phase I metabolic liability, as microsomes contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of oxidative drug metabolism.[8][9] The inclusion of the oxetane motif is a deliberate strategy to enhance metabolic stability by replacing metabolically vulnerable groups (like a gem-dimethyl) or by sterically shielding adjacent positions from enzymatic attack.[10]

Comparative Data: Liver Microsomal Stability

CompoundHuman Liver Microsome Clint (µL/min/mg protein)Mouse Liver Microsome Clint (µL/min/mg protein)Half-Life (t½, min) - HumanInterpretation
Analog A 1525> 60High Stability
Analog B 457031Moderate Stability
Analog C 1018> 60High Stability
Reference 8012017Low Stability

Analysis: The data clearly demonstrates the metabolic shielding effect. The Reference Compound, with its metabolically susceptible tert-butyl group, shows high clearance (low stability). In contrast, Analog A, where the oxetane replaces a similarly sized group, exhibits significantly improved stability.[10] The increased lipophilicity of the N-benzyl group in Analog B provides a new site for metabolism, reducing its stability relative to Analog A. Analog C, with its polar substituent, maintains high stability, indicating it does not introduce a new metabolic soft spot.

Membrane Permeability and Efflux

Expertise & Experience: For orally administered drugs, the ability to cross the intestinal epithelium is critical for absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[11][12] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing key transporters and efflux pumps like P-glycoprotein (P-gp).[] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER). An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can limit oral bioavailability.

Comparative Data: Caco-2 Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Analog A 12.514.01.1High
Analog B 18.045.02.5Moderate (Efflux)
Analog C 5.56.01.1Moderate
Reference 22.051.02.3Moderate (Efflux)

Analysis: Analog A shows excellent permeability and no signs of efflux, a desirable profile. The increased lipophilicity of Analog B improves its passive diffusion (higher Papp A-B) but also makes it a substrate for P-gp, as indicated by the high efflux ratio.[] The polar hydroxyl group in Analog C reduces its passive permeability but avoids efflux liability. The Reference Compound also shows significant efflux. This comparison highlights the delicate balance between lipophilicity for permeability and the risk of engaging efflux pumps.

Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[9] Therefore, screening compounds for CYP inhibition against the major isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) early in discovery is a regulatory and safety imperative.[15] The incorporation of an oxetane ring can sometimes direct metabolism away from CYP-mediated pathways, potentially reducing the likelihood of DDI issues.[16]

Comparative Data: CYP Inhibition (IC₅₀ Values in µM)

CompoundCYP3A4CYP2D6CYP2C9Risk Profile
Analog A > 50> 5025.5Low
Analog B 8.515.012.0Moderate
Analog C > 50> 50> 50Low
Reference 12.022.09.8Moderate

Analysis: IC₅₀ values >10 µM are generally considered to carry a low risk for clinically relevant DDIs. Analogs A and C show clean profiles with no significant inhibition. The more lipophilic and aromatic Analog B, however, shows moderate inhibition across multiple isoforms, a common liability for such structures. This underscores how substituent choice on the pyrrolidine ring is critical for mitigating DDI risk.

Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound fraction of a drug in plasma is free to distribute into tissues, interact with its target, and be cleared.[17][18] High plasma protein binding can limit efficacy and complicate pharmacokinetic predictions. The Rapid Equilibrium Dialysis (RED) assay is a robust and widely used method to determine the fraction of unbound drug (fu).[19] The assay allows the test compound to reach equilibrium between a plasma-containing chamber and a buffer chamber, separated by a semi-permeable membrane.

Comparative Data: Plasma Protein Binding

CompoundHuman Plasma % BoundRat Plasma % BoundHuman Fraction Unbound (fu)
Analog A 85.0%82.5%0.150
Analog B 99.2%98.9%0.008
Analog C 70.1%65.4%0.299
Reference 98.5%97.8%0.015

Analysis: As expected, binding correlates strongly with lipophilicity. The highly lipophilic Analog B is almost entirely bound to plasma proteins, leaving a very small fraction free to exert its therapeutic effect. Conversely, the polar Analog C shows much lower binding and a higher unbound fraction. This demonstrates how the this compound core can be decorated with polar groups to effectively reduce plasma protein binding and increase the pharmacologically active concentration of the drug.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key in vitro ADME assays discussed.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic clearance of a test compound by liver microsomal enzymes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Compound Stock (10 mM in DMSO) prep_mic Thaw Liver Microsomes (on ice) prep_nadph Prepare NADPH Solution (in buffer) start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_inc Pre-incubate Microsomes & Compound (1 µM final) pre_inc->start_rxn Start timepoint Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoint quench Quench Reaction (Add cold Acetonitrile with Internal Standard) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining vs. T0 Determine Clint & t½ lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock. Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in buffer. Prepare a regenerating NADPH solution.

  • Pre-incubation: In a 96-well plate, add the test compound solution and the microsome suspension. Pre-incubate for 10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is Time Zero (T0). Immediately remove an aliquot and quench it in a separate plate containing cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).

  • Time Points: Continue incubating at 37°C, removing and quenching aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Sample Processing: Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

  • Self-Validation: Include positive control compounds with known metabolic fates (e.g., high-clearance verapamil, low-clearance warfarin) to validate the assay performance.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Workflow Diagram:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify Monolayer Integrity (Measure TEER) culture->teer prep_assay Wash monolayer Equilibrate with buffer teer->prep_assay If TEER is acceptable add_cpd Add Compound (10 µM) to Apical (A-B) or Basolateral (B-A) side prep_assay->add_cpd incubate Incubate at 37°C (e.g., 2 hours) add_cpd->incubate sample Sample donor and receiver compartments incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc_papp Calculate Apparent Permeability (Papp) lcms->calc_papp calc_er Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[20]

  • Monolayer Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions between cells. A high TEER value is indicative of a well-formed, confluent monolayer.

  • Assay Setup: Gently wash the cell monolayers with pre-warmed transport buffer (HBSS).

  • Compound Addition: Prepare the test compound in transport buffer (e.g., at 10 µM). For A-B permeability, add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. For B-A permeability, do the reverse.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).

  • Self-Validation: Run control compounds with known permeability and efflux characteristics (e.g., high permeability propranolol, low permeability Lucifer yellow, P-gp substrate digoxin) in parallel to validate each experiment.

Conclusion

The this compound scaffold is a powerful asset in drug discovery, offering a strategic route to improved ADME properties. As demonstrated, the incorporation of the oxetane moiety can significantly enhance metabolic stability compared to traditional lipophilic groups.[6][10] However, this guide illustrates that the core scaffold is only part of the solution. The overall ADME profile of the final molecule is a complex interplay of all its components. The choice of substituents on the pyrrolidine ring critically influences permeability, efflux liability, CYP inhibition, and plasma protein binding.

By employing a systematic, multi-parametric in vitro screening approach as outlined, researchers can rationally design and select this compound analogs. This data-driven process, grounded in robust and validated assays, allows for the confident identification of lead candidates with a higher probability of success in later, more complex stages of drug development.

References

  • In Vitro ADME Properties of Some Analogues a - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Shukla, S. J., et al. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. PubMed. Retrieved January 29, 2026, from [Link]

  • ADME properties of potent synthesized compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • In vitro DMPK studies for drug discovery. (n.d.). Nuvisan. Retrieved January 29, 2026, from [Link]

  • Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved January 29, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 29, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 29, 2026, from [Link]

  • Howard, M. L., et al. (2010). Plasma protein binding in drug discovery and development. PubMed. Retrieved January 29, 2026, from [Link]

  • Lazzara, M. J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Retrieved January 29, 2026, from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved January 29, 2026, from [Link]

  • Volpe, D. A. (2011). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • In-vitro CYP inhibition pooled. (2024). Protocols.io. Retrieved January 29, 2026, from [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved January 29, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 29, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 29, 2026, from [Link]

  • Plasma Protein Binding - Technical Notes. (n.d.). Sygnature Discovery. Retrieved January 29, 2026, from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved January 29, 2026, from [Link]

  • Ye, D., et al. (2018). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Vaz, R. J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Retrieved January 29, 2026, from [Link]

  • Stability of selected compounds indicating the % of compound remaining.... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrrolidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold." The conformational rigidity of the pyrrolidine core, combined with the potential for dense functionalization and the creation of multiple stereocenters, allows for the precise three-dimensional presentation of pharmacophoric elements. This, in turn, facilitates high-affinity and selective interactions with biological targets. Consequently, the development of efficient, stereoselective, and versatile synthetic routes to functionalized pyrrolidines is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth, comparative analysis of the most prominent and impactful synthetic strategies for the construction of functionalized pyrrolidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering insights gleaned from years of practical application. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the informed selection of the optimal synthetic route for a given target molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized pyrrolidines can be broadly categorized into several key strategies. In this guide, we will focus on three of the most powerful and widely adopted approaches:

  • [3+2] Cycloaddition Reactions: Primarily involving azomethine ylides, this method offers a rapid and atom-economical route to highly substituted pyrrolidines, often with excellent control over stereochemistry.

  • Multicomponent Reactions (MCRs): By combining three or more starting materials in a single synthetic operation, MCRs provide a highly efficient pathway to complex molecular architectures, minimizing synthetic steps and purification efforts.

  • Ring-Closing Metathesis (RCM): A robust and versatile method for the formation of cyclic structures, RCM has been successfully applied to the synthesis of a wide range of pyrrolidine derivatives, particularly those with unsaturation.

The following sections will provide a detailed examination of each of these strategies, including mechanistic insights, comparative data, and detailed experimental protocols.

[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with an alkene or alkyne is arguably one of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1] This reaction is highly atom-economical and allows for the concomitant formation of up to four new stereocenters.[2]

Mechanistic Rationale and Control of Stereoselectivity

Azomethine ylides are 1,3-dipoles that can be generated in situ from a variety of precursors, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the condensation of α-amino acids with aldehydes or ketones. The stereochemical outcome of the cycloaddition is governed by the geometry of the azomethine ylide and the facial selectivity of its approach to the dipolarophile.

The development of catalytic asymmetric variants of this reaction has been a major breakthrough, enabling the synthesis of enantioenriched pyrrolidines. Chiral metal complexes (e.g., with Ag, Cu, or Rh) or organocatalysts can coordinate to the azomethine ylide or the dipolarophile, effectively shielding one face and directing the cycloaddition to the other. The choice of catalyst and ligands is therefore critical in dictating the absolute and relative stereochemistry of the product.

Diagram 1: Catalytic Asymmetric [3+2] Cycloaddition

G cluster_0 Azomethine Ylide Generation cluster_1 Asymmetric Induction cluster_2 Cycloaddition Imine Imine/Immonium Ion Azomethine_Ylide Azomethine Ylide Imine->Azomethine_Ylide Deprotonation Base Base/Lewis Acid Catalyst_Complex Chiral Catalyst-Dipole Complex Azomethine_Ylide->Catalyst_Complex Coordination Chiral_Catalyst Chiral Catalyst (Metal Complex or Organocatalyst) Chiral_Catalyst->Catalyst_Complex Pyrrolidine Enantioenriched Pyrrolidine Catalyst_Complex->Pyrrolidine [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Pyrrolidine

Caption: Workflow for catalytic asymmetric [3+2] cycloaddition.

Comparative Performance Data

The following table summarizes representative data for the synthesis of functionalized pyrrolidines via [3+2] cycloaddition reactions, highlighting the influence of different catalysts and reaction conditions on yield and stereoselectivity.

EntryAzomethine Ylide PrecursorDipolarophileCatalyst/ConditionsYield (%)d.r.ee (%)Reference
1N-benzylideneglycine methyl esterN-phenylmaleimideAgOAc (10 mol%), Et3N, THF, rt95>95:5 (exo)97[2]
2N-(4-methoxybenzylidene)glycine methyl esterMethyl acrylateCu(CH3CN)4PF6 (5 mol%), (R)-Fesulphos, CH2Cl2, rt92>99:1 (endo)98[2]
3Isatin, SarcosineDimethyl fumarateL-proline (20 mol%), EtOH, reflux85>95:5 (endo)N/A[1]
4α-Cyano-N-benzyl imineMethyl vinyl ketoneYb(OTf)3 (10 mol%), CH2Cl2, rt8990:10N/A[2]
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes the synthesis of a highly functionalized pyrrolidine via a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.

Materials:

  • N-benzylideneglycine methyl ester (1.0 equiv)

  • N-phenylmaleimide (1.2 equiv)

  • Silver acetate (AgOAc) (0.1 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-benzylideneglycine methyl ester and N-phenylmaleimide.

  • Dissolve the solids in anhydrous THF.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add silver acetate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Multicomponent Reactions (MCRs): Efficiency Through Convergence

Multicomponent reactions (MCRs), in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules.[3] For pyrrolidine synthesis, MCRs offer the ability to rapidly generate molecular diversity from simple and readily available starting materials.

Mechanistic Considerations and Strategic Advantages

A common MCR for pyrrolidine synthesis involves the reaction of an amine, an aldehyde, and a dipolarophile. The reaction often proceeds through the in situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition. The key advantage of the MCR strategy is the convergence of multiple synthetic steps into a single operation, which obviates the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

The choice of catalyst is crucial in MCRs to control the reaction pathway and stereoselectivity. Lewis acids, such as Yb(OTf)₃ or TiCl₄, are often employed to activate the aldehyde and promote the formation of the iminium ion intermediate.[3][4]

Diagram 2: Multicomponent Pyrrolidine Synthesis

G Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Dipolarophile Dipolarophile Dipolarophile->Reaction_Vessel Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Reaction_Vessel Pyrrolidine Functionalized Pyrrolidine Reaction_Vessel->Pyrrolidine Formation of multiple bonds

Caption: Convergent nature of multicomponent reactions.

Comparative Performance Data

The following table presents data from various multicomponent reactions for the synthesis of functionalized pyrrolidines.

EntryAmineAldehydeThird ComponentCatalyst/ConditionsYield (%)d.r.Reference
1AnilineBenzaldehydeDiethyl acetylenedicarboxylateCitric acid, EtOH, reflux66N/A[5]
2Glycine methyl esterFormaldehydeDimethyl maleateNo catalyst, MeOH, rt78>95:5 (endo)[6]
3BenzylamineIsovaleraldehyde1,1-CyclopropanediesterYb(OTf)₃ (10 mol%), Toluene, 80 °C85>98:2[3]
4Optically active phenyldihydrofuranN-tosyl imino esterAllyltrimethylsilaneTiCl₄, CH₂Cl₂, -78 °C to 23 °C72single diastereomer[4]
Experimental Protocol: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Pyrrolidines

This protocol details a three-component reaction for the synthesis of a highly substituted pyrrolidine, catalyzed by ytterbium(III) triflate.[3]

Materials:

  • Aldehyde (1.1 equiv)

  • Primary amine or aniline (1.1 equiv)

  • 1,1-Cyclopropanediester (1.0 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Anhydrous toluene

  • Activated 4 Å molecular sieves

Procedure:

  • To a solution of the aldehyde and the primary amine or aniline in dry toluene, add activated 4 Å molecular sieves and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add Yb(OTf)₃ and the 1,1-cyclopropanediester to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the consumption of the cyclopropanediester is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Ring-Closing Metathesis (RCM): A Powerful Tool for Cyclization

Ring-closing metathesis (RCM) has emerged as a powerful and reliable method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including functionalized pyrrolidines. The development of well-defined ruthenium-based catalysts (e.g., Grubbs' and Hoveyda-Grubbs catalysts) that are tolerant of numerous functional groups has been instrumental in the widespread adoption of this methodology.[7][8]

Mechanistic Principles and Substrate Design

The RCM reaction involves the intramolecular metathesis of a diene substrate, leading to the formation of a cyclic alkene and a small volatile alkene (e.g., ethylene) as a byproduct. The reaction is driven to completion by the entropically favorable release of the small alkene.

The successful application of RCM for pyrrolidine synthesis hinges on the design and synthesis of suitable acyclic diene precursors. These precursors typically contain a nitrogen atom that will become part of the pyrrolidine ring, and two terminal alkene functionalities. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting diene.

Diagram 3: Ring-Closing Metathesis for Pyrrolidine Synthesis

G Acyclic_Diene Acyclic Diene Precursor Metathesis Intramolecular Metathesis Acyclic_Diene->Metathesis Catalyst Ru Catalyst (e.g., Grubbs' II) Catalyst->Metathesis Pyrroline Unsaturated Pyrrolidine (Pyrroline) Metathesis->Pyrroline Reduction Reduction (e.g., H₂, Pd/C) Pyrroline->Reduction Pyrrolidine Functionalized Pyrrolidine Reduction->Pyrrolidine

Caption: General workflow for pyrrolidine synthesis via RCM.

Comparative Performance Data

The following table provides examples of pyrrolidine synthesis via RCM, showcasing the versatility of this method.

EntrySubstrateCatalyst (mol%)Solvent, TempYield (%)Reference
1N-Tosyl-diallylamineGrubbs' I (5)CH₂Cl₂, reflux95[7]
2N-Boc-diallylamineGrubbs' II (1)CH₂Cl₂, rt98[7]
3Chiral N-allyl-N-(2-butenyl)amineGrubbs' II (5)Toluene, 80 °C85[9]
4N-Allyl-N-propargylamine (Enyne Metathesis)Grubbs' II (5)CH₂Cl₂, rt92[9]
Experimental Protocol: Synthesis of N-Boc-3-pyrroline via RCM

This protocol describes the synthesis of N-Boc-3-pyrroline, a versatile intermediate for the preparation of various functionalized pyrrolidines.

Materials:

  • N-Boc-diallylamine (1.0 equiv)

  • Grubbs' second-generation catalyst (1 mol%)

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-diallylamine.

  • Dissolve the substrate in anhydrous and degassed CH₂Cl₂.

  • Add Grubbs' second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-pyrroline.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to a functionalized pyrrolidine is a multifaceted decision that depends on several factors, including the desired substitution pattern, stereochemical complexity, availability of starting materials, and scalability.

  • [3+2] Cycloaddition reactions are exceptionally well-suited for the rapid and stereocontrolled synthesis of highly substituted pyrrolidines. The catalytic asymmetric variants of this reaction are particularly powerful for accessing enantioenriched products.

  • Multicomponent reactions offer unparalleled efficiency for the construction of complex pyrrolidine scaffolds in a single step. This strategy is ideal for the generation of compound libraries for high-throughput screening.

  • Ring-closing metathesis provides a robust and versatile method for the synthesis of pyrrolidines, especially those containing a degree of unsaturation. The functional group tolerance of modern ruthenium catalysts makes this a highly attractive option.

By understanding the mechanistic nuances, scope, and limitations of each of these powerful synthetic methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs. This guide serves as a starting point for this endeavor, providing both the foundational knowledge and the practical details necessary for success in the synthesis of this privileged heterocyclic scaffold.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics.
  • Substrate Scope of the [3 + 2] Cycloaddition via Stabilized Azomethine Ylides with Regard to the Dipolarophile (A) and the Amide or Lactam Substrates (B). ResearchGate. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. PubMed. [Link]

  • Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts. BenchChem.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. ResearchGate. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • Catalytic asymmetric synthesis of piperidines from pyrrolidine. Organic Letters. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications.
  • Asymmetric synthesis of functionalised pyrrolidines. The role of a stereogenic centre on nitrogen. Semantic Scholar. [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry.
  • Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles. The Journal of Organic Chemistry. [Link]

  • Stille reaction. Wikipedia. [Link]

Sources

The Pivotal Role of the Oxetane Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-(Oxetan-3-yl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(oxetan-3-yl)pyrrolidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, lauded for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to centrally active agents. The incorporation of the sterically constrained, polar oxetane ring onto the pyrrolidine core offers a unique combination of metabolic stability, improved solubility, and a three-dimensional architecture that can be exploited for enhanced target engagement and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their biological activity across different therapeutic targets.

The this compound Scaffold: A Gateway to Enhanced CNS Drug Properties

The pyrrolidine ring is a cornerstone of many natural and synthetic compounds with a wide array of biological activities.[1] Its inherent chirality and conformational flexibility have made it a versatile building block in drug design. The strategic introduction of a 3-oxetanyl substituent introduces a polar, rigid element that can significantly influence a molecule's physicochemical properties. This modification often leads to a lower lipophilicity (logP) and an improved ligand efficiency, attributes that are highly sought after in the development of central nervous system (CNS) therapeutics.[2]

Below, we delve into a comparative analysis of this compound derivatives across key CNS targets, highlighting the critical interplay between chemical structure and biological function.

Modulating Muscarinic Acetylcholine Receptors: A Quest for M1 Selectivity

Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are critical targets for the development of cognitive enhancers for conditions like Alzheimer's disease.[1][3] The goal is to achieve M1 selectivity to harness pro-cognitive effects while avoiding the adverse effects associated with the activation of other subtypes.[4]

While direct SAR studies on this compound derivatives as muscarinic agonists are not extensively published, we can infer potential SAR trends based on related pyrrolidine-containing muscarinic ligands. The nitrogen atom of the pyrrolidine ring is a key pharmacophoric feature, typically protonated at physiological pH to interact with a conserved aspartate residue in the orthosteric binding site of mAChRs.

Comparative Analysis of Pyrrolidine-Based Muscarinic Agonists:

Compound/ScaffoldModificationsKey FindingsReference
1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidineIntroduction of a pyrrolidine ring to constrain the aminoalkyl chain.Showed modest selectivity towards M2 receptors and behaved as a partial agonist.[5]
1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidineSimilar to the above, with an oxathiolane ring.Exhibited a pharmacological profile similar to the dioxolane derivative, suggesting the nature of the heterocyclic substituent at the 2-position influences selectivity.[5]
Pyrrolizidine AlkaloidsNatural products with a pyrrolizidine core.Computational studies suggest a high binding affinity for the M1 muscarinic receptor, indicating the bicyclic pyrrolidine system can be accommodated.[6]

The introduction of the 3-oxetanyl group is anticipated to influence the orientation of the pyrrolidine ring within the binding pocket, potentially favoring interactions that enhance M1 selectivity. The oxetane's oxygen atom could act as a hydrogen bond acceptor, providing an additional anchoring point.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds to different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.5 nM), and 50 µL of the test compound solution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with 5 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Targeting Fatty Acid Amide Hydrolase (FAAH) for Analgesia and Anti-inflammatory Effects

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[7] Inhibition of FAAH has emerged as a promising therapeutic strategy for pain, inflammation, and anxiety.[8] The SAR of pyrrolidine amides as FAAH inhibitors has been explored, revealing important structural requirements for potent and selective inhibition.[9]

Comparative Analysis of Pyrrolidine-Based FAAH Inhibitors:

Compound/ScaffoldModificationsKey FindingsReference
Pyrrolidine Amide DerivativesAromatic substitutions on the terminal phenyl group.Small, lipophilic substituents at the 3-position of the phenyl ring were found to be optimal for potency.[9]
Pyrrolidine Amide DerivativesNature of the linker between the pyrrolidine and the terminal aromatic ring.Flexible linkers increased inhibitory potency but decreased selectivity over fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers improved selectivity.[9]
Piperidine/Piperazine UreasCovalent inhibitors that carbamylate the catalytic serine of FAAH.The piperidine/piperazine core is a key component for activity.[10]

The incorporation of a 3-(oxetan-3-yl) group into a pyrrolidine-based FAAH inhibitor could serve multiple purposes. The oxetane can act as a bioisostere for other polar groups, potentially improving solubility and metabolic stability. Its rigid structure could also function as a conformationally restricted linker, thereby enhancing selectivity for FAAH over other serine hydrolases.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme FAAH Enzyme (recombinant or tissue homogenate) incubation Incubate Enzyme, Inhibitor, and Substrate enzyme->incubation substrate Substrate (e.g., AMC-arachidonoyl amide) substrate->incubation inhibitor Test Compound (this compound derivative) inhibitor->incubation measurement Measure Fluorescence (product formation) incubation->measurement ic50 Calculate IC50 Value measurement->ic50 selectivity Determine Selectivity (vs. other hydrolases) ic50->selectivity

Caption: Workflow for determining FAAH inhibitory activity.

Fine-Tuning Dopamine Receptor Affinity: The Role of the Pyrrolidine Scaffold

Dopamine receptors, particularly the D2 and D3 subtypes, are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[11] The development of subtype-selective ligands is crucial to maximize therapeutic efficacy while minimizing side effects. The 3-substituted pyrrolidine scaffold has been a fruitful starting point for the design of potent and selective dopamine receptor ligands.[12]

Comparative Analysis of Pyrrolidine-Based Dopamine Receptor Ligands:

Compound/ScaffoldModificationsKey FindingsReference
3-(3-hydroxyphenyl)pyrrolidine AnaloguesN-alkylation and addition of N-butylamide-linked benzamide functionality.Extending functionality from the orthosteric binding site to a secondary binding pocket enhanced affinity and selectivity for the D3 receptor.[12]
trans-(2S,4R)-pyrrolidine DerivativesIncorporation into dual-target MOR agonist/D3R antagonists.The trans-(2S,4R)-pyrrolidine moiety was identified as a key dopaminergic pharmacophore, with its stereochemistry being crucial for D3R affinity.[13]
Pyrovalerone and its Analogsα-pyrrolidinophenone derivatives.These compounds act as potent psychostimulants by increasing extracellular dopamine levels.[14]

In the context of dopamine receptor ligands, the this compound scaffold can be envisioned to occupy the binding pocket in a manner that allows for specific interactions with key amino acid residues. The oxetane's polarity could be beneficial for interacting with polar residues, while its compact size would be well-tolerated within the often-constricted binding sites of G-protein coupled receptors.

Logical Relationship of Dopamine D3 Receptor Ligand Design

D3_Ligand_Design Scaffold 3-Pyrrolidine Scaffold Hydroxyphenyl 3-Hydroxyphenyl Group (Orthosteric Binding) Scaffold->Hydroxyphenyl Essential for baseline affinity N_Substituent N-Substituent (Probing Secondary Pocket) Scaffold->N_Substituent Modification point D3_Affinity High D3 Affinity Hydroxyphenyl->D3_Affinity Contributes to N_Substituent->D3_Affinity Modulates D3_Selectivity High D3 Selectivity N_Substituent->D3_Selectivity Crucial for

Caption: Key structural elements for dopamine D3 receptor affinity.

Conclusion and Future Directions

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox for the design of novel CNS-acting agents. The strategic incorporation of the oxetane moiety offers a powerful means to fine-tune the physicochemical and pharmacological properties of pyrrolidine-based compounds. While direct comparative SAR studies on a wide range of this compound derivatives are still emerging, the available data on related pyrrolidine structures provide a strong foundation for rational drug design.

Future research should focus on the systematic exploration of substitutions on both the oxetane and pyrrolidine rings to build comprehensive SAR models for various CNS targets. Such studies, combining synthetic chemistry, in vitro pharmacology, and in vivo evaluations, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Al-Madhagi, S., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Molecules, 29(2), 289. [Link]

  • Wojcieszak, J., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(8), 1339-1351. [Link]

  • Morisseau, C., & Hammock, B. D. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 62(15), 7176–7193. [Link]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1827-1831. [Link]

  • Barl, N. M., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4879. [Link]

  • Messer, W. S. Jr., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. Behavioural Pharmacology, 20(5-6), 460-473. [Link]

  • De Amici, M., et al. (1998). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 53(5), 367-376. [Link]

  • Ertl, P., & Schuhmann, T. (2019). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 13, 1148. [Link]

  • Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 10(11), 1836-1847. [Link]

  • Hulme, E. C., & Birdsall, N. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-196. [Link]

  • Appourchaux, K., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS chemical neuroscience, 14(12), 2235–2255. [Link]

  • Borne, R. F., et al. (1995). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 665. [Link]

  • Hillard, C. J., et al. (1998). Structure-activity relationships among N-arachidonylethanolamine (anandamide) head group analogues for the anandamide transporter. Prostaglandins & Other Lipid Mediators, 56(5-6), 365-376. [Link]

  • Sharma, P., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Francis, P. T. (2001). Muscarinic Receptor Agonists and Antagonists: Effects on Alzheimer's Disease. Molecules, 6(3), 142-196. [Link]

  • Lindsley, C. W., et al. (2012). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. ACS Chemical Neuroscience, 3(9), 741-746. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Li, F., & Xi, Z. X. (2020). Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges. Pharmacology & Therapeutics, 211, 107548. [Link]

  • Ma, J., et al. (2020). Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 28(2), 115190. [Link]

  • Bracey, M. R., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(37), 13858-13863. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

  • Tricco, A. C., et al. (2017). Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Meta-analysis. Journal of the American Geriatrics Society, 65(11), 2477-2485. [Link]

  • Singh, S. K., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Research Journal of Pharmacy and Technology, 14(8), 4227-4232. [Link]

  • Veroniki, A. A., et al. (2022). Comparative safety and efficacy of cognitive enhancers for Alzheimer's dementia: a systematic review with individual patient data network meta-analysis. BMJ Open, 12(4), e053012. [Link]

Sources

COMPARATIVE GUIDE: Evaluation of Off-Target Effects & Safety Profile of 3-(Oxetan-3-yl)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(oxetan-3-yl)pyrrolidine motif represents a high-value "polar hydrophobic" building block in modern drug discovery. It serves as a superior bioisostere to traditional cyclobutyl , isopropyl , or gem-dimethyl substituents.

The Verdict: Compared to its carbocyclic analogs, the this compound motif significantly reduces lipophilicity (LogD) and improves intrinsic solubility without compromising metabolic stability in most contexts. Critical safety advantages include a reduced hERG liability (driven by inductive pKa modulation) and a clean CYP450 profile. However, researchers must specifically evaluate acid-catalyzed ring opening and unique microsomal epoxide hydrolase (mEH) clearance pathways, which are distinct liabilities of the oxetane ring not found in cyclobutanes.

Scientific Rationale: The "Polar Hydrophobic" Advantage

To evaluate off-target effects, one must first understand the physicochemical changes this motif introduces. The oxetane ring functions as a metabolic "sink" for lipophilicity while offering specific steric bulk.

Bioisosteric Comparison

The this compound scaffold is typically compared against three primary alternatives. The following table summarizes the shift in properties when substituting these groups onto a pyrrolidine core:

FeatureThis compound 3-Cyclobutylpyrrolidine 3-Isopropylpyrrolidine 3-Morpholinyl (Analog)
LogD Impact Lowers (~0.4 - 0.8 units) Neutral / HighHighLowers
Solubility High (H-bond acceptor) LowLowModerate/High
pKa (Pyrrolidine N) ~8.5 - 9.0 (Inductive drop) ~9.5 - 10.0~9.5 - 10.0~7.0 - 8.0
Metabolic Risk Ring Opening / mEH CYP OxidationCYP OxidationCYP Oxidation
hERG Risk Low Moderate/HighModerate/HighLow
The Mechanism of Selectivity

The reduced off-target binding (promiscuity) of oxetane-containing compounds is driven by two factors:

  • Lipophilic Efficiency (LipE): By lowering LogD while maintaining steric bulk, the motif reduces non-specific hydrophobic binding (a primary driver of off-target toxicity).

  • pKa Modulation: The oxygen atom in the oxetane ring is electron-withdrawing.[1] Even when attached at the C3 position of the pyrrolidine, it exerts an inductive effect (

    
    ) that lowers the pKa of the pyrrolidine nitrogen by approximately 0.5–1.0 log units compared to the cyclobutyl analog. This reduces the fraction of cationic species at physiological pH, directly correlating with reduced hERG channel blockade.
    

Critical Off-Target & Safety Analysis

hERG Inhibition (Cardiotoxicity)

Risk Level: Low Comparison: Significantly superior to N-alkyl pyrrolidines and cyclobutyl analogs. Data Support: High basicity is a key pharmacophore feature for hERG blocking. In matched molecular pair (MMP) studies, replacing a cyclobutane with an oxetane often increases the IC50 against hERG (making it safer) by >10-fold due to the reduced basicity and increased polarity.

Metabolic Stability & Reactive Metabolites

Risk Level: Moderate (Requires specific assays) Comparison:

  • vs. Cyclobutane: Oxetanes block "soft spots" for CYP450 oxidation (C-H abstraction). The oxetane ring itself is generally stable to CYPs.

  • Unique Liability (mEH): Unlike carbocycles, oxetanes can be substrates for microsomal epoxide hydrolase (mEH) , leading to diol formation. This is a non-CYP clearance pathway that must be screened.

  • Covalent Binding: While less reactive than epoxides, oxetanes can undergo acid-catalyzed ring opening in the stomach or lysosomes. If opened by a nucleophile (like glutathione), this suggests potential for haptenization, though this risk is generally considered low for 3,3-disubstituted oxetanes compared to monosubstituted ones.

Genotoxicity (Ames)

Risk Level: Low Verdict: Despite being strained ethers, 3,3-disubstituted oxetanes (like the this compound motif) rarely trigger positive Ames tests, unlike some epoxides. They are kinetically stable at physiological pH.

Visualizing the Evaluation Logic

The following diagram illustrates the decision tree for evaluating this scaffold against alternatives.

Oxetane_Evaluation Start Candidate: this compound Prop_LogD LogD Assessment (Oxetane lowers LogD) Start->Prop_LogD Prop_pKa pKa Measurement (Inductive Effect) Start->Prop_pKa Alt_Cyc Alternative: Cyclobutyl Alt_Cyc->Prop_LogD Higher Lipophilicity Assay_Metab Metabolic Stability (CYP + mEH) Prop_LogD->Assay_Metab Lower LogD = Higher Efficiency Assay_hERG hERG Patch Clamp (Safety Pharm) Prop_pKa->Assay_hERG Lower basicity = Safer Outcome_Safe Proceed: High Selectivity Assay_hERG->Outcome_Safe IC50 > 10uM Outcome_Risk Flag: Ring Opening/Clearance Assay_Metab->Outcome_Risk Check mEH hydrolysis Assay_GSH GSH Trapping (Reactive Metabolites) Assay_GSH->Outcome_Risk Check covalent binding

Figure 1: Decision matrix for evaluating the safety and efficacy of oxetane-pyrrolidine scaffolds versus carbocyclic alternatives.

Experimental Protocols

To validate the off-target profile of your specific this compound derivative, the following protocols are mandatory.

Protocol A: Assessment of Metabolic Stability (Including mEH)

Standard CYP assays may miss oxetane-specific clearance. This protocol ensures capture of hydrolytic metabolites.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation System: Use pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Group A (CYP + mEH): Cofactor NADPH (1 mM).

    • Group B (mEH only): No NADPH (Control for non-oxidative hydrolysis).

  • Reaction: Incubate at 37°C in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Crucial Step: Monitor specifically for M+18 (water addition) metabolite, indicative of oxetane ring opening (diol formation).

  • Calculation: Calculate Intrinsic Clearance (

    
    ). If Group B shows clearance, mEH or chemical instability is the driver.
    
Protocol B: Glutathione (GSH) Trapping Assay

Detects potential for covalent binding due to ring opening.

  • Incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) fortified with NADPH (1 mM) and Glutathione (5 mM) .

  • Time: 60 minutes at 37°C.

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (M + 307).

  • Interpretation: Presence of GSH adducts suggests the oxetane ring (or other moiety) is acting as an alkylating agent.

Protocol C: hERG Automated Patch Clamp

Gold standard for safety pharmacology.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activate channels).

    • Repolarize to -50 mV for 500 ms (measure tail current).

  • Dosing: Apply test compound at 0.1, 1, 10, and 30 µM.

  • Comparison: Run 3-cyclobutylpyrrolidine analog in parallel.

  • Success Criteria: Oxetane analog should show >10-fold higher IC50 than the cyclobutyl analog.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][6] Chemical Reviews. [Link]

Sources

A Guide to the X-ray Crystallography of 3-(Oxetan-3-yl)pyrrolidine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with advantageous physicochemical and pharmacological properties is perpetual. The 3-(oxetan-3-yl)pyrrolidine moiety has emerged as a promising scaffold, combining the three-dimensional character of the pyrrolidine ring with the unique properties of the oxetane motif. This guide provides a comprehensive overview of the anticipated crystallographic features of these derivatives, offering a comparative analysis against common medicinal chemistry bioisosteres and detailing the experimental workflow from synthesis to structural elucidation. While direct crystallographic data for this specific hybrid scaffold is not yet widely available in the public domain, this guide synthesizes data from analogous structures to provide a robust predictive framework.

The Strategic Advantage of the this compound Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its sp³-hybridized nature that allows for the exploration of three-dimensional pharmacophore space.[1] Its non-planar, pseudo-rotational character contributes significantly to the stereochemistry and conformational rigidity of a molecule.[1] The pyrrolidine scaffold is a key component in numerous natural products and FDA-approved drugs.[2][3]

The oxetane ring, a four-membered cyclic ether, has gained considerable attention as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[4][5] The incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[5][6] The polar nature of the ether oxygen can act as a hydrogen bond acceptor, while the strained ring system can influence the conformation of the parent molecule.[7] The electron-withdrawing nature of the oxetane can also reduce the basicity of adjacent nitrogen atoms, a useful tactic for modulating a drug's overall lipophilicity.[4]

By combining these two moieties, the this compound scaffold offers a unique opportunity to create molecules with enhanced "drug-like" properties, presenting a compelling alternative to more traditional scaffolds.

Comparative Analysis with Common Bioisosteres

The value of a novel scaffold is best understood in the context of its alternatives. The this compound moiety can be considered a strategic replacement for several common structural motifs in drug design.

FeatureThis compoundgem-Dimethyl (e.g., in a neopentyl group)Carbonyl (e.g., in a ketone linker)Morpholine
Solubility Expected to be high due to the polar oxetane.[5]Low, highly lipophilic.Moderate, can act as H-bond acceptor.High, often used to impart solubility.
Metabolic Stability Generally high; oxetane can block metabolic "soft spots".[4]High, sterically hindered.Can be a site of metabolic reduction.Can be susceptible to oxidation.
Lipophilicity (LogP) Expected to be lower than alkyl analogues.[4]High.Moderate.Low.
3D Shape/Vectoriality Defined sp³ character from both rings.Tetrahedral.Planar.Chair-like conformation.
Hydrogen Bonding Oxetane oxygen is a good H-bond acceptor.[7] Pyrrolidine nitrogen can be an acceptor or donor (if N-H).None.Carbonyl oxygen is a strong H-bond acceptor.Ring oxygen is an H-bond acceptor.
Synthetic Accessibility Moderately accessible.[8]Readily accessible.Readily accessible.Readily accessible.

This comparison highlights the potential for the this compound scaffold to offer a unique combination of desirable properties, particularly a balance of metabolic stability and improved solubility, which are often at odds.

Experimental Workflow: From Synthesis to Crystal Structure

The successful crystallographic analysis of any compound begins with its synthesis and purification, followed by the growth of high-quality single crystals.

Diagram: Overall Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection harvesting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

Caption: From synthesis to final structure: the experimental workflow.

Step-by-Step Protocols

1. Synthesis of this compound Derivatives

While multiple synthetic routes can be envisioned, one plausible approach involves the asymmetric synthesis of chiral pyrrolidines through the desymmetrization of oxetanes.[8]

  • Materials: Appropriate starting materials for the desired derivative (e.g., a suitable amine and an oxetane precursor), solvents (e.g., THF, CH₂Cl₂), reagents (e.g., a chiral phosphoric acid catalyst).

  • Procedure:

    • Dissolve the oxetane precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the chiral catalyst (e.g., 5-10 mol%).

    • Slowly add the amine nucleophile at the recommended temperature (this may range from -78 °C to room temperature depending on the specific reaction).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

    • Purify the crude product using flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

2. Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[9]

  • Initial Screening:

    • Dissolve a small amount of the purified compound (1-5 mg) in a variety of solvents to assess solubility.

    • Use a crystallization screen kit or prepare a matrix of conditions varying the solvent, precipitant, and temperature.

    • Common crystallization techniques for small molecules include:

      • Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly.

      • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution.

      • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense anti-solvent.

  • Optimization:

    • Once initial crystal "hits" are identified, optimize the conditions by making small, systematic changes to the concentrations of the compound and precipitant, the temperature, and the pH (if applicable).

3. X-ray Data Collection and Structure Refinement

  • Crystal Mounting: Carefully mount a suitable crystal (typically >0.1 mm in all dimensions) on a goniometer head.[9]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • Validate the final structure using metrics such as R-factor and by checking for any structural anomalies.

Predicted Crystallographic Features and Data Interpretation

Based on crystallographic data of related oxetane and pyrrolidine-containing compounds, we can predict the key structural features of this compound derivatives.[6][11]

Diagram: Key Structural Parameters

G cluster_params Anticipated Structural Parameters Bond Lengths Bond Lengths Bond Angles Bond Angles Structural Model Structural Model Bond Lengths->Structural Model Torsion Angles Torsion Angles Bond Angles->Structural Model Ring Pucker Ring Pucker Torsion Angles->Structural Model Intermolecular Interactions Intermolecular Interactions Ring Pucker->Structural Model Intermolecular Interactions->Structural Model X-ray Data X-ray Data X-ray Data->Bond Lengths X-ray Data->Bond Angles X-ray Data->Torsion Angles X-ray Data->Ring Pucker X-ray Data->Intermolecular Interactions

Caption: Key parameters derived from X-ray crystallographic data.

Expected Observations
  • Oxetane Ring: The oxetane ring is expected to be nearly planar but will likely exhibit a slight puckering.[6] The C-O bond lengths will be in the range of 1.45-1.47 Å, and the internal C-C-C bond angle will be significantly strained, around 85°.[6] The puckering of the ring can be influenced by the substituents.[6]

  • Pyrrolidine Ring: The pyrrolidine ring will adopt an envelope or twisted conformation to relieve steric strain.[1] The specific conformation will depend on the substitution pattern and the nature of the substituents.

  • Intermolecular Interactions: The presence of the oxetane oxygen and the pyrrolidine nitrogen provides opportunities for hydrogen bonding, which will likely play a significant role in the crystal packing.[11] Weaker interactions, such as C-H···O and van der Waals forces, will also be important. Analysis of these interactions can provide insights into how the molecule might interact with a biological target.

Data Summary and Validation

All quantitative crystallographic data should be summarized in a standardized table. The Cambridge Structural Database (CSD) is the world's repository for small-molecule crystal structures and should be consulted for comparable structures.[12] A search for substructures containing either the oxetane or pyrrolidine ring can provide a wealth of data for comparison.

ParameterExpected Range/ValueSignificance
Resolution (Å) < 1.0 ÅHigher resolution allows for more precise determination of atomic positions.
R-factor (R1) < 0.05 (for publication)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
R-free < 0.10A cross-validation metric to ensure the model is not over-fitted to the data.
Goodness-of-Fit (GooF) ~1.0Indicates a good fit between the model and the data.
Crystal System/Space Group VariesDescribes the symmetry of the crystal lattice.

Conclusion

The this compound scaffold represents a promising area for exploration in drug discovery. While direct crystallographic studies are still emerging, a wealth of information from analogous structures allows for a predictive understanding of their solid-state properties. By following robust synthetic and crystallographic protocols, researchers can elucidate the precise three-dimensional structures of these novel derivatives. This structural information is invaluable for understanding structure-activity relationships, guiding further optimization, and ultimately unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Li Petri, G., D'Annessa, I., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available from: [Link]

  • Grygorenko, O. O., Liashuk, O. S., Fedinchyk, A., Melnykov, K. P., & Herasymchuk, M. (2024). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. Available from: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • Al-Majid, A. M., Haukka, M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6000. Available from: [Link]

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., ... & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11367–11435. Available from: [Link]

  • ResearchGate. Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Available from: [Link]

  • Sysoeva, A. A., Galkina, A. A., Abel, A. S., Sysoev, O. S., & Bakulina, A. Y. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5701. Available from: [Link]

  • Showande, S. J., Amusa, S. O., & Asekun, O. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(18), 1595-1620. Available from: [Link]

  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Wang, Y., et al. (2024). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243577. Available from: [Link]

  • Wikipedia. Oxetane. Available from: [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12469. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(43), 7930-7933. Available from: [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

  • Lee, S., & Toste, F. D. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(32), 13247-13251. Available from: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(4), 714-720. Available from: [Link]

  • ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks. Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308. Available from: [Link]

  • Li Petri, G., D'Annessa, I., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available from: [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. The Denmark Group. Available from: [Link]

  • MatDaCs. Cambridge Structure Database (CSD). Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Oxetan-3-yl)pyrrolidine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Synthesis of Pyrrolidine and Oxetane Characteristics

The pyrrolidine component suggests that the compound may be a flammable, corrosive, and toxic heterocyclic amine.[1] The oxetane ring, a four-membered cyclic ether, is known to be strained and can undergo ring-opening reactions, particularly under acidic conditions.[2] While oxetanes are increasingly utilized in medicinal chemistry for their metabolic stability, this inherent reactivity cannot be disregarded during disposal.[3]

A summary of the anticipated hazards is presented in the table below:

Hazard CategoryAnticipated Hazard for 3-(Oxetan-3-yl)pyrrolidineRationale
Flammability Likely flammableThe pyrrolidine moiety is a flammable liquid.[4]
Corrosivity Potentially corrosivePyrrolidine is a corrosive substance.
Toxicity Harmful if swallowed or inhaledPyrrolidine and other heterocyclic amines can be toxic.
Irritation Skin and eye irritantCommon for both pyrrolidine and oxetane derivatives.
Reactivity Potential for hazardous reactionsIncompatible with strong oxidizing agents and strong acids (due to the oxetane ring).

This synthesized hazard profile mandates that this compound be treated as a hazardous waste, necessitating a disposal protocol that mitigates these risks.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Waste Identification & Segregation B Step 2: Selection of Compatible Waste Container A->B Hazard assessment C Step 3: Proper Labeling of Waste Container B->C Container chosen D Step 4: Temporary Storage in Satellite Accumulation Area (SAA) C->D Waste added E Step 5: Request for Waste Pickup D->E Container full or per lab protocol F Step 6: Transport to Central Accumulation Area (CAA) E->F Scheduled pickup G Step 7: Final Disposal by Licensed Vendor F->G Manifested transport

Caption: A flowchart illustrating the key stages in the proper disposal of this compound.

Detailed Experimental Protocol for Disposal

This section provides a detailed, step-by-step methodology for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

Causality: The foundational principle of safe waste management is the accurate identification and segregation of hazardous materials.[5] Co-mingling incompatible waste streams can lead to dangerous chemical reactions, such as the generation of toxic gases or fires.

Procedure:

  • Hazard Determination: Based on the analysis of its functional groups, classify this compound as a hazardous waste. Specifically, it should be considered a flammable and potentially corrosive organic liquid.

  • Waste Stream Segregation: Designate a specific waste stream for halogenated organic liquids. Do not mix this waste with aqueous waste, solid waste, or other incompatible chemical waste streams.

Step 2: Selection of a Compatible Waste Container

Causality: The integrity of the waste container is paramount to preventing leaks and spills. The container material must be chemically resistant to the waste it holds.[6]

Procedure:

  • Material Selection: Choose a container made of a material that is compatible with flammable organic liquids. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.

  • Container Integrity: Ensure the container is in good condition, with no cracks, leaks, or other damage. The cap must form a tight seal.

  • Headspace: Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 3: Proper Labeling of the Waste Container

Causality: Accurate and comprehensive labeling is a regulatory requirement under OSHA's Hazard Communication Standard and is essential for the safety of all personnel who may handle the waste.[7][8]

Procedure:

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," and its approximate concentration. Avoid using abbreviations or chemical formulas.

  • Hazard Indication: Mark the appropriate hazard boxes on the label (e.g., "Flammable," "Corrosive," "Toxic").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Causality: The Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste at or near the point of generation, known as a Satellite Accumulation Area (SAA).[9][10]

Procedure:

  • Designated Location: Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.

  • Segregation: Ensure the container is segregated from incompatible materials within the SAA.

  • Closed Container: Keep the waste container securely capped at all times, except when adding waste.[5]

Step 5: Request for Waste Pickup

Causality: Timely removal of hazardous waste from the laboratory minimizes the risk of accidents and ensures compliance with accumulation time limits.

Procedure:

  • Monitor Fill Level: Regularly check the fill level of the waste container.

  • Initiate Pickup Request: Once the container is full, or in accordance with your institution's waste management plan, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.

Step 6: Transport to a Central Accumulation Area (CAA)

Causality: The transport of hazardous waste from the SAA to a Central Accumulation Area (CAA) must be conducted by trained personnel to ensure safety and proper tracking.

Procedure:

  • Trained Personnel: Only authorized EHS personnel should handle and transport the waste from the SAA to the CAA.

  • Documentation: EHS will ensure proper documentation and tracking of the waste as it moves to the CAA.

Step 7: Final Disposal by a Licensed Vendor

Causality: The ultimate disposal of hazardous waste is a highly regulated process that must be carried out by a licensed and certified hazardous waste vendor to ensure environmental protection.[11]

Procedure:

  • Vendor Selection: Your institution's EHS department will have contracts with licensed hazardous waste vendors.

  • Disposal Method: The vendor will determine the most appropriate disposal method, which for flammable organic liquids like this compound is typically high-temperature incineration.[12]

  • Manifesting: The waste will be transported off-site under a hazardous waste manifest, which tracks the waste from "cradle to grave" as required by the EPA.[5]

Spill Management: Immediate Actions for a Safe Response

In the event of a spill of this compound, the following steps should be taken immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Ventilate: If the spill is small and can be managed safely, ensure the area is well-ventilated by opening a fume hood sash.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS, in accordance with your institution's policies.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the chemical's inherent hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure that their innovative work does not come at the cost of safety or environmental harm. This proactive approach to waste management is an integral part of the research process and a cornerstone of a responsible scientific community.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Retrieved from [Link]

  • Youth Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Laboratory Manager. (2016, May 25). Best Practices for Pharmaceutical Waste. Retrieved from [Link]

  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, February 22). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, June 5). EPA Proposes Requirements to Protect Workers and Consumers from Exposure to Toxic Solvent N-Methylpyrrolidone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, December). Risk Evaluation for n-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11676. [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Saelue, L., & Promsorn, J. (2022). Guidance to Ensure the Safe Handling of Oral Hazardous Agents. Health Science Clinical Research, 28(3), 221-231. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Angewandte Chemie International Edition, 49(27), 4518-4529. [Link]

Sources

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Retrosynthesis Analysis

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3-(Oxetan-3-yl)pyrrolidine

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